2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
2-methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S/c1-10(2)17(14,15)9-6-7(11(12)13)4-5-8(9)16-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHVEQLUHJWBQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679781 | |
| Record name | 2-Methoxy-N,N-dimethyl-5-nitrobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1323733-50-1 | |
| Record name | 2-Methoxy-N,N-dimethyl-5-nitrobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide
CAS: 1323733-50-1
Formula: C
Executive Summary & Chemical Profile[1][2]
2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide is a specialized aromatic building block utilized primarily in the synthesis of pharmaceutical agents targeting kinase pathways and anti-inflammatory cascades. Structurally, it functions as a "masked" aniline scaffold ; the nitro group serves as a latent amino functionality, while the N,N-dimethylsulfonamide moiety acts as a stable, lipophilic anchor that modulates pharmacokinetic properties (solubility and metabolic stability).
Unlike primary sulfonamides (
Physiochemical Characteristics
| Property | Value (Predicted/Experimental) | Significance |
| Appearance | Pale yellow to off-white solid | Typical of nitro-aromatics; color intensifies upon reduction. |
| LogP | ~1.6 – 1.9 | Optimal range for Fragment-Based Drug Discovery (FBDD). |
| H-Bond Donors | 0 | Enhances passive diffusion across lipid bilayers. |
| H-Bond Acceptors | 6 | High capacity for receptor interaction. |
| Rotatable Bonds | 3 | Low entropic penalty upon binding. |
Synthetic Architecture
The synthesis of CAS 1323733-50-1 is governed by the regioselectivity of Electrophilic Aromatic Substitution (EAS) or Nucleophilic Aromatic Substitution (
Pathway Analysis
-
Route A (Chlorosulfonation): Direct chlorosulfonation of 4-nitroanisole. The methoxy group is a strong ortho/para director. Since the para position is blocked by the nitro group, sulfonation occurs ortho to the methoxy (position 2), yielding the desired regiochemistry.
-
Route B (
Displacement): Starting from 2-chloro-N,N-dimethyl-5-nitrobenzenesulfonamide and displacing the chloride with sodium methoxide. This route avoids isomer separation but requires more expensive starting materials.
Visualization: Synthetic Logic
The following diagram illustrates the primary synthetic workflow and the divergent functionalization pathways.
Caption: Figure 1. Regioselective synthesis of CAS 1323733-50-1 via chlorosulfonation followed by amidation and downstream reduction.
Reactivity & Functionalization (The "Why")
The utility of CAS 1323733-50-1 lies in its transformation potential. It is rarely the final drug but rather a Late-Stage Intermediate .
The Nitro Reduction (Critical Step)
The reduction of the 5-nitro group to the 5-amino derivative is the gateway reaction. The resulting aniline is highly nucleophilic and can be derivatized into:
-
Ureas: Reaction with isocyanates (e.g., for kinase hinge binders).
-
Amides: Coupling with acid chlorides or carboxylic acids (using HATU/EDC).
-
Heterocycles: Cyclization to form benzimidazoles or quinoxalines if adjacent positions are functionalized.
Chemo-selectivity Note: The sulfonamide group is stable under standard hydrogenation (H
Experimental Protocols
Note: These protocols are derived from standard methodologies for nitro-benzenesulfonamide chemistry and validated against similar scaffolds found in patent literature (e.g., CN1884259A, US5466871A).
Protocol A: Synthesis of the Sulfonamide Core
Objective: Conversion of 2-methoxy-5-nitrobenzenesulfonyl chloride to CAS 1323733-50-1.
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and addition funnel.
-
Reagents:
-
2-Methoxy-5-nitrobenzenesulfonyl chloride (1.0 eq, 10 mmol)
-
Dimethylamine (2.0 M in THF, 2.5 eq, 25 mmol)
-
Triethylamine (1.5 eq, 15 mmol)
-
Dichloromethane (DCM) or THF (anhydrous, 50 mL)
-
-
Procedure:
-
Dissolve the sulfonyl chloride in DCM and cool to 0°C in an ice bath.
-
Add Triethylamine.[1]
-
Add the Dimethylamine solution dropwise over 20 minutes. Caution: Exothermic.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.
-
Monitor: Check TLC (Hexane/EtOAc 1:1). The starting material (sulfonyl chloride) is highly reactive and should disappear quickly.
-
-
Workup:
-
Quench with 1M HCl (to neutralize excess amine).[1]
-
Extract organic layer, wash with saturated NaHCO
and Brine. -
Dry over MgSO
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography if necessary.
Protocol B: Reduction to Aniline (Functional Activation)
Objective: Selective reduction of the nitro group to yield the 5-amino scaffold.
-
System: Hydrogenation vessel or reflux setup.
-
Reagents:
-
CAS 1323733-50-1 (1.0 eq)
-
Iron Powder (5.0 eq)
-
Ammonium Chloride (NH
Cl) (5.0 eq) -
Solvent: Ethanol/Water (4:1 ratio).
-
-
Procedure:
-
Suspend the nitro compound in Ethanol/Water.
-
Add Fe powder and NH
Cl. -
Heat to reflux (80°C) with vigorous stirring for 2–4 hours.
-
Monitor: The yellow color of the nitro compound will fade to a colorless/brown suspension.
-
-
Workup:
Medicinal Chemistry Applications (SAR)
In Structure-Activity Relationship (SAR) studies, this molecule serves as a probe for Electronic vs. Steric effects.
| Moiety | Function in Drug Design | Modification Logic |
| 2-Methoxy | Electron Donor (+M effect) | Increases electron density on the ring; can be replaced by -F or -Cl to modulate metabolic stability (blocking O-demethylation). |
| 5-Nitro/Amino | Connection Point | The vector for extending the molecule into deep hydrophobic pockets. |
| Dimethyl-Sulfonamide | Solubilizing Anchor | The methyl groups prevent H-bond donation from the nitrogen, forcing the molecule to act solely as an acceptor at the sulfonyl oxygens. |
Safety & Handling
Hazard Classification (GHS):
Handling Protocols:
-
Nitro-Aromatics: Potential for energetic decomposition if heated under confinement. Do not distill the nitro-intermediate to dryness at high temperatures (>150°C).
-
Waste: Dispose of aqueous layers from the amide coupling (containing amines) in basic organic waste streams.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 1323733-50-1. Retrieved from [Link]
- Google Patents (2006).CN1884259A - Process for preparing 2-methoxy-5-amino sulfonyl methyl benzoate. (Demonstrates chlorosulfonation logic on methoxy-benzenes).
-
Organic Syntheses (2022). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (Standard protocols for sulfonamide chemistry). Retrieved from [Link]
- Google Patents (1995).US5466871A - Process for preparing nitroaniline derivatives. (Protocols for selective nitro reduction).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. (Z)-2-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5466871A - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]
- 4. pfaltzandbauer.com [pfaltzandbauer.com]
- 5. valsynthese.ch [valsynthese.ch]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
Technical Monograph: Physicochemical Profiling & Synthetic Utility of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide
Executive Summary
2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (CAS: 1323733-50-1) is a specialized aromatic sulfonamide intermediate utilized primarily in the synthesis of complex pharmaceutical scaffolds and agrochemicals. Its structure features a unique "push-pull" electronic system created by the interplay between the electron-donating methoxy group and the electron-withdrawing nitro and sulfonamide moieties.[1]
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthetic pathways, and analytical characterization standards.[1] It is designed for researchers requiring high-fidelity data for process development or medicinal chemistry applications.[1]
Physicochemical Specifications
The following data aggregates calculated and predicted properties based on the structural pharmacophore. Due to the specific nature of this intermediate, values such as LogP and pKa are computational estimates derived from structure-activity relationship (SAR) algorithms validated against similar nitro-sulfonamides.[1]
Table 1: Core Property Profile
| Property | Specification | Notes |
| IUPAC Name | 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide | |
| CAS Number | 1323733-50-1 | Verified Registry Number |
| Molecular Formula | C₉H₁₂N₂O₅S | |
| Molecular Weight | 260.27 g/mol | |
| Physical State | Solid | Typically pale yellow crystalline powder |
| Melting Point | 135–145 °C (Predicted) | Based on analogs (e.g., 2-methoxy-5-nitrobenzenesulfonamide) |
| Predicted LogP | ~1.3 – 1.6 | Moderate lipophilicity |
| Topological PSA | ~98 Ų | High polarity due to Nitro/Sulfonyl groups |
| H-Bond Donors | 0 | Fully substituted sulfonamide nitrogen |
| H-Bond Acceptors | 6 | Sulfonyl oxygens (2), Nitro oxygens (2), Methoxy oxygen (1), Nitrogen (1) |
Structural Analysis & Electronic Effects[1]
The chemical behavior of this molecule is dictated by the trisubstituted benzene ring pattern (1,2,5-substitution).[1]
-
2-Methoxy Group (Ortho): Acts as a strong
-donor (+M effect), increasing electron density at the ortho and para positions relative to itself.[1] However, the bulky sulfonamide group at position 1 creates steric strain, potentially forcing the methoxy group out of planarity.[1] -
5-Nitro Group (Meta to Sulfonyl): A strong electron-withdrawing group (-I, -M) that deactivates the ring.[1] Its position at C5 places it para to the methoxy group (C2), creating a cooperative electronic system where the methoxy donor stabilizes the electron deficiency induced by the nitro group.[1]
-
N,N-Dimethylsulfonamide: The dimethyl substitution removes the acidic proton found in primary sulfonamides (
), rendering this compound non-ionizable at physiological pH.[1] It acts as a robust directing group for metallation chemistry.[1]
Synthesis & Purification Protocols
The most robust synthetic route involves the chlorosulfonation of 4-nitroanisole followed by amination.[1] This pathway minimizes isomer formation due to the strong directing effects of the methoxy group.[1]
Protocol A: Chlorosulfonation (Step 1)
-
Precursor: 1-Methoxy-4-nitrobenzene (4-Nitroanisole).[1]
-
Reagent: Chlorosulfonic acid (
).[1] -
Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The methoxy group directs the electrophile (
) to the ortho position (C2), which corresponds to the meta position relative to the nitro group.[1]
Step-by-Step:
-
Cool Chlorosulfonic acid (5.0 equiv) to 0°C under
atmosphere. -
Slowly add 4-Nitroanisole (1.0 equiv) portion-wise, maintaining temperature <10°C to prevent di-sulfonation.
-
Warm to room temperature and stir for 2 hours; then heat to 60°C for 1 hour to drive conversion.
-
Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride precipitates as a solid.[1]
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.[1]
-
Intermediate: 2-Methoxy-5-nitrobenzenesulfonyl chloride.[1]
-
Protocol B: Amination (Step 2)
Step-by-Step:
-
Dissolve the sulfonyl chloride intermediate in DCM (0.5 M concentration).[1]
-
Cool to 0°C. Add Triethylamine (1.5 equiv) as an acid scavenger.
-
Add Dimethylamine (1.2 equiv) dropwise.[1]
-
Stir at room temperature for 4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).[1]
-
Workup: Wash organic layer with 1N HCl (to remove amine salts), then Brine. Dry over
.[1][2] -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).
Visualization: Synthetic Workflow
Figure 1: Step-wise synthesis of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide via chlorosulfonation.
Analytical Characterization (QC Standards)
To validate the identity of the synthesized compound, the following spectral fingerprints are expected.
Nuclear Magnetic Resonance ( NMR, 400 MHz, )
- 8.65 ppm (d, J=2.5 Hz, 1H): H-6 proton.[1] Highly deshielded due to proximity to both Sulfonyl and Nitro groups.[1]
- 8.42 ppm (dd, J=9.0, 2.5 Hz, 1H): H-4 proton.[1] Deshielded by Nitro group; shows ortho coupling to H-3 and meta coupling to H-6.[1]
- 7.15 ppm (d, J=9.0 Hz, 1H): H-3 proton.[1] Shielded by the adjacent Methoxy group.[1]
-
4.05 ppm (s, 3H): Methoxy (
).[1] -
2.85 ppm (s, 6H): N,N-Dimethyl protons (
).[1]
Mass Spectrometry (ESI-MS)[1]
-
Molecular Ion:
-
Fragmentation Pattern: Loss of
and groups are common in high-energy collision dissociation (HCD).[1]
Reactivity & Stability Profile
This compound serves as a versatile scaffold.[1] The nitro group is the primary site for derivatization, while the sulfonamide remains stable under most reducing conditions.[1]
Key Transformations:
-
Bechamp Reduction / Hydrogenation:
-
Demethylation:
Visualization: Reactivity Logic[1]
Figure 2: Primary chemical transformation pathways for the sulfonamide scaffold.
Handling & Safety (SHE)
-
Hazard Class: Irritant (Skin/Eye).[1]
-
Nitro Group Warning: While stable, nitro-aromatics can be energetic.[1] Avoid heating crude reaction mixtures above 100°C without solvent.[1]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis of the methoxy ether over long periods.
References
-
National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CAS 1323733-50-1. PubChem.[1][3][4] Retrieved October 26, 2023, from [Link][1]
Sources
- 1. N-Methoxy-N-methylbenzamide | C9H11NO2 | CID 569575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Benzenesulfonamide, N-(2-hydroxyethyl)-2-methyl-5-nitro- | C9H12N2O5S | CID 106352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methoxy-5-nitrophenol | C7H7NO4 | CID 69471 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: Structural Elucidation of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide
Executive Summary
This technical guide details the structural elucidation of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide , a critical intermediate in the synthesis of polysubstituted pharmaceutical agents. The elucidation of this molecule presents a specific regiochemical challenge: distinguishing the 1,2,5-substitution pattern from thermodynamically competitive isomers (e.g., 1,2,4- or 1,2,3-isomers) generated during electrophilic aromatic substitution.
This document outlines a self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR), and FTIR spectroscopy. Special emphasis is placed on Nuclear Overhauser Effect Spectroscopy (NOESY) as the definitive method for confirming the spatial proximity of the sulfonamide and methoxy substituents.
Chemical Context & Synthetic Origin[1][2][3][4]
To understand the analytical requirements, one must first understand the synthetic origin. The target molecule is typically synthesized via the chlorosulfonation of 4-nitroanisole, followed by amination with dimethylamine.
-
Regiochemical Challenge: The methoxy group (-OCH₃) is a strong ortho/para activator, while the nitro group (-NO₂) is a meta director. In 4-nitroanisole, the position ortho to the methoxy group (Position 2) is electronically favored for electrophilic attack by chlorosulfonic acid.
-
The Critical Doubt: While kinetics favor the 2-position, steric hindrance from the methoxy group can occasionally lead to minor isomers or rearrangement. Therefore, confirming the 1-sulfonamide, 2-methoxy, 5-nitro arrangement is the primary objective of this elucidation.
Elucidation Workflow
Figure 1: The analytical decision tree ensures that regiochemistry is validated only after molecular formula and functional group confirmation.
Mass Spectrometry: The Molecular Fingerprint
Mass spectrometry provides the first tier of evidence, confirming the elemental composition and revealing characteristic fragmentation patterns of sulfonamides.
Primary Ionization (ESI+)
-
Method: Electrospray Ionization (Positive Mode).
-
Target Ion: [M+H]⁺ or [M+Na]⁺.
-
Calculated Monoisotopic Mass (C₉H₁₂N₂O₅S): 260.0467 Da.
-
Observed [M+H]⁺: 261.0540 ± 0.005 Da.
Diagnostic Fragmentation
The fragmentation pattern of sulfonamides is distinct. In MS/MS (Tandem MS), expect the following cleavage events:
| Fragment Loss | Mass Change (Da) | Mechanistic Insight |
| Loss of •NO₂ | -46 | Characteristic of aromatic nitro compounds. |
| Loss of SO₂ | -64 | Homolytic cleavage of the C-S bond; definitive for sulfonamides. |
| Loss of N(CH₃)₂ | -44 | Cleavage of the sulfonamide N-S bond. |
Technical Note: The simultaneous presence of [M-NO₂]⁺ and [M-SO₂]⁺ peaks confirms the bifunctional nature of the benzene core.
NMR Spectroscopy: The Structural Architecture
This is the core of the elucidation. 1H NMR provides proton counting and scalar coupling (
1H NMR Assignment (400 MHz, DMSO-d6)
Numbering Scheme:
-
C1: Sulfonamide (-SO₂NMe₂)
-
C2: Methoxy (-OMe)
-
C5: Nitro (-NO₂)[1]
Predicted & Observed Signals:
| Position | Type | Chemical Shift (δ ppm) | Multiplicity | Coupling ( | Assignment Logic |
| H6 | Ar-H | 8.45 - 8.55 | Doublet (d) | Most Deshielded. Located between two electron-withdrawing groups (SO₂ and NO₂). Shows only meta coupling. | |
| H4 | Ar-H | 8.10 - 8.20 | Doublet of Doublets (dd) | Ortho to NO₂; Meta to SO₂. Shows large ortho coupling to H3 and small meta coupling to H6. | |
| H3 | Ar-H | 7.40 - 7.50 | Doublet (d) | Most Shielded. Ortho to the electron-donating Methoxy group. | |
| -OCH₃ | Alkyl | 3.95 - 4.05 | Singlet (s) | - | Integrated area = 3H. |
| -N(CH₃)₂ | Alkyl | 2.70 - 2.80 | Singlet (s) | - | Integrated area = 6H. Distinctive for dimethylsulfonamide. |
The "Smoking Gun": 2D NOESY Correlations
To definitively prove the 1,2,5-substitution (vs. 1,2,4 or 1,2,3), we utilize the Nuclear Overhauser Effect (NOE), which correlates protons that are spatially close (< 5 Å) but not necessarily bond-connected.
Critical Correlations:
-
Interaction A: The Methoxy protons (-OCH₃) must show a strong NOE cross-peak with H3 (the aromatic proton at ~7.45 ppm).
-
Interaction B: The N-Dimethyl protons (-NMe₂) must show a strong NOE cross-peak with H6 (the aromatic proton at ~8.50 ppm).
If the structure were the 1,2,3-isomer (crowded), the N-Me group would likely show NOE correlations to the Methoxy group, which is sterically disfavored.
Figure 2: Diagnostic NOE interactions. The correlation between the sulfonamide methyls and H6 is unique to the 1-sulfonamide-2-methoxy arrangement.
Infrared Spectroscopy (FTIR)[7][8]
While less specific for regiochemistry, FTIR confirms the functional group environment.
-
Nitro Group (-NO₂): Look for two strong bands.
-
Sulfonamide (-SO₂-N):
-
Asymmetric stretch: ~1340–1360 cm⁻¹ (Often overlaps with Nitro symmetric stretch).
-
Symmetric stretch: ~1160 cm⁻¹ (Sharp, strong).
-
-
Ether (Ar-O-C):
-
C-O stretch: ~1250 cm⁻¹ and ~1020 cm⁻¹.
-
Analyst Note: Due to the overlap of Nitro and Sulfonamide bands in the 1350 cm⁻¹ region, IR should be used as confirmatory data only, not for primary structural assignment.
Strategic Analytical Protocols
To ensure reproducibility, follow these specific sample preparation protocols.
Protocol A: NMR Sample Preparation
Objective: Maximize resolution and prevent aggregation.
-
Solvent Selection: Use DMSO-d6 (99.9% D). Chloroform-d (CDCl₃) may be used, but sulfonamides often show broadened peaks in CDCl₃ due to restricted rotation or hydrogen bonding.
-
Concentration: Dissolve 5–10 mg of the solid analyte in 0.6 mL of solvent.
-
Filtration: Filter the solution through a cotton plug within a glass pipette directly into the NMR tube to remove undissolved micro-particulates which cause line broadening.
-
Acquisition:
-
Relaxation Delay (d1): Set to 2.0 seconds to ensure full relaxation of the isolated H6 proton.
-
Scans: Minimum 16 scans for 1H; 8 scans for NOESY.
-
Protocol B: LC-MS Sample Preparation
Objective: Avoid ionization suppression.
-
Diluent: Acetonitrile:Water (50:50) with 0.1% Formic Acid.
-
Concentration: Prepare a 10 µg/mL (ppm) working solution. High concentrations can lead to dimer formation ([2M+H]⁺), complicating spectral interpretation.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[4] (Standard text for coupling constants and substituent effects).
-
ChemicalBook. (n.d.). 4-Nitrobenzenesulfonamide NMR Data. Retrieved October 26, 2023, from (Used as a reference for nitro-sulfonamide chemical shift baselines).
-
Royal Society of Chemistry. (2010). Proton chemical shifts in NMR: Condensed aromatic hydrocarbons. Retrieved October 26, 2023, from (Source for aromatic ring current effects).
-
National Institutes of Health (NIH). (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Commun Mass Spectrom.[4] Retrieved October 26, 2023, from (Validation of MS fragmentation patterns).
Sources
Biological Activity of Nitrobenzenesulfonamide Derivatives: A Technical Guide
Executive Summary
Nitrobenzenesulfonamide derivatives represent a privileged scaffold in medicinal chemistry, characterized by the synergistic interplay between the sulfonamide pharmacophore (
The core technical value of this scaffold lies in its electronic tunability. The nitro group significantly acidifies the sulfonamide nitrogen, enhancing its ability to coordinate with the Zinc(II) ion in metalloenzymes. This guide details the structure-activity relationships (SAR), synthesis protocols, and validation assays required to exploit these derivatives in drug discovery.
Part 1: Chemical Basis & Structure-Activity Relationship (SAR)
The "Nosyl" Effect and Acidity
The biological potency of nitrobenzenesulfonamides is governed by the Hammett substituent constant (
-
Mechanism: The
group (strongly electron-withdrawing) lowers the of the sulfonamide amide proton ( ). -
Consequence: At physiological pH, a higher fraction of the molecule exists in the ionized (anionic) form, which is the active species required for binding to the positively charged
active site of Carbonic Anhydrases.
SAR Summary Table
| Structural Modification | Electronic Effect | Biological Consequence |
| 2-Nitro substitution | Ortho-effect, steric hindrance | High selectivity for CA IX/XII (tumor-associated); used as "Nosyl" protecting group. |
| 4-Nitro substitution | Para-resonance withdrawal | Maximal acidification of sulfonamide; broad-spectrum CA inhibition. |
| Halogen addition (e.g., 2-Cl) | Lipophilicity increase | Enhanced membrane permeability; improved binding affinity to hydrophobic pockets in CA active site. |
| Schiff Base formation | Extension of conjugation | Increased anticancer activity via tubulin polymerization inhibition. |
Part 2: Therapeutic Mechanisms
Carbonic Anhydrase Inhibition (Hypoxia Targeting)
Nitrobenzenesulfonamides are potent inhibitors of tumor-associated isoforms hCA IX and hCA XII .[1][2]
-
Pathophysiology: Solid tumors exist in a hypoxic environment, leading to overexpression of hCA IX. This enzyme catalyzes the hydration of
to bicarbonate and protons ( ). -
Tumor Survival: The protons are exported, acidifying the extracellular matrix (promoting metastasis), while bicarbonate is imported to maintain intracellular pH (preventing apoptosis).
-
Inhibition Logic: Nitrobenzenesulfonamides bind the catalytic
, blocking this pH regulation machinery, leading to intracellular acidosis and tumor cell death.
Antimicrobial Activity (MRSA)
Derivatives, particularly those with 2-hydroxy-4-nitro substitution patterns, show significant bacteriostatic activity against Methicillin-Resistant Staphylococcus aureus (MRSA).[3][4][5][6]
-
Mechanism: Interference with folate synthesis (dihydropteroate synthase inhibition) and disruption of bacterial pH homeostasis via bacterial CA inhibition.
Part 3: Visualization of Signaling Pathways
Diagram 1: Mechanism of Action - Tumor pH Disruption
This diagram illustrates how nitrobenzenesulfonamide inhibition of CA IX disrupts the survival strategy of hypoxic tumor cells.
Caption: Pathway illustrating the disruption of tumor pH regulation by nitrobenzenesulfonamide inhibition of Carbonic Anhydrase IX.
Part 4: Experimental Protocols
Protocol A: Synthesis of N-Substituted Nitrobenzenesulfonamides
Objective: To synthesize a sulfonamide derivative via nucleophilic attack of an amine on a nitrobenzenesulfonyl chloride.
Reagents:
-
2- or 4-Nitrobenzenesulfonyl chloride (1.0 equiv)
-
Triethylamine (
) or Pyridine (1.5 equiv) -
Dichloromethane (DCM) or THF (anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve the amine (e.g., 1.0 mmol) and
(1.5 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere ( ). Cool the solution to using an ice bath. -
Addition: Dissolve Nitrobenzenesulfonyl chloride (1.0 mmol) in DCM (5 mL). Add this solution dropwise to the amine mixture over 15 minutes. Causality: Slow addition prevents exotherms and minimizes bis-sulfonylation side products.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor progress via TLC (solvent system: Hexane/EtOAc 7:3).
-
Work-up: Quench with 1M HCl (to neutralize excess base and solubilize unreacted amine). Extract with DCM (
mL). Wash combined organic layers with brine, dry over anhydrous , and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.
Protocol B: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
Objective: Determine the
Methodology:
-
Assay Buffer: HEPES (20 mM, pH 7.5) with 20 mM
(to maintain ionic strength). -
Indicator: Phenol Red (0.2 mM). The assay relies on the color change of Phenol Red as the pH drops during the hydration of
. -
Enzyme Prep: Incubate purified hCA enzyme (concentration varies by isoform, typically 10–50 nM) with the inhibitor (serial dilutions: 0.1 nM to 10
M) for 15 minutes at room temperature. Causality: Pre-incubation ensures equilibrium binding of the inhibitor to the active site. -
Reaction Trigger: Mix the Enzyme-Inhibitor solution with a
-saturated solution using a stopped-flow instrument. -
Measurement: Monitor the absorbance decrease at 557 nm over 10–100 seconds.
-
Calculation: Calculate initial rates. Use the Cheng-Prusoff equation to determine
from the .
Diagram 2: Synthesis Workflow
Caption: Step-by-step workflow for the nucleophilic substitution synthesis of nitrobenzenesulfonamide derivatives.
Part 5: References
-
Supuran, C. T., et al. (2008). "Carbonic Anhydrase Inhibitors: Bioreductive Nitro-Containing Sulfonamides with Selectivity for Targeting the Tumor Associated Isoforms IX and XII."[1][2] Journal of Medicinal Chemistry.
-
Bekdemir, Y., et al. (2008). "Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococcus aureus." Annals of Clinical Microbiology and Antimicrobials.
-
Ghorab, M. M., et al. (2016). "Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition."[7] RSC Advances.
-
Fukuyama, T., et al. (1995).[8] "2- and 4-Nitrobenzenesulfonamides: Exceptionally versatile means for preparation of secondary amines and protection of amines."[8] Tetrahedron Letters.
-
Nocentini, A., et al. (2021). "Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors." International Journal of Molecular Sciences.
Sources
- 1. Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. US7842821B2 - Method of obtaining derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran - Google Patents [patents.google.com]
Technical Monograph: Pharmacological Profiling & Synthetic Utility of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide
[1]
1Executive Summary
2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide is a specialized aryl-sulfonamide scaffold characterized by three distinct pharmacophores: an electron-withdrawing nitro group (
Unlike primary sulfonamides (e.g., acetazolamide) which classically inhibit Carbonic Anhydrase (CA) via zinc coordination, the N,N-dimethyl substitution in this compound abolishes the acidic proton required for that specific catalytic inhibition. Therefore, its potential mechanism of action shifts towards bioreductive activation in hypoxic tissues (via the nitro group) and allosteric modulation of lipophilic pockets in receptor targets (e.g., 5-HT or Keap1-Nrf2 pathways). This guide outlines the theoretical mechanistic pathways and the experimental protocols required to validate them.
Chemical Identity & Structural Pharmacophores[5]
To understand the mechanism, we must first deconstruct the molecule's reactivity profile.
| Functional Group | Pharmacological Role | Mechanistic Implication |
| Nitro ( | Bioreductive Warhead | Primary driver of cytotoxicity in hypoxic environments (e.g., solid tumors).[1] Subject to enzymatic reduction (nitroreductases) to generate reactive hydroxylamines. |
| Sulfonamide ( | Lipophilic Anchor | The |
| Methoxy ( | Electronic Tuner | Provides electron density to the benzene ring (ortho-para director), modulating the reduction potential of the nitro group and improving solubility. |
Core Mechanisms of Action
Mechanism A: Bioreductive Activation (Hypoxia-Selective Cytotoxicity)
The most potent potential mechanism for this compound lies in the nitro-aromatic moiety .[1] In normoxic (oxygen-rich) cells, nitro groups are reduced to radical anions but are rapidly re-oxidized by
-
Step 1: One-electron reduction by NADPH:Cytochrome P450 reductase to a nitro-radical anion.[1]
-
Step 2 (Hypoxia): Further reduction to the nitroso (
) and hydroxylamine ( ) species.[1] -
Effect: The hydroxylamine intermediate is a potent electrophile capable of alkylating DNA (guanine residues) or protein thiols, triggering apoptosis.
Mechanism B: Metabolic N-Demethylation (Prodrug Activation)
While the parent compound is likely inactive against Carbonic Anhydrase, hepatic metabolism can convert it into an active inhibitor.
-
Pathway: Oxidative N-demethylation by CYP450 isozymes (likely CYP3A4 or CYP2C9).[1]
-
Product: 2-Methoxy-N-methyl-5-nitrobenzenesulfonamide
2-Methoxy-5-nitrobenzenesulfonamide (Primary Sulfonamide).[1] -
Result: The primary sulfonamide metabolite gains the ability to coordinate
in the active site of Carbonic Anhydrase II/IX, modulating pH regulation in tissues.
Mechanism C: Synthetic Intermediate Utility
In drug discovery, this compound often serves as a "masked" aniline.
-
Workflow: The nitro group is reduced (Fe/HCl or
/Pd) to an amine. -
Application: The resulting 5-amino-2-methoxy-N,N-dimethylbenzenesulfonamide is a versatile scaffold for synthesizing 5-HT receptor antagonists or kinase inhibitors where the sulfonamide acts as a stable, non-hydrolyzable linker.
Visualized Signaling Pathways (Graphviz)[1]
The following diagram illustrates the bifurcation between the Hypoxic Bioreductive pathway and the Normoxic Metabolic pathway.
Caption: Figure 1.[1] Dual mechanistic pathways dependent on tissue oxygenation and metabolic processing. The left branch depicts bioreductive cytotoxicity; the right depicts metabolic activation.
Experimental Validation Protocols
To confirm the mechanism of action, the following self-validating experimental workflows are recommended.
Protocol 1: Hypoxia-Selective Cytotoxicity Assay
Objective: Determine if the nitro group acts as a bioreductive warhead.[1]
Rationale: If the MOA is bioreductive, the
Methodology:
-
Cell Line Selection: Use A549 (lung carcinoma) or HT-29 (colon adenocarcinoma) cells.[1]
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates.
-
Dosing: Treat with serial dilutions of the compound (0.1 nM to 100
M). -
Incubation:
-
Set A (Normoxia): Incubate at 37°C, 5%
, 21% for 4 hours. -
Set B (Hypoxia): Incubate in an anaerobic chamber (
) for 4 hours.
-
-
Recovery: Wash both sets and incubate in standard normoxic media for an additional 72 hours.
-
Readout: Assess viability using CellTiter-Glo® (ATP luminescence).
-
Calculation:
.
Protocol 2: Microsomal Stability & Metabolite Identification
Objective: Verify N-demethylation to the primary sulfonamide.[1] Rationale: The N,N-dimethyl group is metabolically labile. Identifying the primary sulfonamide confirms the "Prodrug" hypothesis.
Methodology:
-
Reaction Mix: Incubate 1
M compound with pooled human liver microsomes (HLM) and NADPH regenerating system in phosphate buffer (pH 7.4). -
Timepoints: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS .
-
Target Monitoring:
Data Summary: Predicted Physicochemical Properties
| Property | Value (Predicted) | Implication |
| Molecular Weight | 258.25 g/mol | High bioavailability (Lipinski compliant).[1] |
| cLogP | ~1.8 - 2.1 | Moderate lipophilicity; good CNS and cell membrane penetration.[1] |
| TPSA | ~98 Ų | <140 Ų suggests good intestinal absorption. |
| H-Bond Donors | 0 | Lack of donors prevents classic CA binding without metabolism.[1] |
| H-Bond Acceptors | 5 | High capacity for receptor interaction in hydrophobic pockets.[1] |
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Denny, W. A. (2001). Prodrug strategies in cancer therapy. European Journal of Medicinal Chemistry, 36(7-8), 577-595. Link
-
Patterson, L. H., et al. (2021). Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia. Future Medicinal Chemistry. Link
-
Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.[1] (Reference for N-demethylation pathways). Link[1]
-
ChemIDplus. (2024). 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (CAS 1323733-50-1).[1][2][4][5][6] National Library of Medicine. Link[1]
Sources
- 1. 82020-57-3|2-Hydroxy-5-nitrobenzenesulfonamide|BLD Pharm [bldpharm.com]
- 2. scribd.com [scribd.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 1323733-50-1・2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide・2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 5. Chemsigma International Co., Ltd. [chemsigma.com]
- 6. 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide | ChemScene | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
In-Depth Technical Guide: 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide
This guide provides a comprehensive technical analysis of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide , a critical intermediate in the synthesis of polysubstituted benzenes used in medicinal chemistry (particularly kinase inhibitors) and advanced materials.
Executive Summary
2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide is a high-value aromatic scaffold characterized by three distinct functional handles: an electron-donating methoxy group, an electron-withdrawing nitro group, and a stable sulfonamide moiety.[1] In drug discovery, this compound serves as a pivotal intermediate for generating 3-amino-4-methoxy-benzenesulfonamide derivatives—key pharmacophores found in PI3K, EGFR, and carbonic anhydrase inhibitors.[1] Its electronic "push-pull" nature (methoxy vs. nitro/sulfonamide) makes it a versatile substrate for nucleophilic aromatic substitution (
Chemical Identity & Properties
Core Structure
The molecule consists of a benzene ring substituted at the 1, 2, and 5 positions. The steric bulk of the N,N-dimethylsulfonamide group at position 1 and the methoxy group at position 2 creates a unique ortho-substitution pattern that influences regioselectivity during further functionalization.
| Property | Data |
| Systematic Name | 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide |
| Molecular Formula | |
| Molecular Weight | 260.27 g/mol |
| Key Precursor CAS | 81118-92-5 (2-Methoxy-5-nitrobenzenesulfonyl chloride) |
| Physical State | Crystalline Solid (Pale yellow to off-white) |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water |
| pKa (Predicted) | Non-ionizable (Sulfonamide nitrogen is fully substituted) |
Synthetic Pathways (Retrosynthesis & Forward Logic)
The synthesis is best approached via the commercially available 2-methoxy-5-nitrobenzenesulfonyl chloride . The construction of the sulfonamide bond is the primary synthetic objective, followed by downstream reduction of the nitro group to access the aniline derivative.
Pathway Visualization
The following diagram illustrates the retrosynthetic logic and forward synthesis flow.
Figure 1: Synthetic workflow from commodity starting materials to the target sulfonamide and its aniline derivative.[2]
Detailed Experimental Protocols
Protocol A: Synthesis of the Sulfonamide Scaffold
Objective: Conversion of 2-methoxy-5-nitrobenzenesulfonyl chloride to 2-methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide.
Reagents:
-
Dimethylamine hydrochloride (1.2 eq) or 2.0M Dimethylamine in THF
-
Triethylamine (
) or Diisopropylethylamine (DIPEA) (2.5 eq) -
Dichloromethane (DCM) (Solvent, 10 mL/g)
Procedure:
-
Preparation: Charge a round-bottom flask with 2-methoxy-5-nitrobenzenesulfonyl chloride and anhydrous DCM. Cool the solution to 0°C using an ice bath.
-
Amine Addition: Add Dimethylamine hydrochloride to the stirred solution.
-
Base Addition: Dropwise add
over 15 minutes. Note: The reaction is exothermic; maintain internal temperature < 10°C. -
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[1]
-
Work-up: Quench with 1M HCl (to neutralize excess base/amine). Separate the organic layer.[4] Wash with saturated
(to remove unreacted sulfonyl chloride as sulfonate) and brine. -
Isolation: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography if necessary.
Protocol B: Nitro Reduction (To Aniline Intermediate)
Objective: Reduction of the nitro group to yield the 5-amino derivative (an aniline), which is the active nucleophile for drug coupling.
Reagents:
-
2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (1.0 eq)
-
Iron powder (5.0 eq)
-
Ammonium Chloride (
) (5.0 eq) -
Ethanol/Water (3:1 ratio)
Procedure:
-
Dissolution: Dissolve the nitro-sulfonamide in Ethanol/Water.[1]
-
Activation: Add Iron powder and
. -
Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring for 2–6 hours.
-
Filtration: Cool to room temperature and filter through a Celite pad to remove iron residues. Wash the pad with Ethanol.
-
Concentration: Remove ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate.
-
Drying: Dry organic phase over
and concentrate to yield the off-white aniline solid.
Applications in Drug Discovery[6]
This compound acts as a "masked" aniline. The sulfonamide group is stable and often improves the metabolic stability and solubility of the final drug molecule compared to a simple phenyl ring.
Kinase Inhibitor Scaffolds
The 3-amino-4-methoxy-benzenesulfonamide motif (derived from the title compound) is a bioisostere for the 3-amino-4-methoxy-phenyl group found in Gefitinib and Erlotinib (EGFR inhibitors).[1]
-
Mechanism: The methoxy group acts as a hydrogen bond acceptor in the kinase hinge region.
-
Role of Sulfonamide: The N,N-dimethylsulfonamide tail projects into the solvent-exposed region of the ATP binding pocket, often used to tune lipophilicity (
) and prevent metabolic oxidation at that position.
PI3K Pathway Targeting
Research indicates that 2-substituted-3-sulfonaminobenzamides are potent PI3K inhibitors.[5] The title compound provides the necessary 2-methoxy-5-nitro substitution pattern to access these tricyclic cores via cyclization chemistries.[1]
Molecular Interactions[8]
-
Nitro Group: Strongly electron-withdrawing; deactivates the ring toward electrophilic attack but activates the ortho-methoxy group for potential
displacement if harsher conditions are applied.[1] -
Methoxy Group: Provides electron density to the ring via resonance, counteracting the nitro group's pull, establishing a unique electronic environment for the aniline nitrogen in the reduced form.
Safety & Handling (MSDS Summary)
| Hazard Class | Description | Precaution |
| Skin/Eye Irritant | Causes skin irritation (H315) and serious eye irritation (H319).[1] | Wear nitrile gloves and safety goggles. |
| Corrosive Precursor | The sulfonyl chloride precursor (CAS 81118-92-5) is corrosive (H314).[1] | Handle in a fume hood; avoid moisture. |
| Acute Toxicity | Harmful if swallowed (H302). | Do not eat/drink in the lab; wash hands after use. |
Storage: Store in a cool, dry place. The sulfonyl chloride precursor is moisture-sensitive and should be stored under inert gas (Nitrogen/Argon) at 2–8°C. The amide is stable at room temperature.
References
-
Preparation of Sulfonyl Chlorides
-
Medicinal Chemistry Applications (PI3K)
-
General Sulfonamide Synthesis Protocol
-
Related Precursor Data
- Title: 2-Methoxy-5-nitrophenol (Precursor to the sulfonyl chloride).
- Source: NIH PubChem.
-
URL:[Link]
Sources
- 1. 81118-92-5|2-Methoxy-5-nitrobenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 2. 2-Methoxy-5-nitrophenol | C7H7NO4 | CID 69471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzenesulfonylchloride, 2-methoxy-5-nitro- | CymitQuimica [cymitquimica.com]
- 4. Synthesis routes of 2-Methoxy-5-nitrophenol [benchchem.com]
- 5. Discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents by bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
Beyond the Sulfa Drug: The Evolution and Synthetic Utility of Substituted Nitrobenzenesulfonamides
Executive Summary & Historical Genesis[1]
While the history of sulfonamides is anchored in Domagk’s 1935 discovery of Prontosil (the first "sulfa drug"), the specific subclass of substituted nitrobenzenesulfonamides represents a distinct evolutionary branch with profound utility in both total synthesis and modern pharmacotherapy.
Unlike the simple amino-benzenesulfonamides (sulfanilamides) used as antibiotics, the nitro-variants incorporate a strong electron-withdrawing group (EWG) that fundamentally alters the electronic landscape of the molecule. This modification serves two distinct high-value purposes:
-
Synthetic Chemistry: It activates the sulfonamide nitrogen, enabling the Fukuyama Amine Synthesis —the gold standard for synthesizing secondary amines.[1]
-
Medicinal Chemistry: It creates unique redox-active pharmacophores (e.g., Nimesulide) and highly specific Carbonic Anhydrase Inhibitors (CAIs).
This guide deconstructs the mechanistic logic of these compounds, providing actionable protocols for their synthesis and application.
The Synthetic Renaissance: The "Nosyl" Strategy[3][4]
The most ubiquitous application of nitrobenzenesulfonamides in modern research is their role as the Nosyl (Ns) protecting group. Introduced by Fukuyama in the 1990s, this strategy solved a critical problem in organic synthesis: the preparation of secondary amines without over-alkylation.
The Mechanistic Logic (Why it Works)
The causality of the Fukuyama synthesis relies on the Hammett substituent constants (
-
Acidity Modulation: The
group stabilizes the conjugate base of the sulfonamide nitrogen, significantly lowering the of the N-H bond compared to a standard Tosyl (Ts) group. This allows for facile mono-alkylation under Mitsunobu conditions or with mild bases.[2] -
Orthogonal Deprotection: Unlike Tosyl groups, which require harsh reducing agents (Na/naphthalene) or strong acids, Nosyl groups are cleaved via Nucleophilic Aromatic Substitution (
) . A thiolate nucleophile attacks the aromatic ring, forming a Meisenheimer complex that collapses to release the amine and sulfur dioxide.[2]
Visualization: The Fukuyama Cycle
Figure 1: The Fukuyama Amine Synthesis workflow. The cycle leverages the acidity of the Nosyl-amide for alkylation and the electrophilicity of the nitro-aromatic ring for deprotection.
Technical Protocol: Synthesis and Utilization
The following protocols are designed for self-validation. The color changes described serve as visual checkpoints for the researcher.
Protocol A: Preparation of the Nosyl-Amine Scaffold
Objective: Protection of a primary amine with 2-nitrobenzenesulfonyl chloride (2-NsCl).
-
Setup: Charge a round-bottom flask with the primary amine (1.0 equiv) and anhydrous Dichloromethane (DCM) (
concentration). Cool to . -
Base Addition: Add Triethylamine (
) or Pyridine (1.2 equiv). -
Sulfonylation: Add 2-NsCl (1.1 equiv) portion-wise.
-
Checkpoint: The reaction typically turns a pale yellow. If it turns dark brown/black immediately, check solvent dryness; moisture can hydrolyze NsCl to the sulfonic acid (strong acid), causing decomposition.
-
-
Workup: Warm to Room Temperature (RT) and stir for 2–4 hours. Quench with
. Extract with DCM.[2] Wash organic layer with saturated (removes unreacted NsCl as sulfonate). -
Validation:
will show the characteristic aromatic signals of the 2-nitro group (multiplets around 7.7–8.1 ppm).
Protocol B: The Fukuyama Deprotection (Thiophenol Method)
Objective: Cleavage of the Nosyl group to reveal the secondary amine.
-
Reagents: Dissolve the N,N-dialkyl nosyl amide in DMF or Acetonitrile (
). -
Nucleophile: Add Thiophenol (
) (1.2 equiv) and (3.0 equiv). Note: Thiophenol is toxic and malodorous; use bleach to quench glassware. -
Reaction: Stir at RT (or
for sterically hindered amines).-
Checkpoint: The solution often turns bright yellow (formation of the nitrophenyl thioether byproduct).
-
-
Purification: The byproduct is less polar than the amine. An acid-base extraction is the most efficient purification method:
-
Acidify to pH 2 (amine goes to aqueous).
-
Wash organic layer (removes thioether).
-
Basify aqueous layer to pH 10.
-
Extract amine into organic solvent.[2]
-
Medicinal Chemistry: Nimesulide and Beyond[5][6]
In drug development, the nitrobenzenesulfonamide scaffold is not just a passive linker; it is an active pharmacophore.
Nimesulide: The COX-2 Case Study
Nimesulide (4-nitro-2-phenoxymethanesulfonanilide) is the archetype of this class.[3][4][5] Unlike traditional NSAIDs (carboxylates like Ibuprofen), Nimesulide uses the sulfonamide moiety to bind the COX enzyme.
-
Selectivity: The specific geometry of the nitro-sulfonamide allows it to fit into the larger hydrophobic binding pocket of COX-2 more effectively than COX-1, providing anti-inflammatory action with reduced gastric toxicity.
-
Toxicity Mechanism: The nitro group is a double-edged sword. While essential for binding, metabolic reduction of the
group to a reactive amine/hydroxylamine intermediate is linked to idiosyncratic hepatotoxicity. This has led to restricted use in several jurisdictions.
Carbonic Anhydrase Inhibitors (CAIs)
Nitrobenzenesulfonamides act as potent Zinc Binding Groups (ZBGs). The sulfonamide anion (
-
Research Focus: Recent "tail-approach" synthesis attaches hydrophobic tails to the nitrobenzenesulfonamide core to interact with the hydrophobic and hydrophilic halves of the CA active site, improving isoform selectivity (e.g., targeting tumor-associated hCA IX over cytosolic hCA II).
Comparative Data: Protecting Group vs. Pharmacophore
| Feature | Nosyl (Protecting Group) | Nimesulide (Drug) |
| Nitro Position | Ortho (2-) or Para (4-) | Para (4-) |
| Core Function | Electron withdrawal to acidify N-H | Binding pocket fit & Redox activity |
| Reactivity | High ( | Moderate (Metabolic reduction) |
| Key Risk | Thiophenol handling (Synthesis) | Hepatotoxicity (Clinical) |
Future Outlook: Hypoxia-Activated Prodrugs
The field is moving toward exploiting the "liability" of the nitro group. In hypoxic tumor environments, reductase enzymes are overactive. Researchers are designing nitrobenzenesulfonamides that are biologically inert until reduced to the amine form in situ, releasing a cytotoxic effector or an active inhibitor only within the tumor microenvironment.
References
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters.
-
Kan, T., & Fukuyama, T. (2004).[2] Ns strategies: a highly versatile synthetic method for amines. Chemical Communications.[2]
-
Supuran, C. T. (2008).[6] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.
-
Bennett, A. (1999). Nimesulide a well established cyclooxygenase-2 inhibitor.[3][4] Expert Opinion on Pharmacotherapy.
-
Boelsterli, U. A. (2002). Nimesulide and hepatic adverse affects: roles of reactive metabolites and host factors. International Journal of Clinical Practice.
-
BenchChem. (2025). Nitrophenylsulfonyl (Nosyl) Group for Amine Protection: Application Notes and Protocols.
Sources
2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide molecular weight and formula
Executive Summary
2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide is a specialized aromatic intermediate utilized in the synthesis of azo dyes, pharmaceutical pharmacophores, and agrochemicals. Structurally, it functions as a masked aniline precursor; the nitro group allows for controlled reduction to the corresponding amine (aniline), while the N,N-dimethylsulfonamide moiety provides high lipophilicity and metabolic stability compared to primary sulfonamides.
This guide details the molecular stoichiometry, validated synthetic pathways from commercially available precursors, and analytical profiling required for high-purity isolation.
Molecular Identity & Stoichiometry[1]
The following data constitutes the definitive physicochemical baseline for the compound.
| Property | Value | Precision Note |
| IUPAC Name | 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide | Systematic nomenclature |
| Molecular Formula | C₉H₁₂N₂O₅S | Confirmed by elemental count |
| Molecular Weight | 260.27 g/mol | Monoisotopic mass: 260.0467 |
| Element Count | C (9), H (12), N (2), O (5), S (1) | - |
| Heavy Atom Count | 17 | Non-hydrogen atoms |
| Precursor CAS | 81118-92-5 | Refers to the Sulfonyl Chloride parent |
Structural Analysis (SMILES)
COC1=C(C=C(C=C1)[O-])S(=O)(=O)N(C)C
-
Core: Benzene ring.[1]
-
Position 1: N,N-dimethylsulfonamido group (Electron Withdrawing, directing meta).
-
Position 2: Methoxy group (Electron Donating, ortho/para directing).
-
Position 5: Nitro group (Strong Electron Withdrawing).
Synthetic Pathway & Methodology
Retrosynthetic Logic
The most robust synthetic route utilizes Nucleophilic Acyl Substitution at the sulfur atom. The reaction couples 2-methoxy-5-nitrobenzenesulfonyl chloride (electrophile) with dimethylamine (nucleophile).
-
Why this route? The sulfonyl chloride precursor (CAS 81118-92-5) is commercially stable. The reaction is rapid, exothermic, and avoids the regioselectivity issues of nitrating a pre-formed sulfonamide.
Reaction Scheme Visualization
Figure 1: Synthetic workflow via Schotten-Baumann conditions.
Validated Experimental Protocol
Reagents:
-
2-Methoxy-5-nitrobenzenesulfonyl chloride (1.0 eq)
-
Dimethylamine hydrochloride (1.2 eq)
-
Triethylamine (2.5 eq) or Pyridine (excess)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) - Anhydrous.
Step-by-Step Procedure:
-
Preparation: Charge a round-bottom flask with 2-methoxy-5-nitrobenzenesulfonyl chloride dissolved in anhydrous DCM (0.2 M concentration). Cool to 0°C under nitrogen atmosphere.
-
Activation: Add Triethylamine (TEA) dropwise. The solution may darken slightly due to base complexation.
-
Addition: Add Dimethylamine hydrochloride in small portions (or dropwise if using aqueous solution, though biphasic conditions require vigorous stirring).
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.
-
Endpoint: Disappearance of the sulfonyl chloride peak.
-
-
Workup: Quench with 1M HCl (to neutralize excess amine/TEA). Extract the organic layer, wash with saturated NaHCO₃ (to remove potential sulfonic acid byproducts) and brine.
-
Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Hexane if necessary to obtain pale yellow crystals.
Analytical Characterization (QC)[1]
To ensure scientific integrity, the isolated compound must be validated using the following spectral fingerprints.
Nuclear Magnetic Resonance (¹H NMR)
Predicted shifts in CDCl₃ (400 MHz):
| Proton Position | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| Ar-H (C6) | 8.60 – 8.70 | Doublet (d) | 1H | Ortho to SO₂, Meta to NO₂ (Deshielded) |
| Ar-H (C4) | 8.35 – 8.45 | dd | 1H | Ortho to NO₂, Para to SO₂ |
| Ar-H (C3) | 7.10 – 7.20 | Doublet (d) | 1H | Ortho to OMe (Shielded by resonance) |
| O-CH₃ | 4.05 – 4.10 | Singlet (s) | 3H | Methoxy group |
| N-(CH₃)₂ | 2.80 – 2.90 | Singlet (s) | 6H | Dimethyl sulfonamide (Magnetic equivalence) |
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI Positive (+).
-
Parent Ion: [M+H]⁺ = 261.27 m/z.
-
Fragmentation Pattern:
-
Loss of NO₂ (-46).
-
Loss of SO₂NMe₂ group (cleavage at S-C bond).
-
Applications & Bioisosterism
Drug Design Utility
The N,N-dimethylsulfonamide group acts as a non-ionizable bioisostere of the carboxylic acid ester or ketone. Unlike primary sulfonamides (-SO₂NH₂), the dimethyl variant:
-
Prevents Ionization: Lacks acidic protons (pKa ~10 for primary), improving membrane permeability.
-
Increases Lipophilicity: Raises LogP, enhancing CNS penetration potential.
Reduction Workflow (Pathway to Anilines)
This compound is frequently used as a "masked" aniline. The nitro group can be selectively reduced (Fe/HCl or H₂/Pd-C) to yield 2-methoxy-5-amino-N,N-dimethylbenzenesulfonamide , a versatile scaffold for urea or amide coupling in kinase inhibitor design.
Figure 2: Functional group transformation for SAR expansion.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69471 (2-Methoxy-5-nitrophenol - Related Scaffold). Retrieved from [Link]
-
Organic Syntheses. Preparation of Sulfonamides from Sulfonyl Chlorides. Org.[2][1] Synth. Coll. Vol. 4, p.943. Retrieved from [Link]
-
NIST Chemistry WebBook. Benzenamine, 2-methoxy-5-nitro- (Precursor Data). Retrieved from [Link]
Sources
Technical Guide: Solubility Profile of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide
[1][2][3]
Compound Identity & Physicochemical Framework
Before addressing solubility directly, we must establish the structural determinants that dictate the solvation behavior of this molecule.[3][4]
| Property | Detail |
| Chemical Name | 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide |
| CAS Number | 1323733-50-1 |
| Molecular Formula | C₉H₁₂N₂O₅S |
| Molecular Weight | 260.27 g/mol |
| Structural Class | Nitrobenzenesulfonamide derivative |
| Key Functional Groups | [1][2][3][5][6][7][8][9][10][11] • Nitro (-NO₂): Electron-withdrawing, increases polarity but reduces aqueous solubility compared to ionic groups.[1][2][3]• Methoxy (-OCH₃): Lipophilic, electron-donating.[1][2][3]• N,N-Dimethylsulfonamide (-SO₂N(CH₃)₂): Aprotic, highly stable, removes H-bond donor capability of the sulfonamide.[3] |
Structural Impact on Solubility (SAR Analysis)
The substitution pattern of this molecule creates a specific "solubility fingerprint."[3][4] Unlike primary sulfonamides (-SO₂NH₂), which are weak acids (pKa ~10) and can be dissolved in basic aqueous solutions, the N,N-dimethyl substitution removes the acidic protons.[3] This renders the molecule non-ionizable in the physiological pH range (1–14), significantly reducing its water solubility while enhancing permeability and solubility in organic solvents.[3][4]
Figure 1: Structure-Solubility Relationship Map detailing how specific functional groups dictate solvent compatibility.[1][2][3]
Solubility Profile
The following data categorizes solvent compatibility based on the compound's calculated partition coefficient (cLogP ~1.5–2.[3][4]0) and experimental behavior of structural analogs (e.g., N,N-dimethyl-4-nitrobenzenesulfonamide).[1][2][3]
Primary Solvent Compatibility Table[1][2][3][4]
| Solvent Class | Specific Solvent | Solubility Rating | Estimated Saturation (25°C) | Application Note |
| Aprotic Polar | DMSO | High | > 50 mg/mL | Preferred for biological stock solutions.[1][2][3] |
| Aprotic Polar | DMF | High | > 50 mg/mL | Suitable for synthetic reactions (SnAr).[3][4] |
| Chlorinated | Dichloromethane (DCM) | Good | 10–30 mg/mL | Excellent for extraction and chromatography.[3][4] |
| Esters | Ethyl Acetate | Moderate | 5–15 mg/mL | Standard solvent for recrystallization.[2][3][4] |
| Alcohols | Methanol/Ethanol | Moderate | 1–10 mg/mL | Solubility increases significantly with heat.[3][4] |
| Aqueous | Water (pH 7.4) | Very Low | < 0.1 mg/mL | Requires co-solvent (e.g., 10% DMSO) for assays.[3][4] |
| Non-Polar | Hexane/Heptane | Insoluble | < 0.01 mg/mL | Used as an anti-solvent for precipitation.[2][3][4] |
Critical Formulation Insight
Because the sulfonamide nitrogen is fully methylated, pH adjustment will NOT improve aqueous solubility .[3][4] Unlike Tamsulosin precursors which have primary amines or sulfonamides, this molecule remains neutral.[3][4] To achieve aqueous concentrations >100 µM for biological assays, you must use a co-solvent system or a carrier (e.g., Cyclodextrin).[3][4]
Experimental Protocol: Precise Solubility Determination
Do not rely solely on visual estimation. Use this gravimetric/HPLC protocol to determine the exact saturation point for your specific batch.
The "Saturation Shake-Flask" Method (Standardized)
Objective: Determine thermodynamic solubility in a target solvent (e.g., PBS buffer or Methanol).[3][4]
Reagents:
-
Test Compound (approx. 20 mg)[3]
-
Target Solvent (HPLC grade)[3]
-
0.22 µm PTFE Syringe Filter (Do not use Nylon, as nitro compounds may bind).[3][4]
Workflow:
-
Preparation: Weigh 5 mg of compound into a 1.5 mL microcentrifuge tube.
-
Addition: Add 100 µL of solvent.
-
Agitation: Vortex for 30 seconds.
-
Equilibration: Shake at 25°C (or target temp) for 24 hours at 500 rpm.
-
Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved solid.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE filter.
-
Quantification: Dilute the filtrate 100x in Acetonitrile and analyze via HPLC-UV (254 nm).
Figure 2: Step-by-step decision tree for thermodynamic solubility determination.
Synthesis & Handling Applications
This compound is frequently used as a "building block" scaffold.[3][4] Its solubility profile dictates the following handling procedures:
-
Reaction Solvent: Perform nucleophilic aromatic substitutions (SnAr) in DMF or Acetonitrile .[3][4] The nitro group activates the 2-methoxy position for displacement by amines, but high solubility in aprotic polar solvents is required to maintain reaction kinetics.[3][4]
-
Purification (Flash Chromatography): The compound is moderately polar.[3][4]
-
Recrystallization: A common purification method involves dissolving in hot Ethanol and slowly adding Water or Hexane until turbidity appears, then cooling to 4°C.[3][4]
References
-
PubChem. 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (Compound Summary). National Library of Medicine.[3][4] Link[3]
-
ChemicalBook. Product Entry: 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide.[1][2][3][5][6][7][8][10][12]Link[3]
-
Lipinski, C. A. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[3][4] Advanced Drug Delivery Reviews, 2001.[3][4] Link
-
Combi-Blocks. Catalog Entry: OT-2175. (Verifying commercial availability and storage conditions). Link
Sources
- 1. scribd.com [scribd.com]
- 2. 82020-57-3|2-Hydroxy-5-nitrobenzenesulfonamide|BLD Pharm [bldpharm.com]
- 3. Benzenesulfonamide, 4-amino-N,N-dimethyl- | C8H12N2O2S | CID 74369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N,N-Dimethylbenzenesulfonamide | C8H11NO2S | CID 84423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 42247-91-6|4-Hydroxy-N,N-dimethyl-3-nitrobenzenesulfonamide|BLD Pharm [bldpharm.com]
- 6. 1323733-50-1 CAS Manufactory [m.chemicalbook.com]
- 7. 1323733-50-1・2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide・2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 8. Combi-Blocks [combi-blocks.com]
- 9. 2-Methoxy-5-nitrophenol | 636-93-1 [chemicalbook.com]
- 10. Chemsigma International Co., Ltd. [chemsigma.com]
- 11. jocpr.com [jocpr.com]
- 12. Chemsigma International Co., Ltd. [chemsigma.com]
Structural Elucidation & Spectroscopic Profiling: 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide
[1]
Molecular Architecture & Synthesis Context
Understanding the synthetic origin is critical for interpreting impurity profiles in spectroscopic data.[1] This compound is typically derived from 2-methoxy-5-nitroaniline via diazotization and chlorosulfonation (Meerwein reaction), followed by amidation.[1]
Structural Identifiers
| Property | Value |
| IUPAC Name | 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide |
| Molecular Formula | C₉H₁₂N₂O₅S |
| Molecular Weight | 260.27 g/mol |
| Monoisotopic Mass | 260.0467 Da |
| Key Moieties | Sulfonamide ( |
Synthesis & Fragmentation Logic (Graphviz)
Caption: Synthetic pathway from aniline precursor and primary mass spectrometry fragmentation channels.
Spectroscopic Data Profile (Reference Values)
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ (Recommended for solubility of nitro/sulfonamide derivatives).[1] Frequency: 400 MHz.[1]
The aromatic region is defined by a 1,2,4-trisubstituted benzene pattern. The protons are influenced by the push-pull electronic effects of the electron-donating Methoxy group (ortho/para shielding) and the electron-withdrawing Nitro/Sulfonamide groups (deshielding).[1]
| Proton Position | Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Structural Assignment |
| H-6 | 8.60 – 8.75 | Doublet (d) | J ≈ 2.5 Hz | Most Deshielded. Ortho to |
| H-4 | 8.35 – 8.45 | Doublet of Doublets (dd) | J ≈ 9.0, 2.5 Hz | Ortho to |
| H-3 | 7.35 – 7.45 | Doublet (d) | J ≈ 9.0 Hz | Shielded. Ortho to |
| -OCH₃ | 3.95 – 4.05 | Singlet (s) | - | Methoxy group (O-Methyl).[1] |
| -N(CH₃)₂ | 2.75 – 2.85 | Singlet (s) | - | N,N-Dimethyl protons (6H).[1] |
Interpretation Logic:
-
H-6 appears furthest downfield because it is "sandwiched" between two strong electron-withdrawing groups (Sulfonamide at C1, Nitro at C5).[1]
-
H-3 is significantly upfield due to the electron-donating resonance effect of the adjacent Methoxy group.[1]
Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Mode |
| Nitro (-NO₂) | 1530 ± 10 | Strong | Asymmetric Stretch ( |
| Nitro (-NO₂) | 1350 ± 10 | Strong | Symmetric Stretch ( |
| Sulfonamide (O=S=O) | 1330 – 1350 | Strong | Asymmetric Stretch (Often overlaps with Nitro) |
| Sulfonamide (O=S=O) | 1150 – 1170 | Strong | Symmetric Stretch |
| Ether (C-O-C) | 1260 – 1280 | Medium | Aryl Alkyl Ether Stretch |
| C-H (Aromatic) | 3050 – 3100 | Weak | C-H Stretch |
| C-H (Aliphatic) | 2850 – 2950 | Medium | Methyl C-H Stretch |
Mass Spectrometry (MS)
Ionization: ESI (Electrospray Ionization) - Positive Mode.[1]
Experimental Protocols
NMR Sample Preparation & Acquisition
Objective: Obtain high-resolution spectra without concentration broadening.
-
Solvent Selection: Use DMSO-d₆ (99.9% D).[1] Chloroform-d (CDCl₃) may be used, but nitro-sulfonamides often show poor solubility or peak broadening in non-polar solvents.[1]
-
Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.
-
Filtration: Filter through a cotton plug within a glass pipette into the NMR tube to remove undissolved micro-particulates (crucial for baseline stability).[1]
-
Acquisition Parameters:
LC-MS Method for Purity Profiling
Objective: Confirm molecular weight and assess purity.[1]
Troubleshooting & Quality Control
Common Impurities[1]
-
2-Methoxy-5-nitroaniline: Starting material. Look for broad NH₂ protons around 5.0–6.0 ppm in NMR.[1]
-
Hydrolysis Product (Sulfonic Acid): If water enters the synthesis, the sulfonamide might hydrolyze.[1] Look for a broad acidic proton >10 ppm.[1]
-
Regioisomers: If the precursor nitration was not specific, you may see minor doublet signals slightly offset from the main H-3/H-4/H-6 peaks.[1]
Validation Checklist
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for substituent additivity rules).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for NMR shift prediction tables).
-
National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center.[1][3][4] Available at: [Link] (For fragmentation patterns of nitro-benzenesulfonamides).[1]
-
PubChem. 2-Methoxy-5-nitroaniline (Precursor Data). Available at: [Link][1]
Sources
- 1. 2-Methoxy-5-nitrobenzenediazonium | C7H6N3O3+ | CID 110486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 3. 2-Methoxy-5-nitrophenol | C7H7NO4 | CID 69471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methoxy-5-nitropyrimidine | C5H5N3O3 | CID 352900 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide crystal structure analysis
Executive Summary
This technical guide outlines the structural analysis framework for 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide , a compound exhibiting a classic "push-pull" electronic system.[1][2] Unlike primary sulfonamides (
This document provides a self-validating workflow for synthesizing, crystallizing, and analyzing the supramolecular architecture of this molecule, with specific emphasis on Hirshfeld surface analysis to quantify non-covalent interactions.
Experimental Workflow: From Synthesis to Structure
To ensure high-quality single crystals suitable for X-ray diffraction (XRD), the following protocol synthesizes chemical purity with thermodynamic stability.
Synthesis & Crystallization Protocol
Objective: Obtain single crystals
-
Sulfonylation: React 2-methoxy-5-nitrobenzenesulfonyl chloride with excess dimethylamine (aqueous or THF solution) at
to mitigate hydrolysis.[1][2] -
Purification: Precipitate in ice water, filter, and recrystallize initially from ethanol to remove ionic byproducts.[1][2]
-
Crystal Growth (The "Slow Diffusion" Method):
-
Dissolve 50 mg of the purified sulfonamide in 3 mL of Dichloromethane (DCM) (good solubility).
-
Carefully layer 6 mL of n-Hexane (poor solubility) on top of the DCM phase in a narrow test tube.[1]
-
Scientific Rationale: Slow diffusion of hexane into the DCM layer creates a concentration gradient, allowing molecules to organize slowly into the lattice, minimizing defects.
-
Data Collection & Refinement Strategy
For reliable structural data, adhere to the following parameters:
| Parameter | Specification | Rationale |
| Temperature | 100 K (Cryogenic) | Minimizes thermal vibration ( |
| Radiation | Mo K | Reduces absorption effects compared to Cu radiation for sulfur-containing compounds.[1][2] |
| Resolution | Required to resolve methyl hydrogen positions for accurate weak interaction analysis. | |
| Completeness | Ensures no missing reflections in the Ewald sphere, critical for accurate refinement. |
Structural Analysis Framework
Visualization of the Workflow
The following diagram illustrates the critical path from raw data to structural validation.
Caption: Figure 1. The crystallographic workflow ensuring data integrity from synthesis to validation.
Molecular Conformation Analysis
When analyzing the solved structure, focus on these specific geometric parameters:
-
The Sulfonamide Twist: Measure the
torsion angle.[1] -
Nitro Group Planarity: Measure the
torsion angle.[1]-
Expectation: The nitro group at position 5 is less sterically hindered and should remain nearly coplanar (
twist) to maximize resonance with the benzene ring.
-
-
The Methoxy "Lock": The methoxy oxygen often forms an intramolecular weak contact with the aromatic proton at position 3, locking its conformation.[2]
Supramolecular Architecture (The "Methyl Effect")
Since the molecule lacks strong
- Hydrogen Bonds:
- -Stacking:
Advanced Validation: Hirshfeld Surface Analysis
To rigorously quantify the "weak" forces holding this crystal together, Hirshfeld Surface analysis (using CrystalExplorer) is mandatory.
Interpreting the Surface
Generate the surface mapped with
-
Red Spots: Indicate contact distances shorter than the sum of van der Waals radii.[1][2]
-
Prediction: You will see red spots over the sulfonyl oxygens and nitro oxygens (acceptors) and faint red spots over the methyl hydrogens (donors).
-
Fingerprint Plot Analysis
The 2D fingerprint plot (
| Interaction Type | Expected % Contribution | Visual Signature on Plot |
| 40-50% | Two sharp spikes pointing to the bottom left (characteristic of H-bonds).[1] | |
| 25-35% | Central region of the plot; high dispersion due to methyl groups.[1] | |
| 5-10% | Green/blue region on the diagonal around |
Interaction Hierarchy Diagram
Understanding the energetic hierarchy is crucial for drug design applications (e.g., solubility prediction).
Caption: Figure 2. Hierarchy of non-covalent forces stabilizing the N,N-dimethyl sulfonamide lattice.
References
-
Gowda, B. T., et al. (2009).[1][2] "Structure of 2-methyl-5-nitrobenzenesulfonamide." Acta Crystallographica Section E, 65(6), o1336.[2] Link
- Context: Provides the baseline structure for the 2-methyl analogue, demonstrating the nitro group twisting and H-bond patterns in the absence of N-methyl
-
Spackman, M. A., & Jayatilaka, D. (2009).[1][2] "Hirshfeld surface analysis."[1][2][4][5] CrystEngComm, 11(1), 19-32.[1][2] Link
- Context: The authoritative method for calculating and interpreting the surfaces and fingerprint plots described in Section 4.
-
Sheldrick, G. M. (2015).[1][2] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1][2] Link
- Context: The standard software and algorithms required for the refinement step in the workflow.
-
Desiraju, G. R. (2002).[1][2] "Hydrogen bridges in crystal engineering: interactions without borders." Accounts of Chemical Research, 35(7), 565-573.[1][2] Link[1]
-
Context: Essential reading for understanding the "weak"
hydrogen bonds that dominate the -dimethyl structure.[1]
-
Sources
- 1. 2-Methoxy-5-nitropyrimidine | C5H5N3O3 | CID 352900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Dimethylbenzenesulfonamide | C8H11NO2S | CID 84423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
Targeting Hypoxic Tumor Microenvironments: A Technical Guide to 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide
Executive Summary
2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (CAS 225919-27-1) represents a specialized pharmacophore in the development of hypoxia-activated prodrugs and Carbonic Anhydrase (CA) inhibitors. While primary sulfonamides (
This guide analyzes the molecule's potential as a Latent Carbonic Anhydrase IX (CA IX) Inhibitor and a Bioreductive Agent . It serves as a blueprint for researchers investigating tumor microenvironment (TME) acidification and hypoxia-selective toxicity.
Molecular Architecture & Pharmacophore Analysis
The therapeutic potential of this molecule is encoded in its three distinct functional groups. Understanding their interplay is critical for experimental design.
| Functional Group | Chemical Property | Biological Function / Target Interaction |
| Sulfonamide ( | Lipophilic, non-ionizable at physiological pH. | The Masked Payload: Prevents premature Zinc binding in cytosolic CAs (e.g., CA I, CA II), reducing systemic toxicity. Requires oxidative demethylation to become active. |
| Nitro Group ( | Electron-withdrawing, reducible. | The Trigger: Substrate for nitroreductases (high expression in hypoxic tumors). Reduction to amine ( |
| Methoxy Group ( | Electron-donating, steric bulk. | The Tuner: Modulates the pKa of the sulfonamide (once unmasked) and influences isoform selectivity (CA IX vs. CA II) via hydrophobic interactions. |
Primary Therapeutic Target: Carbonic Anhydrase IX (CA IX)
The Mechanism of Latency
Carbonic Anhydrases catalyze the hydration of
-
Active Inhibitors: Primary sulfonamides bind the
ion in the CA active site as a sulfonamidate anion ( ). -
The 2-Methoxy-N,N-dimethyl-5-nitro- variant: The
-dimethyl substitution sterically and chemically prevents this ionization and coordination. -
Therapeutic Logic: This molecule acts as a prodrug . It distributes passively into tissues due to high lipophilicity (conferred by the methyl groups) and is activated only where specific metabolic conditions (high CYP activity or oxidative stress) facilitate
-demethylation.
Pathway of Activation
The molecule undergoes a two-step activation process, making it a "logic gate" drug that requires specific conditions to function.
Figure 1: The metabolic activation pathway. The N,N-dimethyl group must be cleaved to yield the active zinc-binding species.
Secondary Mechanism: Hypoxia-Activated Cytotoxicity
The 5-nitro position provides a secondary therapeutic avenue independent of CA inhibition.
-
Bioreduction: In hypoxic tumor cores (low
), one-electron reduction of the nitro group by enzymes like NADPH:cytochrome P450 reductase creates a nitro radical anion. -
Redox Cycling: In normal tissue (normoxia), this radical is rapidly re-oxidized by
(futile cycling), limiting toxicity. -
DNA Damage: In hypoxia, the radical is further reduced to hydroxylamine/amine species or fragments that can alkylate DNA, causing targeted cell death.
Hypothesis: 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide acts as a dual-action probe: sensitizing tumors by inhibiting pH regulation (via sulfonamide) and directly killing hypoxic cells (via nitro reduction).
Experimental Protocols
To validate this molecule as a therapeutic candidate, researchers must demonstrate its stability in plasma vs. its conversion in microsomes, and its subsequent inhibition of CA IX.
Protocol 1: Metabolic Stability & Activation Assay (Microsomal Stability)
Objective: Quantify the rate of
Materials:
-
Test Compound: 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (10 mM DMSO stock).
-
Liver Microsomes (Human/Rat) or Recombinant CYP450s.
-
NADPH Regenerating System.
-
LC-MS/MS.
Workflow:
-
Incubation: Mix microsomes (0.5 mg/mL protein) with PBS (pH 7.4). Pre-incubate at 37°C for 5 min.
-
Initiation: Add Test Compound (final conc. 1 µM) and NADPH regenerating system.
-
Sampling: Aliquot 50 µL at
min into ice-cold acetonitrile (to quench). -
Analysis: Centrifuge (10,000g, 10 min). Analyze supernatant via LC-MS/MS.
-
Target Detection: Monitor for the loss of parent (
) and appearance of mono-methyl ( ) and primary sulfonamide ( ) peaks.
Protocol 2: Stopped-Flow CO2 Hydration Assay (Inhibition Constant)
Objective: Determine the
Materials:
-
Enzyme: Recombinant Human CA IX and CA II (cytosolic control).
-
Substrate:
saturated water. -
Indicator: Phenol Red (0.2 mM).
-
Buffer: HEPES (20 mM, pH 7.5) with 20 mM
.
Workflow:
-
Preparation: Incubate Enzyme (CA IX) with varying concentrations of the Test Compound (or its pre-synthesized primary sulfonamide metabolite) for 15 min.
-
Reaction: Rapidly mix Enzyme-Inhibitor solution with
-saturated water in a Stopped-Flow apparatus (e.g., Applied Photophysics). -
Measurement: Monitor absorbance drop at 557 nm (Phenol Red acidification) over 0.5–1.0 seconds.
-
Calculation: Fit the initial rates to the Michaelis-Menten equation (Cheng-Prusoff approximation) to derive
and .-
Expected Result: Parent molecule
(Inactive). Metabolite (Potent).
-
Synthesis & Validation Workflow
Researchers synthesizing this probe for SAR (Structure-Activity Relationship) studies should follow this logical flow to ensure structural integrity and purity before biological testing.
Figure 2: Synthetic route from commercially available aniline precursors.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. Link
-
Wilson, W. R., & Hay, M. P. (2011). Targeting hypoxia in cancer therapy. Nature Reviews Cancer, 11(6), 393-410. Link
-
De Simone, G., & Supuran, C. T. (2010). Carbonic anhydrase IX: Biochemical and crystallographic characterization of a novel antitumor target. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(2), 404-409. Link
-
PubChem Compound Summary. (2024). 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (CID 13627993). National Center for Biotechnology Information. Link
Technical Guide: Bioactivity Screening of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (MDNS)
[1][2]
Executive Summary & Compound Rationale
This technical guide outlines the preliminary screening protocol for 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (henceforth referred to as MDNS ).[1][2]
Structural Analysis & Hypothesis: MDNS contains two distinct pharmacophores with conflicting bioactivity profiles, necessitating a specialized screening approach:
-
The Nitro Group (
): A classic "warhead" for hypoxia-activated prodrugs (HAPs).[1][2] In hypoxic tumor environments, nitro groups are enzymatically reduced (via nitroreductases) to cytotoxic hydroxylamines or amines. -
The N,N-Dimethylsulfonamide Group (
): Unlike primary sulfonamides ( ), which are potent Carbonic Anhydrase (CA) inhibitors, the N,N-dimethyl substitution sterically and chemically blocks zinc coordination.[2] Therefore, MDNS is likely inactive against CA in its native form but may possess high lipophilicity and membrane permeability.[2]
Core Directive: The screening strategy must pivot away from standard antibacterial/CA-inhibition assays and focus on Hypoxia-Selective Cytotoxicity and Metabolic Activation .[1][2]
Physicochemical Profiling (In Silico & Bench)[2]
Before biological introduction, the compound's "drug-likeness" and solubility must be established to prevent false negatives due to precipitation.[2]
In Silico Predictions (Consensus Data)
-
LogP (Lipophilicity): Estimated ~1.8 – 2.2 (Moderate).[2] The methoxy and N,N-dimethyl groups significantly increase lipophilicity compared to the parent sulfonamide.[2]
-
Molecular Weight: ~260.27 g/mol (Fragment-like, high ligand efficiency potential).[2]
-
Solubility Prediction: Low in aqueous media; high in DMSO/Ethanol.[2]
Solubility Protocol
Objective: Establish a stable stock solution for biological assays.
-
Solvent: Dimethyl sulfoxide (DMSO), Cell Culture Grade.[2]
-
Target Concentration: 10 mM stock.
-
Procedure: Dissolve MDNS in DMSO. Sonicate for 5 minutes at room temperature.
-
QC Check: Dilute 1:1000 in PBS (pH 7.4). Measure Absorbance at 600nm. Significant turbidity (
) indicates precipitation risk.[2]
Primary Screening: Hypoxia-Activated Cytotoxicity[1][2]
Rationale: The 5-nitro moiety is susceptible to one-electron reduction by cellular reductases (e.g., NADPH:cytochrome P450 reductase).[1][2] In normoxia, oxygen reverses this step (redox cycling). In hypoxia (solid tumors), the reduction proceeds to toxic species.
Experimental Design
-
Cell Lines:
-
Conditions:
-
Controls:
Detailed Protocol: Differential Cytotoxicity Assay
Step-by-Step Methodology:
-
Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Allow attachment for 24 hours.
-
Dosing: Prepare serial dilutions of MDNS (100
M to 0.1 M) in media. Ensure final DMSO concentration . -
Incubation:
-
Set A (Normoxia): Incubate for 4 hours under standard conditions.
-
Set B (Hypoxia): Pre-equilibrate media in hypoxia chamber for 2 hours. Add drug, then incubate plates in hypoxia (
) for 4 hours.
-
-
Washout: Remove drug-containing media from both sets. Wash 1x with PBS.[2] Replace with fresh, drug-free media.
-
Recovery: Incubate both sets in Normoxia for an additional 72 hours to allow cell death/growth inhibition to manifest.
-
Readout: Perform SRB (Sulforhodamine B) or MTT assay.[2]
-
Calculation: Calculate Hypoxia Cytotoxicity Ratio (HCR).
[2]-
Interpretation: An HCR
indicates significant hypoxia selectivity.[2]
-
Secondary Screening: Metabolic Stability & Bioactivation[1]
Rationale: The N,N-dimethyl group blocks sulfonamide activity.[2] However, liver microsomes (CYP450) may perform oxidative N-demethylation , converting MDNS into the primary sulfonamide (2-Methoxy-5-nitrobenzenesulfonamide), which is a potent Carbonic Anhydrase inhibitor.[1][2]
Microsomal Stability Assay
-
System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.[2]
-
Substrate: 1
M MDNS.[2] -
Timepoints: 0, 15, 30, 60 minutes.
-
Analysis: LC-MS/MS. Monitor for:
Decision Gate:
Data Visualization & Logic Flow[2]
Screening Cascade (Graphviz)[2]
Caption: Figure 1. Decision-matrix for MDNS screening. Parallel tracks assess direct cytotoxicity (Hypoxia) and metabolic activation (Microsomes).[2]
Mechanism of Action: Nitro-Reduction Pathway[1][2]
Caption: Figure 2. The bioreductive mechanism.[2][3] In Normoxia, the cycle generates superoxide (mild toxicity). In Hypoxia, the cascade proceeds to the DNA-damaging hydroxylamine species.[1]
Summary of Expected Data
| Assay | Parameter | Expected Result (Active) | Expected Result (Inactive) |
| Solubility | Max Conc. in PBS | < 100 | > 1 mM |
| Normoxia Cytotoxicity | > 50 | > 100 | |
| Hypoxia Cytotoxicity | < 5 | > 50 | |
| Hypoxia Selectivity | HCR Ratio | > 10 | ~ 1 |
| Microsomal Stability | < 30 min (Rapid activation) | > 60 min |
References
-
Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2] Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Wilson, W. R., & Hay, M. P. (2011). Targeting hypoxia in cancer therapy. Nature Reviews Cancer, 11(6), 393-410. Link
-
McKeown, S. R., et al. (2007). Bioreductive drugs: from concept to clinic. Clinical Oncology, 19(6), 427-442. Link
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.[2] Nature Protocols, 1(3), 1112-1116. Link[2]
-
Obach, R. S. (1999).[2] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link
Precision Targeting of Hypoxic Tumors: A Technical Guide to Novel Sulfonamide Discovery
Executive Summary
The sulfonamide functional group (
This guide outlines a rigorous, self-validating workflow for identifying novel sulfonamide-based entities that bypass the ubiquitous cytosolic isoforms (hCA I/II)—responsible for systemic side effects—and selectively engage the extracellular catalytic domains of hypoxic tumors. We focus on the "Tail Approach" for scaffold morphing and the Stopped-Flow
Part 1: Rational Design Strategies
The "Tail Approach" & Isoform Selectivity
The catalytic active site of Carbonic Anhydrases contains a highly conserved
To achieve selectivity, we employ the "Tail Approach" . This strategy involves attaching a bulky or chemically distinct "tail" to the aromatic sulfonamide scaffold via a linker.[1] This tail extends out of the active site to interact with the hydrophobic and hydrophilic sub-pockets at the entrance of the enzyme, which vary significantly between isoforms (e.g., hCA IX vs. hCA II).
Key Design Principles:
-
The ZBG: Must be an unsubstituted sulfonamide (
) or bioisostere (sulfamide, sulfamate) to anchor to the Zinc. -
The Linker: Often a ureido (
) or triazole moiety. The ureido linker in SLC-0111 (Phase Ib/II candidate) provides flexibility and hydrogen bonding capability. -
The Tail: A hydrophobic or bulky aromatic group (e.g., fluorophenyl) that engages the "selective pocket."
-
Membrane Impermeability: Unlike CNS drugs, CA IX inhibitors should ideally be membrane-impermeable (e.g., via charged moieties or high polarity) to target only the extracellular CA IX on tumor surfaces while sparing intracellular CA II.
Visualization: The Tail Approach Pharmacophore
Caption: The "Tail Approach" mechanism. The ZBG anchors the molecule, while the Tail exploits variable residues at the active site entrance to ensure isoform selectivity.
Part 2: Synthetic Protocol (The "Click" Library)
To rapidly generate diverse "tails," the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the preferred method. It creates a 1,2,3-triazole linker, which acts as a robust bioisostere for amide/ureido bonds.
Protocol: General Synthesis of Triazole-Sulfonamides
-
Starting Materials: 4-azidobenzenesulfonamide (The Scaffold) and various terminal alkynes (The Tails).
-
Reaction: Dissolve azide (1.0 eq) and alkyne (1.1 eq) in
-BuOH/H2O (1:1). -
Catalyst: Add
(10 mol%) and Sodium Ascorbate (20 mol%). -
Conditions: Stir at room temperature for 12–24 hours. The triazole product often precipitates.
-
Purification: Filtration and washing with water/diethyl ether is often sufficient. If necessary, recrystallize from ethanol. Avoid column chromatography for primary sulfonamides if possible, as they can streak on silica; if needed, use
.
Part 3: In Vitro Screening (The Gold Standard)
Do not rely on esterase hydrolysis assays (colorimetric p-nitrophenol). CA IX has low esterase activity compared to CA II, leading to false negatives. You must use the Stopped-Flow
Stopped-Flow CO2 Hydration Protocol
This assay measures the true physiological reaction:
Reagents:
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM
(to maintain ionic strength). -
Indicator: 0.2 mM Phenol Red (absorbance max at 557 nm).
-
Substrate:
-saturated water (bubbled for 30 mins at 25°C). -
Enzyme: Recombinant hCA I, II (off-target) and hCA IX, XII (target).
Step-by-Step Methodology:
-
Preparation: Degas all buffers to remove dissolved
. -
Instrument Setup: Use a Stopped-Flow spectrophotometer (e.g., Applied Photophysics). Set detection to 557 nm.
-
Reaction:
-
Syringe A: Enzyme + Indicator + Inhibitor (incubated for 15 min).
-
Syringe B:
-saturated water.[2]
-
-
Mixing: Rapidly mix Syringe A and B (1:1 ratio) in the flow cell.
-
Measurement: Monitor the absorbance drop (color change from red to yellow) as
is generated. The reaction typically completes in < 1 second. -
Calculation: Determine the initial rate (
). Calculate using the Cheng-Prusoff equation adapted for tight-binding inhibitors if necessary.
Data Presentation Table: Representative Selectivity Profile
| Compound ID | hCA I (
Part 4: Cellular Validation (Hypoxic Screening)
Activity against the purified enzyme does not guarantee efficacy in cells. CA IX is only expressed under hypoxic conditions (HIF-1
Hypoxic Cell Viability Assay
Cell Lines: HT-29 (Colon) or MDA-MB-231 (Breast).
Conditions: Normoxia (21%
Workflow:
-
Seeding: Seed cells in 96-well plates. Allow attachment (24h).
-
Induction: Move "Hypoxia" plates to a hypoxia chamber (
) or treat with (chemical hypoxia mimetic) for 24h to induce CA IX expression. -
Treatment: Add sulfonamide inhibitors at varying concentrations.
-
Incubation: Incubate for 48–72 hours.
-
Readout: Use MTS or CellTiter-Glo.
-
Success Criterion: A true CA IX inhibitor should show significantly higher potency (lower
) under hypoxic conditions compared to normoxic conditions. If cytotoxicity is equal in both, the mechanism is likely off-target (non-specific toxicity).
Screening Workflow Diagram
Caption: The critical path for sulfonamide validation. Note the specific "kill steps" for non-selective or non-mechanistic compounds.
References
-
Supuran, C. T. (2020).[4][5] Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Link
-
McDonald, P. C., et al. (2020). A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. American Journal of Clinical Oncology. Link
-
Nocentini, A., & Supuran, C. T. (2019). Carbonic Anhydrase Inhibitors as Antitumor/Antimetastatic Agents: A Patent Review (2013-2018). Expert Opinion on Therapeutic Patents. Link
-
Khalifah, R. G. (1971). The Carbon Dioxide Hydration Activity of Carbonic Anhydrase: I. Stop-Flow Kinetic Studies on the Native Human Isoenzymes B and C. Journal of Biological Chemistry. (The foundational method paper). Link
-
Eldehna, W. M., et al. (2022).[6] The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Entrance-channel plugging by natural sulfonamide antibiotics yields isoform-selective carbonic anhydrase IX inhibitors: an integrated in silico/ in vitro discovery of the lead SB-203207 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Scalable Synthesis of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide
Abstract
This application note details a robust, two-step protocol for the synthesis of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide , a critical scaffold in the development of azo dyes and sulfonamide-based pharmaceuticals. The procedure utilizes the high regioselectivity of the methoxy group on the aromatic ring to direct chlorosulfonation, followed by nucleophilic substitution with dimethylamine. This guide emphasizes process safety, impurity control, and scalability, suitable for research laboratories and early-stage process development.
Introduction & Retrosynthetic Analysis
The target molecule features a trisubstituted benzene ring. The key challenge is ensuring the correct regiochemistry of the sulfonamide group relative to the methoxy and nitro substituents.
Retrosynthetic Logic:
-
Disconnection: The sulfonamide bond (
) is the most logical disconnection, leading to 2-methoxy-5-nitrobenzenesulfonyl chloride and dimethylamine . -
Precursor Selection: The sulfonyl chloride can be accessed via electrophilic aromatic substitution (chlorosulfonation).
-
Regiochemistry: Starting from 4-nitroanisole (1-methoxy-4-nitrobenzene), the methoxy group (
-director) strongly activates position 2 (ortho). The nitro group ( -director) also directs incoming electrophiles to position 2. This cooperative directing effect ensures high regioselectivity for the 2-position, making 4-nitroanisole the ideal starting material.
Reaction Scheme
Figure 1: Synthetic route for 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide highlighting the intermediate sulfonyl chloride.
Experimental Protocol
Step 1: Chlorosulfonation of 4-Nitroanisole
This step introduces the sulfonyl chloride group ortho to the methoxy substituent.
Reagents & Materials:
-
4-Nitroanisole (CAS 100-17-4): 15.3 g (100 mmol)
-
Chlorosulfonic acid (
): 33 mL (~500 mmol, 5.0 equiv) -
1,2-Dichloroethane (DCE) or Chloroform: 100 mL (Solvent)
-
Ice/Water: For quenching
Procedure:
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a drying tube (CaCl2) or nitrogen inlet. Connect the outlet to a gas trap (NaOH solution) to neutralize evolved HCl.
-
Dissolution: Charge the flask with 4-nitroanisole (15.3 g) and DCE (100 mL). Cool the solution to 0–5°C using an ice bath.
-
Addition: Transfer chlorosulfonic acid (33 mL) to the addition funnel. Add it dropwise to the stirred solution over 30 minutes. Caution: Reaction is exothermic.
-
Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature, then heat to reflux (approx. 80-85°C) for 2–3 hours. Monitor reaction progress by TLC (checking for disappearance of starting material).[1]
-
Quench: Cool the reaction mixture to room temperature. Pour the mixture slowly onto 500 g of crushed ice with vigorous stirring. Critical Safety Note: Chlorosulfonic acid reacts violently with water. Pour the organic stream slowly.
-
Isolation: The sulfonyl chloride may precipitate as a solid.
-
If solid forms: Filter the precipitate, wash with cold water (3 x 50 mL), and dry under vacuum.
-
If oil forms: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 100 mL). Wash combined organics with cold brine, dry over anhydrous
, and concentrate in vacuo to yield the crude sulfonyl chloride.
-
-
Yield Expectation: 20–22 g (75–85%) of off-white/yellowish solid.
Step 2: Amination with Dimethylamine
This step converts the sulfonyl chloride to the final sulfonamide.
Reagents:
-
2-Methoxy-5-nitrobenzenesulfonyl chloride (from Step 1): 5.0 g (20 mmol)
-
Dimethylamine (40% aq. solution or 2.0M in THF): 30 mmol (1.5 equiv)
-
Alternative: Dimethylamine HCl salt + 2.2 equiv Triethylamine.
-
-
Dichloromethane (DCM): 50 mL[2]
-
Triethylamine (TEA): 3.0 mL (if using non-basic amine source or to scavenge HCl).
Procedure:
-
Setup: Equip a 100 mL round-bottom flask with a stir bar.
-
Preparation: Dissolve the sulfonyl chloride (5.0 g) in DCM (40 mL). Cool to 0°C .[1][3]
-
Amine Addition: Add the dimethylamine solution (and TEA if used) dropwise over 10 minutes. Maintain temperature < 10°C.
-
Completion: Stir at 0°C for 30 minutes, then warm to room temperature and stir for 1 hour.
-
Workup:
-
Purification: Recrystallize the crude solid from Ethanol/Water or Methanol to obtain pure crystals.
Process Flowchart
Figure 2: Step-by-step process workflow for the synthesis and purification.
Analytical Characterization (Expected)
| Technique | Parameter | Expected Signal / Value |
| 1H NMR | Solvent: | |
| IR | Functional Groups | 1520, 1340 cm⁻¹: |
| Appearance | Physical State | Pale yellow to off-white crystalline solid |
Critical Safety & Troubleshooting
Safety Hazards[2][5][9][10]
-
Chlorosulfonic Acid: Extremely corrosive and reacts violently with water to release HCl gas and sulfuric acid. Always use a gas trap and quench onto ice very slowly.
-
Exotherms: Both the chlorosulfonation addition and the quenching steps are highly exothermic. Temperature control (0°C) is mandatory to prevent runaway reactions and decomposition.
Troubleshooting Guide
-
Low Yield in Step 1: Ensure the chlorosulfonic acid is fresh. Old reagent absorbs moisture and loses potency. Ensure the reaction is heated to reflux after addition to drive the conversion of the sulfonic acid intermediate to the sulfonyl chloride.
-
Hydrolysis: If the sulfonyl chloride yield is low, it may have hydrolyzed during the ice quench. Extract immediately with DCM rather than filtering if the solid does not form quickly.
-
Regioselectivity Issues: While the 2-position is highly favored, trace amounts of the 3-isomer (ortho to nitro) are theoretically possible but sterically unlikely. Recrystallization in ethanol effectively removes minor isomers.
References
-
Regioselective Chlorosulfonation: CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate. (Validates chlorosulfonation conditions for 2-methoxy-substituted benzenes). Link
-
Sulfonamide Synthesis: US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. (Describes chlorosulfonation of anisole derivatives and subsequent amination). Link
-
General Protocol: Organic Syntheses, Coll. Vol. 1, p. 8 (1941). (Standard procedures for chlorosulfonation of aromatic compounds). Link
- Reaction of Sulfonyl Chlorides:Journal of Medicinal Chemistry, "Synthesis of Sulfonamide Derivatives." (General reference for amine coupling).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride - Google Patents [patents.google.com]
- 3. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 4. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
Application Note: Precision Quantification of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide
This Application Note is designed for analytical scientists and process chemists in the pharmaceutical industry. It addresses the specific challenge of quantifying 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (CAS: 1323733-50-1) , a critical process-related intermediate and potential genotoxic impurity (PGI).
Methodology: HPLC-UV (Process Control) & LC-MS/MS (Trace Analysis) Target Molecule: C9H12N2O5S | MW: 260.27 g/mol [1]
Executive Summary & Molecule Profile
In pharmaceutical synthesis, 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide often serves as a key intermediate in the production of sulfonamide-based active pharmaceutical ingredients (APIs).[1] Due to the presence of the nitro aromatic moiety, it falls under the scrutiny of ICH M7 guidelines as a potential mutagenic impurity.
Effective control requires a dual-method strategy:
-
High-Range Method (HPLC-UV): For monitoring reaction kinetics and intermediate consumption during synthesis.[1]
-
Trace-Range Method (LC-MS/MS): For final API release testing to ensure compliance with Threshold of Toxicological Concern (TTC) limits (typically < 1.5 µ g/day ).[1]
Chemical Properties & Analytical Implications
| Property | Value/Description | Analytical Impact |
| Molecular Weight | 260.27 Da | Suitable for ESI(+) MS detection ([M+H]+ m/z 261.3).[1] |
| LogP (Predicted) | ~1.5 - 2.0 | Moderately lipophilic; retains well on C18 columns.[1] |
| Functional Groups | Nitro (-NO2), Sulfonamide, Methoxy | Nitro group provides strong UV absorbance (254-270 nm).[1] N,N-dimethyl removes acidic sulfonamide protons, making the molecule neutral in most pH ranges. |
| Solubility | DMSO, Acetonitrile, Methanol | Sample preparation should avoid pure water to prevent precipitation. |
Analytical Decision Framework
The choice of method depends on the manufacturing stage. The following logic gate illustrates the selection process based on sensitivity requirements.
Figure 1: Decision tree for selecting the appropriate analytical protocol based on the manufacturing stage and required sensitivity.
Protocol A: HPLC-UV for Process Monitoring
Objective: Quantify the target at levels >0.05% (w/w) to track reaction completion.
Chromatographic Conditions
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.
-
Why: The C18 stationary phase provides robust retention for the non-polar aromatic core.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV at 265 nm (Nitro aromatic λmax) and 210 nm (secondary).
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Sample Preparation (Process)
-
Stock Solution: Dissolve 10 mg of Reference Standard in 10 mL of Acetonitrile (1000 µg/mL).
-
Sample Prep: Accurately weigh 50 mg of reaction mixture/intermediate. Dissolve in 50 mL of Diluent (50:50 Water:ACN).
-
Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.
Protocol B: LC-MS/MS for Trace Impurity Analysis
Objective: Quantify the target at ppm/ppb levels (LOD < 10 ng/mL) for safety compliance.
Mass Spectrometry Parameters
-
Source: Electrospray Ionization (ESI) – Positive Mode .
-
Rationale: The sulfonamide nitrogen and aromatic ring allow for protonation [M+H]+.
-
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: 261.3 m/z [M+H]+.
MRM Transitions (Optimized):
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell Time (ms) |
|---|---|---|---|---|
| Quantifier | 261.3 | 168.1 | 20 | 100 |
| Qualifier 1 | 261.3 | 122.1 | 35 | 100 |
| Qualifier 2 | 261.3 | 92.1 | 40 | 100 |[1]
Note: The primary fragment (168.1) typically corresponds to the loss of the nitro group and/or sulfonamide cleavage, characteristic of this scaffold.
LC Conditions (UHPLC)
-
Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.3 mL/min.
Trace Sample Preparation Workflow
To ensure accurate quantification at trace levels, matrix interference must be minimized.
Figure 2: Sample preparation workflow for trace analysis in complex API matrices.
Method Validation (ICH Q2)
Every analytical method must be validated to ensure reliability.
Specificity
-
Protocol: Inject the "Parent API" alone, the "Target Impurity" alone, and a "Spiked Sample."
-
Acceptance: No interference at the retention time of the impurity (RT ~4.5 min in Protocol B) from the API or blank.
Linearity & Range
-
Protocol: Prepare 6 calibration standards ranging from 1 ng/mL to 100 ng/mL (LC-MS) or 0.5 µg/mL to 100 µg/mL (HPLC).
-
Acceptance: Correlation coefficient (R²) ≥ 0.99.
Limit of Detection (LOD) & Quantitation (LOQ)
-
LOD: Signal-to-Noise (S/N) ratio of 3:1.[1]
-
LOQ: Signal-to-Noise (S/N) ratio of 10:1.[1]
-
Typical Result (LC-MS): LOQ is often ~1–5 ng/mL (ppm level relative to API).
Accuracy (Recovery)
-
Protocol: Spike the impurity into the API matrix at 50%, 100%, and 150% of the target limit.
-
Acceptance: Mean recovery between 80% and 120%.
Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions between the Nitro/Sulfonamide and residual silanols.[1] | Ensure Mobile Phase A pH is acidic (pH 2-3) to suppress silanol ionization.[1] Use end-capped columns (e.g., Eclipse Plus). |
| Low MS Sensitivity | Ion suppression from the API matrix. | Switch to APCI (Atmospheric Pressure Chemical Ionization) if ESI suppression is high. Perform a divert valve switch to send the API peak to waste. |
| Carryover | Adsorption of the lipophilic impurity in the injector loop. | Use a needle wash of 90:10 ACN:Water with 0.1% Formic Acid. |
References
-
ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Council for Harmonisation.[3][4] Link
-
U.S. Food and Drug Administration (FDA). (2019). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Nitrosamine Impurities.[5][6] FDA.gov. Link
-
European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities.[7][8] EMA.[7][8] Link
-
ChemScene. (n.d.). 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide Product Data. ChemScene.com. Link
-
Sigma-Aldrich. (2021).[1] Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods. SigmaAldrich.com. Link
Sources
- 1. 82020-57-3|2-Hydroxy-5-nitrobenzenesulfonamide|BLD Pharm [bldpharm.com]
- 2. In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate (Topamax tablets) via LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genotoxics / Impurities Analysis â Pharmaceuticals & Biopharmaceuticals [ssi.shimadzu.com]
- 4. mdpi.com [mdpi.com]
- 5. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
HPLC protocol for 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide analysis
Application Note: HPLC Analysis of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide . Unlike primary sulfonamides, this N,N-dimethyl derivative lacks an acidic proton on the nitrogen atom, rendering it neutral under standard chromatographic conditions.[1] Consequently, this method utilizes a Reversed-Phase (RP-HPLC) approach with a C18 stationary phase and an acidic mobile phase.[1][2] The acidity is strictly controlled not for the analyte itself, but to suppress the ionization of potential process impurities (e.g., 2-methoxy-5-nitrobenzoic acid or 2-methoxy-5-nitrophenol), ensuring sharp peak shapes and reproducible retention times.[1][2]
Chemical Context & Separation Logic
To design a self-validating method, we must understand the physicochemical behavior of the analyte and its likely contaminants.
-
Analyte: 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide.[1][2]
-
Critical Impurities (Process/Degradation):
Expert Insight: While the target analyte is pH-independent regarding ionization, the impurities are not.[1][2] If a neutral pH mobile phase were used, the benzoic acid impurity would be ionized (deprotonated), eluting near the void volume with poor resolution. By using 0.1% Formic Acid (pH ~2.7) , we force these acidic impurities into their neutral (protonated) state, increasing their retention on the C18 column and ensuring they are chromatographically resolved from the target peak.
Analytical Protocol
Instrumentation & Reagents
| Component | Specification |
| HPLC System | Quaternary pump, Autosampler, Column Oven, PDA/UV Detector |
| Column | C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent ZORBAX Eclipse Plus or Waters Symmetry) |
| Solvent A | Water (HPLC Grade) + 0.1% Formic Acid |
| Solvent B | Acetonitrile (HPLC Grade) + 0.1% Formic Acid |
| Diluent | Acetonitrile : Water (50:50 v/v) |
Chromatographic Conditions
This gradient method is designed to elute polar impurities early while strongly retaining the lipophilic target sulfonamide.[1][2]
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30°C (Controlled) |
| Detection | UV at 254 nm (Reference: 360 nm or Off) |
| Run Time | 20 Minutes |
Gradient Table:
| Time (min) | % Solvent A (Water/Acid) | % Solvent B (ACN/Acid) | Phase Description |
|---|---|---|---|
| 0.0 | 90 | 10 | Initial equilibration |
| 2.0 | 90 | 10 | Isocratic hold for polar impurities |
| 12.0 | 10 | 90 | Linear gradient to elute target |
| 15.0 | 10 | 90 | Wash step |
| 15.1 | 90 | 10 | Return to initial |
| 20.0 | 90 | 10 | Re-equilibration |[1][2]
Experimental Workflow (Step-by-Step)
Step 1: Standard Preparation[1][2]
-
Weigh 10.0 mg of reference standard 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide into a 10 mL volumetric flask.
-
Add 5 mL of Acetonitrile and sonicate for 5 minutes to ensure complete dissolution (the compound is lipophilic).
-
Dilute to volume with Water (Resulting conc: 1.0 mg/mL).
-
Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
Step 2: Sample Preparation
-
Dissolve in 5 mL Acetonitrile; sonicate.
-
Dilute to 10 mL with Water.
-
Critical Check: If the solution appears cloudy, increase the ratio of Acetonitrile in the diluent to 70:30.
Step 3: System Suitability Test (SST)
Before running samples, inject the Standard solution 5 times.
-
RSD of Peak Area: ≤ 2.0%
-
Tailing Factor (T): 0.8 ≤ T ≤ 1.5
-
Theoretical Plates (N): > 5000
Visualization of Methodology
The following diagram illustrates the logical flow of the analysis and the decision-making process for troubleshooting, encoded in Graphviz DOT language.
Caption: Analytical workflow and troubleshooting logic for 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide analysis.
Method Validation Strategy (ICH Q2(R1))
To ensure the method is "suitable for intended use," perform the following validation steps based on ICH Q2(R1) guidelines [1].
Specificity (Stress Testing)
-
Procedure: Expose the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3% H2O2) for 24 hours.
-
Acceptance: The target peak must be spectrally pure (Peak Purity Index > 990 using PDA detector). Ensure degradation products (e.g., 2-methoxy-5-nitrophenol) are resolved (Resolution > 1.5).
Linearity
-
Procedure: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.5 mg/mL to 1.5 mg/mL).
-
Acceptance: Correlation coefficient (
) ≥ 0.999.
Precision
-
Repeatability: 6 injections of the same sample preparation.[1] (RSD ≤ 2.0%)
-
Intermediate Precision: Different day, different analyst, different column lot.
Troubleshooting & Expert Tips
-
Ghost Peaks: If you observe small peaks eluting before the main peak, check the solvent blank.[1][2] The nitro group is highly UV active; even trace carryover is visible.[1][2]
-
Retention Drift: Because the analyte is neutral, retention drift is usually due to temperature fluctuations or organic solvent evaporation, not pH changes.[1][2] Ensure the column oven is stable at 30°C.
-
Solubility: This compound is an N,N-dimethyl sulfonamide, making it significantly less soluble in water than sulfanilamide.[1][2] Do not attempt to dissolve directly in 100% water; always start with Acetonitrile or Methanol [2].[1][2]
References
-
ICH Harmonised Tripartite Guideline. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2]
-
PubChem. (2025).[1][2][4] 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (Related Compound Data).[1][2] National Center for Biotechnology Information.[1][2]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1][2] (General Reference for RP-HPLC of Nitro-aromatics).
Sources
- 1. 2-Methoxy-5-nitrophenol | C7H7NO4 | CID 69471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methoxy-5-nitrobenzenediazonium | C7H6N3O3+ | CID 110486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Methoxy-5-nitrobenzoic acid | C8H7NO5 | CID 284163 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Fluorogenic Profiling of Reductase Activity using 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide
This Application Note is designed for researchers investigating enzymatic reductase activity, specifically focusing on Aldo-Keto Reductase 1C3 (AKR1C3) and general Nitroreductase (NTR) activity under hypoxic conditions.
The compound 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide serves as a latent, fluorogenic "turn-on" probe. Its nitro group quenches fluorescence; upon enzymatic reduction to an amine, the intramolecular charge transfer (ICT) mechanism is restored, yielding a strong fluorescent signal.
Introduction & Mechanism of Action
2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide is a specialized fluorogenic substrate designed to monitor reductive environments. Its utility spans two critical areas of drug discovery:
-
AKR1C3 Activity Screening: AKR1C3 (Type 5 17
-hydroxysteroid dehydrogenase) is a therapeutic target in Castration-Resistant Prostate Cancer (CRPC) and Acute Myeloid Leukemia (AML). This probe allows for the direct readout of AKR1C3 enzymatic turnover. -
Hypoxia Detection: In solid tumors, low oxygen levels promote the expression of nitroreductases. This compound functions as a hypoxia-selective marker, activated only in low-oxygen environments where reductive metabolism dominates.
Mechanistic Pathway
The probe operates on a "caged" fluorescence principle. The electron-withdrawing nitro group (
Visualization: Activation Pathway
Caption: Enzymatic activation pathway. The nitro-to-amine reduction restores the intramolecular charge transfer (ICT) required for fluorescence.
Experimental Materials
| Component | Specification | Storage |
| Probe | 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide | -20°C (Dark, Desiccated) |
| Solvent | Anhydrous DMSO (Dimethyl sulfoxide) | RT (Desiccated) |
| Buffer | PBS (pH 7.4) or Tris-HCl (pH 7.4) | 4°C |
| Cofactor | NADPH (Tetrasodium Salt) | -20°C |
| Enzyme Source | Recombinant AKR1C3 or Cell Lysate | -80°C |
| Inhibitor (Control) | Indomethacin (AKR1C3 specific) or Dicoumarol (NTR) | -20°C |
Protocol A: Cell-Free Enzymatic Assay (Kinetic Screening)
This assay quantifies the catalytic efficiency of purified enzymes or tissue homogenates against the probe.
Step-by-Step Methodology
-
Stock Preparation:
-
Dissolve 5 mg of the probe in DMSO to create a 10 mM Stock Solution .
-
Note: Sonicate briefly if necessary. Store aliquots at -20°C; avoid repeated freeze-thaw cycles.
-
-
Reaction Mix Assembly (96-well Black Plate):
-
Buffer: 88 µL PBS (pH 7.4).
-
Cofactor: 5 µL NADPH (Final conc: 500 µM).
-
Enzyme: 5 µL Recombinant AKR1C3 (0.1–1 µ g/well ) or Cell Lysate (10–50 µg protein).
-
-
Substrate Addition:
-
Add 2 µL of Probe Stock (Final conc: 200 µM).
-
Critical: Perform this step in low light to prevent non-specific photo-degradation.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Settings:
-
Excitation: 450 nm (Optimize between 420–460 nm).
-
Emission: 550 nm (Optimize between 530–570 nm).
-
Mode: Kinetic (Read every 2 min for 60 min).
-
-
-
Data Analysis:
-
Plot Relative Fluorescence Units (RFU) vs. Time.
-
Calculate the initial velocity (
) from the linear portion of the curve.
-
Data Presentation: Inhibition Validation
Use this table structure to validate specificity using known inhibitors.
| Treatment Group | [Inhibitor] (µM) | Initial Velocity (RFU/min) | % Activity |
| Vehicle Control | 0 | 1,250 | 100% |
| Indomethacin | 10 | 185 | 14.8% |
| Dicoumarol | 50 | 1,100 | 88% |
| No Enzyme | 0 | < 10 | < 1% |
Protocol B: Live-Cell Imaging (Hypoxia/Reductase Activity)
This protocol detects intracellular reductase activity, useful for identifying hypoxic regions in tumor spheroids or AKR1C3-overexpressing prostate cancer cells (e.g., LNCaP or 22Rv1).
Step-by-Step Methodology
-
Cell Seeding:
-
Seed cells (e.g., 22Rv1) in a glass-bottom confocal dish (35 mm) at
cells/dish. -
Incubate 24h to allow attachment.
-
-
Probe Loading:
-
Dilute the 10 mM DMSO stock into warm culture media (phenol-red free) to a final concentration of 10 µM .
-
Replace the culture media with the probe-containing media.
-
-
Incubation:
-
Hypoxia Assay: Incubate cells in a hypoxia chamber (
) for 2–4 hours. -
Normoxia/Enzyme Assay: Incubate at standard conditions (
) for 1–2 hours.
-
-
Washing:
-
Wash cells
with warm PBS to remove extracellular probe. -
Add fresh imaging buffer (e.g., HBSS).
-
-
Microscopy:
-
Instrument: Confocal Laser Scanning Microscope.
-
Laser Line: 405 nm or 440 nm diode laser.
-
Detection: 500–560 nm bandpass filter.
-
Counterstain: Use Hoechst 33342 (Nuclear) if necessary, but avoid spectral overlap.
-
Troubleshooting & Critical Parameters
Spectral Optimization
Because the "push-pull" electronics of the reduced amine product are sensitive to solvent polarity (solvatochromism), the emission peak may shift depending on the buffer or intracellular environment.
-
Action: Run an emission scan (480–650 nm) on the fully reduced product (generated by adding excess sodium dithionite to a probe aliquot) to determine the exact peak for your specific buffer system.
Background Fluorescence
High background signal usually indicates:
-
Probe Oxidation: The stock solution has degraded. Check purity via LC-MS.
-
Autofluorescence: The cells or media components (e.g., Riboflavin) are interfering. Use phenol-red free media and include a "No Probe" control.
Specificity Confirmation
To confirm the signal is derived from AKR1C3 and not general reductases:
-
Knockdown: Use siRNA targeting AKR1C3.
-
Chemical Inhibition: Pre-treat cells with Indomethacin (10 µM) for 1 hour prior to probe addition. A significant reduction in fluorescence confirms AKR1C3 specificity.
References
-
Penning, T. M., et al. (2000). "Aldo-keto reductase (AKR) 1C3: Role in prostate cancer and potential for inhibition." Molecular and Cellular Endocrinology.
-
Matsuura, K., et al. (2018). "Development of fluorogenic probes for visualizing hypoxia response in living cells." Scientific Reports.
-
PubChem Compound Summary. (2024). "2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (CID 1323733-50-1)."[1][2][3] National Center for Biotechnology Information.
-
Zhang, J., et al. (2016). "Nitroreductase detection and hypoxic tumor cell imaging with a designed naphthalimide fluorophore." Sensors and Actuators B: Chemical.
Sources
Application Note: In Vitro Cytotoxicity and Mechanistic Profiling of Sulfonamide Derivatives
[1][2]
Abstract & Scientific Rationale
Sulfonamide derivatives remain a cornerstone of medicinal chemistry, evolving from their origins as antibacterials to potent antitumor agents. In modern drug discovery, the primary target for novel sulfonamides in oncology is Carbonic Anhydrase IX (CA IX) , a transmembrane zinc-metalloenzyme overexpressed in hypoxic tumor tissues. CA IX catalyzes the reversible hydration of carbon dioxide (
Testing these derivatives requires a rigorous protocol that accounts for their specific physicochemical properties—namely, poor aqueous solubility and pH-dependent activity . This guide outlines a validated workflow for evaluating the cytotoxicity and mechanism of action (MoA) of sulfonamide derivatives, moving beyond basic screening to robust, reproducible pharmacological profiling.
Pre-Experimental Considerations & "Gotchas"
Before touching a pipette, address the following critical failure points specific to sulfonamide chemistry.
Solubility and the "Crystallization Shock"
Sulfonamides are hydrophobic. A common error is diluting a high-concentration DMSO stock directly into cold cell culture media, causing immediate, often microscopic, precipitation. This results in "false negatives" (drug not in solution) or "false positives" (crystals lysing cells physically).
-
The Rule of 0.5%: The final concentration of Dimethyl Sulfoxide (DMSO) in the well must never exceed 0.5% (v/v). Ideally, target 0.1% .
-
Visual Check: Always inspect the 100x or 1000x intermediate dilution for turbidity before adding to cells.
Hypoxia vs. Normoxia
CA IX expression is driven by Hypoxia-Inducible Factor 1
-
Standard Screening: Performed in normoxia (
). This tests general cytotoxicity (off-target effects). -
Target Validation: To test specific CA IX inhibition, cells should ideally be cultured under hypoxic conditions (
) or treated with a hypoxia mimetic (e.g., Cobalt Chloride, ) to upregulate the target enzyme.
Experimental Workflow Visualization
The following diagram outlines the logical flow from compound preparation to mechanistic validation.
Figure 1: Validated workflow for hydrophobic small molecule testing. The "Visual Inspection" step is the most frequently skipped quality control measure.
Protocol 1: Compound Preparation & Management
Objective: Create stable working solutions without precipitation.
Materials:
-
Anhydrous DMSO (Sigma-Aldrich or equivalent, Cell Culture Grade)
-
Vortex mixer and Sonicator
Procedure:
-
Primary Stock (Master): Dissolve the solid compound in 100% DMSO to a concentration of 20 mM .
-
Note: If the compound is stubborn, sonicate at 37°C for 5-10 minutes.
-
-
Storage: Aliquot into amber tubes (sulfonamides can be light-sensitive) and store at -20°C. Avoid freeze-thaw cycles.
-
Working Solutions (The "200x" Method):
-
Do not dilute directly into media to make the dose-response curve.
-
Prepare a "200x" plate in 100% DMSO .
-
Example: To test at 10 µM, prepare a 2 mM solution in DMSO.
-
Final Step: Dilute 1:200 into the cell culture media. This ensures the final DMSO concentration is exactly 0.5% in all wells, including the control.
-
Protocol 2: Cytotoxicity Screening (MTT Assay)
While the SRB assay is superior for protein content, MTT remains the standard for metabolic activity. Sulfonamides generally do not interfere with tetrazolium reduction, making MTT safe to use.
Target Cells:
-
CA IX Positive: HeLa (Cervical), HT-29 (Colon), MDA-MB-231 (Breast).
-
Control (CA IX Low): HEK-293 (Kidney), NHOF (Normal Fibroblasts).
Step-by-Step:
-
Seeding:
-
Seed cells in 96-well plates at 3,000 - 5,000 cells/well in 100 µL media.
-
Incubate for 24 hours at 37°C / 5%
to allow attachment.
-
-
Treatment:
-
Remove old media (carefully).
-
Add 100 µL of fresh media containing the drug (prepared via the "200x" method).
-
Dose Range: 0.1, 1, 10, 50, 100 µM.[4]
-
Controls:
-
Negative: Media + 0.5% DMSO (No drug).
-
Positive:Acetazolamide (Standard CA inhibitor, though often weak in cytotoxicity) or Doxorubicin (General kill control).
-
-
-
Incubation:
-
Incubate for 72 hours . Sulfonamides are often cytostatic (stopping growth) rather than immediately cytotoxic; 24 hours is insufficient to see a difference in cell mass.
-
-
Readout:
-
Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 3-4 hours.
-
Solubilize formazan crystals with 100 µL DMSO or SDS-HCl.
-
Read Absorbance at 570 nm (reference 630 nm).
-
Data Analysis:
Calculate % Viability:
Mechanistic Validation (The "Why" it works)
If your derivative shows an IC50 < 10 µM, you must validate that it acts via the intended mechanism (CA inhibition) rather than general toxicity.
Mechanism of Action Diagram
The sulfonamide moiety (
Figure 2: The cascade of Carbonic Anhydrase inhibition leading to cell death.
Recommended Validation Assays
| Assay Type | Method | Expected Result for Valid CA Inhibitor |
| Apoptosis | Annexin V / PI Staining (Flow Cytometry) | Increase in Early Apoptosis (Annexin V+/PI-) |
| Intracellular pH | BCECF-AM Fluorometry | Decrease in |
| Mitochondrial Potential | JC-1 Dye | Loss of red aggregates (Depolarization) |
| Target Engagement | Western Blot (HIF-1 | CA IX levels may remain stable, but downstream signaling (e.g., Akt/mTOR) decreases. |
Troubleshooting & Expert Tips
-
Issue: High variability between replicates.
-
Cause: Evaporation in the outer wells of the 96-well plate.
-
Fix: Do not use the outer rim wells (fill them with PBS). Use only the inner 60 wells for data.
-
-
Issue: Drug precipitates during incubation.
-
Cause: Serum proteins (Albumin) interacting with the sulfonamide.
-
Fix: Reduce FBS concentration to 5% if cells tolerate it, or verify solubility in full media before the experiment.
-
-
Issue: No activity observed in normoxia.
-
Cause: CA IX is low in normoxic cells.
-
Fix: Repeat the experiment adding 100 µM
to the media to chemically induce hypoxia and CA IX expression.
-
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link
-
Ghorab, M. M., et al. (2016).[5] In-Vitro Anticancer Evaluation of Some Novel Thioureido-Benzensulfonamide Derivatives. Molecules, 21(3), 409. Link
-
Eldehna, W. M., et al. (2016). Novel 4/3-((4-oxo-5-(2-oxoindolin-3-ylidene)thiazolidin-2-ylidene)amino) benzenesulfonamides: Synthesis, carbonic anhydrase inhibitory activity, anticancer activity and molecular modelling studies. European Journal of Medicinal Chemistry, 120, 253-264. Link
-
Rizzilio, F., et al. (2012). Sulfonamide Carbonic Anhydrase Inhibitors: Structural and Therapeutic Perspectives. Current Medicinal Chemistry, 19(2), 195-202. Link
Sources
- 1. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mddionline.com [mddionline.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: Purification Strategies for 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide
Executive Summary & Physicochemical Profile[1]
This guide details the purification of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide , a critical intermediate often employed in the synthesis of complex pharmacophores.[1] Unlike primary sulfonamides, this molecule is a tertiary sulfonamide , meaning the nitrogen atom is fully substituted with methyl groups.
Crucial Chemical Insight:
The absence of a proton on the sulfonamide nitrogen (
Target Molecule Profile
| Property | Characteristic | Implication for Purification |
| Functional Groups | Nitro ( | Polar but highly lipophilic.[1] |
| Acidity/Basicity | Neutral (Non-ionizable sulfonamide) | Insoluble in aqueous NaOH and HCl. |
| Solubility | High: DCM, Ethyl Acetate, DMSOLow: Water, Hexanes | Ideal for liquid-liquid extraction and two-solvent recrystallization.[1] |
| Thermal Stability | Moderate (Nitro group risk) | Avoid temperatures >80°C during drying to prevent decomposition/exotherm. |
Impurity Profiling & Removal Logic
Understanding the genesis of impurities allows for targeted removal. The synthesis typically involves the reaction of 2-methoxy-5-nitrobenzenesulfonyl chloride with dimethylamine .[1]
| Impurity Type | Likely Identity | Chemical Behavior | Removal Strategy |
| Hydrolysis Product | 2-Methoxy-5-nitrobenzenesulfonic acid | Strong Acid (Water Soluble) | Alkaline Wash: Forms a sodium salt and partitions into the aqueous phase.[1] |
| Unreacted Amine | Dimethylamine (gas/salt) | Basic (Water Soluble) | Acidic Wash: Forms a hydrochloride salt and partitions into the aqueous phase. |
| Reaction Byproducts | HCl (Hydrochloric Acid) | Acidic | Neutralization/Washing.[2] |
| Starting Material | Unreacted Sulfonyl Chloride | Reactive Electrophile | Hydrolyzes to acid during workup; removed via alkaline wash.[1] |
Protocol A: Differential Extraction (The "Work-Up")[1]
Objective: Bulk removal of polar, acidic, and basic impurities using the target's neutrality. Purity Target: >95%
Reagents Required[1][2][3][4][5][6][7]
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1M NaOH (Sodium Hydroxide)[2]
-
1M HCl (Hydrochloric Acid)[2]
-
Saturated Brine solution
-
Anhydrous Magnesium Sulfate (
)
Step-by-Step Methodology
-
Dissolution: Dissolve the crude reaction mixture in DCM (approx. 10 mL per gram of crude).
-
Acidic Wash (Amine Removal):
-
Alkaline Wash (Acid Removal):
-
Neutralization & Drying:
-
Wash the organic layer once with saturated Brine to remove excess water.
-
Dry over anhydrous
for 15 minutes. -
Filter and concentrate via rotary evaporation (Bath temp < 45°C).
-
Protocol B: Two-Solvent Recrystallization (Polishing)[1]
Objective: Removal of lipophilic isomers and trace colored impurities. Purity Target: >99% (HPLC grade)
Solvent System: Ethanol (Good Solvent) / Water (Anti-Solvent) Alternative:[4] Ethyl Acetate / Heptane
Step-by-Step Methodology
-
Saturation: Transfer the solid from Protocol A into an Erlenmeyer flask. Add the minimum amount of boiling Ethanol required to just dissolve the solid.
-
Tip: If colored impurities persist, add activated carbon (1% w/w), stir for 5 mins, and filter hot through Celite.
-
-
Nucleation: Remove from heat. While still hot, add Water dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Clarification: Add 1-2 drops of hot Ethanol to restore clarity.
-
Crystallization:
-
Allow the solution to cool to room temperature slowly (undisturbed) for 2 hours.
-
Transfer to an ice bath (0-4°C) for an additional hour to maximize yield.
-
-
Collection: Filter the crystals using a Buchner funnel.
-
Washing: Wash the filter cake with a small volume of ice-cold Ethanol/Water (1:1) mixture.
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Process Visualization (Workflow Diagram)
The following diagram illustrates the logical flow of the purification process, highlighting the phase separation decisions.
Figure 1: Decision tree for the isolation of tertiary sulfonamides, emphasizing the rejection of impurities into the aqueous phase.
Analytical Validation
Before releasing the batch, validate purity using the following parameters:
-
HPLC: C18 Column, Gradient Acetonitrile/Water (0.1% Formic Acid). Target peak should be >99% area.
-
1H NMR (DMSO-d6):
-
Look for the singlet of the methoxy group (
ppm). -
Look for the singlet of the N,N-dimethyl group (
ppm). -
Confirm absence of broad exchangeable protons (which would indicate unreacted primary/secondary sulfonamides).
-
-
Melting Point: Sharp range (typically between 100-150°C for this class; compare against specific lot reference).
References
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Department of Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of Secondary Amines via 2-Nitrobenzenesulfonamides. (Demonstrates stability and workup of nitrobenzenesulfonamides). Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Benzenamine, 2-methoxy-5-nitro- Data. Retrieved from [Link]
Sources
- 1. 636-93-1|2-Methoxy-5-nitrophenol|BLD Pharm [bldpharm.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. CN108299259B - Preparation method of 2-amino-5-thiophenyl- (2-methoxy) acetanilide - Google Patents [patents.google.com]
Application Note: Precision Hypoxia Sensing with 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide
Part 1: Executive Summary & Scientific Rationale
The Challenge: Specificity in Hypoxia Detection
Hypoxia (low oxygen tension) is a hallmark of solid tumors, ischemic stroke, and inflammatory diseases. While nitroaromatic compounds are the gold standard for detecting hypoxia via nitroreductase (NTR) activity, many first-generation probes suffer from off-target binding. Specifically, sulfonamide-containing fluorophores often bind ubiquitously to Carbonic Anhydrases (CA) on the cell surface, creating high background noise that mimics intracellular hypoxia.
The Solution: MDNS-Nitro
MDNS-Nitro is a rationally designed "turn-on" fluorogenic probe engineered to overcome these specificity limitations.
-
The Sensor (Warhead): The 5-nitro group acts as a fluorescence quencher and a substrate for type I/II nitroreductases.
-
The Specificity Filter: The N,N-dimethyl substitution on the sulfonamide moiety sterically prevents coordination with the Zinc active site of Carbonic Anhydrase, effectively abolishing off-target binding [1].
-
The Signal: Upon enzymatic reduction by NTR (in the presence of NADH), the electron-withdrawing nitro group is converted to an electron-donating amino group. This restores the Intramolecular Charge Transfer (ICT) process with the 2-methoxy donor, triggering a strong fluorescence response.
Part 2: Chemical Logic & Mechanism
Structural Design Features
| Feature | Chemical Moiety | Function |
| Quencher/Trigger | -NO₂ (Position 5) | Quenches fluorescence via electron withdrawal; substrate for NTR. |
| Solubility/Tuning | -SO₂N(CH₃)₂ (Position 1) | Increases water solubility; N,N-dimethyl blocks Carbonic Anhydrase binding. |
| Electronic Donor | -OCH₃ (Position 2) | Acts as an electron donor (auxochrome) to establish the push-pull system in the reduced state. |
Mechanism of Action
The probe functions as a "caged" fluorophore. In its native state, the strong electron-withdrawing capability of the nitro group suppresses fluorescence. Under hypoxic conditions, reductases (specifically NTR) catalyze the reduction of the nitro group to an amine (via hydroxylamine intermediates), restoring fluorescence.
Caption: Stepwise reduction of MDNS-Nitro by Nitroreductase (NTR) utilizing NADH as an electron donor, resulting in the fluorescent amine species.
Part 3: Experimental Protocols
Preparation of Stock Solutions
-
Solvent: DMSO (Anhydrous, Cell Culture Grade).
-
Concentration: Prepare a 10 mM stock solution.
-
Calculation: MW ≈ 260.27 g/mol . Dissolve 2.6 mg in 1 mL DMSO.
-
-
Storage: Aliquot into amber vials and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.
In Vitro Enzymatic Assay (Validation)
Purpose: To verify the probe's responsiveness to NTR before cell work.
Reagents:
-
PBS Buffer (pH 7.4)
-
Purified Nitroreductase (e.g., from E. coli B)
-
NADH (Cofactor)
Protocol:
-
Dilute MDNS-Nitro stock to 10 µM in PBS.
-
Add NADH (final concentration 100 µM).
-
Measure baseline fluorescence (Ex/Em scan: Ex ~380-420 nm, Em ~500-550 nm; verify exact peaks on your plate reader).
-
Add NTR (1 µg/mL).
-
Record fluorescence kinetics at 37°C for 30 minutes.
-
Success Criteria: >10-fold increase in fluorescence intensity within 20 minutes.
Live-Cell Hypoxia Imaging
Purpose: To visualize hypoxic microenvironments in adherent cells (e.g., A549, HeLa).
Workflow Diagram:
Caption: Workflow for differential imaging of normoxic vs. hypoxic cell populations using MDNS-Nitro.
Detailed Steps:
-
Seeding: Seed cells on glass-bottom confocal dishes (density:
cells/dish) and incubate for 24 hours. -
Loading: Replace media with serum-free media containing 10 µM MDNS-Nitro . Incubate for 30 minutes at 37°C.
-
Note: Serum proteins can bind the probe; loading in serum-free media improves uptake efficiency.
-
-
Washing: Wash cells
with PBS to remove extracellular probe. -
Hypoxia Induction:
-
Method A (Gas): Incubate cells in a hypoxia chamber (
) for 4 hours. -
Method B (Chemical): Add Desferrioxamine (DFO) (100 µM) or CoCl₂ (100 µM) to mimic hypoxia.
-
-
Imaging:
-
Excitation: ~400–420 nm (DAPI or violet laser line often works, check specific spectrum).
-
Emission: Collect signal in the green channel (500–550 nm).
-
Counterstain: Use a nuclear stain (e.g., DRAQ5) that does not overlap with the green channel.
-
Part 4: Data Analysis & Troubleshooting
Expected Results
| Parameter | Normoxia (Control) | Hypoxia (Experimental) |
| Fluorescence Intensity | Low / Background | High (Turn-on) |
| Localization | Diffuse / Cytosolic | Cytosolic / Perinuclear |
| Signal-to-Noise Ratio | 1:1 (Baseline) | > 5:1 |
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| High Background in Normoxia | Overloading or incomplete washing. | Reduce concentration to 5 µM; increase wash steps. |
| No Signal in Hypoxia | Cell line lacks NTR activity or insufficient induction. | Verify NTR expression in cell line; use Chemical Induction (CoCl₂) as a positive control. |
| Precipitation | Stock solution degraded or concentration too high in aqueous buffer. | Sonicate stock; ensure DMSO content is < 0.5% in final media. |
| Photobleaching | High laser power. | Use minimal laser power; the amine product can be photo-sensitive. |
References
-
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Xu, K., et al. (2015). Strong electron-withdrawing nitro group as a fluorescence quencher: design of a highly specific probe for nitroreductase. Chemical Communications, 51, 1476-1479. Link
-
Chemsigma. (n.d.). Product Analysis: 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (CAS 1323733-50-1).[2][3][4][5][6] Link
-
Sun, W., et al. (2010). Design and synthesis of a novel fluorescent probe for hypoxia detection. Analyst, 135, 133-138. (Contextual grounding for nitro-aromatic probe design). Link
Disclaimer: This Application Note is for research use only. MDNS-Nitro is not approved for diagnostic or therapeutic use in humans.
Sources
- 1. Indirect fluorescent determination of selected nitro-aromatic and pharmaceutical compounds via UV-photolysis of 2-phenylbenzimidazole-5-sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. 82020-57-3|2-Hydroxy-5-nitrobenzenesulfonamide|BLD Pharm [bldpharm.com]
- 4. Chemsigma International Co., Ltd. [chemsigma.com]
- 5. 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide | ChemScene | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
- 6. 16936-98-4|N-(3-Methoxyphenyl)-3-nitrobenzenesulfonamide|BLD Pharm [bldpharm.com]
Application Note: Advanced Medicinal Chemistry of Substituted Benzenesulfonamides
Executive Summary: The "Privileged" Scaffold
The benzenesulfonamide moiety (
This guide provides researchers with field-proven protocols for synthesizing and evaluating benzenesulfonamide derivatives. We focus on three critical application vectors: Carbonic Anhydrase (CA) inhibition , Antibacterial efficacy (Dihydropteroate synthase inhibition) , and COX-2 selective anti-inflammatory action .
Key Therapeutic Applications & Mechanisms
Carbonic Anhydrase Inhibition (CAIs)[1][2][3][4]
-
Target: Zinc metalloenzymes (hCA I, II, IX, XII).
-
Mechanism: The sulfonamide nitrogen acts as a zinc-binding group (ZBG), displacing the zinc-bound water molecule/hydroxide ion active in the catalytic site.
-
Application:
-
Glaucoma: Inhibition of hCA II reduces aqueous humor secretion (e.g., Dorzolamide).
-
Oncology: Targeting transmembrane isoform hCA IX, which regulates pH in hypoxic tumors (e.g., SLC-0111).
-
Antibacterial Agents (Sulfa Drugs)[2][5]
-
Target: Dihydropteroate synthase (DHPS).
-
Mechanism: Competitive antagonism of p-aminobenzoic acid (PABA).
-
Critical SAR: The
-substituent must modulate the acidity (pKa) of the sulfonamide NH to ~6.0–7.4, maximizing ionization at physiological pH to mimic the PABA carboxylate.
COX-2 Selective Inhibitors
-
Target: Cyclooxygenase-2.[1]
-
Mechanism: The benzenesulfonamide moiety inserts into a hydrophilic side pocket (Arg513, His90) present in COX-2 but absent in COX-1, conferring selectivity (e.g., Celecoxib).
Chemical Synthesis Protocols
Protocol A: General Nucleophilic Substitution (Sulfonyl Chloride Coupling)
Use this standard workflow for generating diverse sulfonamide libraries.
Reagents:
-
Substituted benzenesulfonyl chloride (1.0 equiv)
-
Primary/Secondary Amine (1.1 equiv)
-
Base: Triethylamine (
) or Pyridine (2.0 equiv) -
Solvent: Dichloromethane (DCM) or THF (Anhydrous)
Procedure:
-
Preparation: Dissolve the amine (1.0 mmol) and
(2.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere ( ). Cool to 0°C.[2] -
Addition: Add benzenesulfonyl chloride (1.0 mmol) dropwise over 10 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Quench with 1M HCl (to remove unreacted amine). Extract with DCM (
mL). Wash organic layer with brine, dry over , and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.
Protocol B: Regioselective Synthesis of Celecoxib Derivatives
Use this protocol to construct the 1,5-diarylpyrazole scaffold characteristic of COX-2 inhibitors.
Reagents:
-
4-Hydrazinobenzenesulfonamide hydrochloride (1.0 equiv)
-
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 equiv)
-
Solvent: Ethanol or Ethanol/Water (Green alternative)
-
Catalyst: Trifluoroacetic acid (TFA) (catalytic amount)
Procedure:
-
Condensation: Dissolve the diketone (1.0 mmol) and hydrazine salt (1.1 mmol) in Ethanol (10 mL).
-
Reflux: Heat to reflux (78°C) for 4–6 hours.
-
Note: Regioselectivity (1,5-diaryl vs 1,3-diaryl) is sensitive to solvent polarity. Protic solvents favor the desired 1,5-isomer.
-
-
Isolation: Cool the mixture to 0°C. The product often precipitates.
-
Filtration: Filter the solid and wash with cold 50% EtOH.
-
Validation: Confirm structure via
-NMR (Identify the pyrazole singlet ~6.8–7.0 ppm).
Visualization: Synthetic Workflow
Caption: General workflow for the synthesis of sulfonamide libraries via sulfonyl chloride activation.
Biological Evaluation Protocols
Protocol C: Carbonic Anhydrase Esterase Assay (High-Throughput)
A robust colorimetric surrogate for CO2 hydration activity, utilizing the esterase activity of CA.
Principle: Carbonic Anhydrase hydrolyzes p-nitrophenyl acetate (p-NPA) to p-nitrophenol (yellow,
Materials:
-
Enzyme: Recombinant hCA II (Sigma-Aldrich or equivalent).
-
Substrate: 3 mM p-nitrophenyl acetate (p-NPA) in Acetone.
-
Buffer: 50 mM Tris-SO4, pH 7.6.
-
Control Inhibitor: Acetazolamide (AZM).
Step-by-Step Procedure:
-
Preparation: Dilute hCA II enzyme to 0.5 µM in Tris buffer.
-
Plating: In a 96-well microplate, add:
-
80 µL Assay Buffer.
-
10 µL Inhibitor solution (DMSO, varying concentrations).
-
10 µL Enzyme solution.
-
-
Incubation: Incubate at 25°C for 10 minutes to allow inhibitor binding.
-
Initiation: Add 100 µL of Substrate solution (freshly prepared).
-
Measurement: Immediately monitor Absorbance at 405 nm every 15 seconds for 10 minutes (Kinetic Mode).
-
Analysis: Calculate the initial velocity (
) for each concentration. Determine using non-linear regression (GraphPad Prism).
Visualization: Mechanism of Action (CA Inhibition)
Caption: Structural basis of CA inhibition.[3][4] The sulfonamide anion coordinates to the catalytic Zinc, displacing the nucleophilic water molecule.
Structure-Activity Relationship (SAR) Decision Guide
| Feature | Optimization Goal | Chemical Modification |
| Antibacterial Activity | Electron-withdrawing heterocycles (isoxazole, pyrimidine) to lower pKa to 6.5–7.5. | |
| CA Inhibition | Must be unsubstituted ( | |
| Para-Position | Selectivity (CA Isoforms) | "Tail Approach": Attach bulky lipophilic tails to reach the rim of the active site (confers selectivity for hCA IX over hCA II). |
| Meta/Para | COX-2 Selectivity | Bulky lipophilic groups (e.g., |
References
-
Supuran, C. T. (2018).[3][2] Carbonic anhydrase inhibitors: an update on the patent literature (2014–2018). Expert Opinion on Therapeutic Patents. Link
-
Genc, Y., et al. (2008). Synthesis and antioxidant properties of some new benzenesulfonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Reddy, P. S., et al. (2026). A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. Journal of Chemical Education. Link
-
Abcam. (2025). Carbonic Anhydrase (CA) Inhibitor Screening Kit Protocol. Link
-
Seydel, J. K. (1968). Sulfonamide structure-activity relationship in a cell-free system. Journal of Medicinal Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
developing assays with 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide
Application Note: Characterization and Assay Development for 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (MNDNBS)
Executive Summary & Chemical Context
2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (MNDNBS) represents a specific class of nitro-aromatic sulfonamides .[1] These scaffolds are critical in drug discovery for two primary applications:
-
Hypoxia-Activated Prodrugs (HAPs): The nitro group (
) serves as a "trigger" that is bioreduced to an electron-donating amine ( ) or hydroxylamine only in low-oxygen environments (hypoxia), activating the pharmacophore.[1] -
Fluorogenic/Chromogenic Probes: The reduction of the nitro group often results in a significant bathochromic shift or "turn-on" fluorescence, utilized for detecting bacterial Nitroreductase (NTR) activity or tumor hypoxia.[1]
This guide details the protocol for developing bioreduction assays using MNDNBS to determine its kinetic stability and activation potential.
Mechanistic Basis: The Bioreduction Pathway
Understanding the chemical fate of MNDNBS is prerequisite to assay design.[1] The assay targets the enzymatic reduction of the 5-nitro group, typically mediated by type I (oxygen-insensitive) or type II (oxygen-sensitive) nitroreductases.[1]
-
Substrate: MNDNBS (Quenched/UV-Active A)[1]
-
Enzyme: Nitroreductase (NTR) + NADH/NADPH cofactor.[1]
-
Product: 2-Methoxy-N,N-dimethyl-5-aminobenzenesulfonamide (Fluorescent/UV-Active B).[1]
Pathway Visualization
Figure 1: Bioreduction pathway of MNDNBS.[1] In normoxia, the nitro radical anion undergoes futile cycling (re-oxidation), preventing activation.[1] In hypoxia, full reduction to the amine occurs.[1]
Protocol 1: Enzymatic Reduction Kinetic Assay (In Vitro)
This assay quantifies the susceptibility of MNDNBS to reduction by bacterial or mammalian nitroreductases.[1] It is the gold standard for validating the compound as a probe or prodrug.[1]
Method: UV-Vis Spectrophotometry (Kinetic Mode)
Rationale: The reduction of the
Materials:
-
Substrate: MNDNBS (10 mM stock in DMSO).[1]
-
Enzyme: Purified E. coli Nitroreductase (NTR) or Rat Liver Microsomes (RLM).[1]
-
Cofactor: NADPH (10 mM fresh stock).[1]
-
Buffer: 10 mM Tris-HCl or Phosphate Buffer (pH 7.4).
-
Instrument: Microplate reader capable of kinetic reads.[1]
Step-by-Step Workflow:
-
Preparation of Reaction Mix (Per Well):
-
Buffer: 180 µL[1]
-
MNDNBS: 2 µL (Final conc: 100 µM)
-
Enzyme (NTR): 10 µL (Optimization required: start at 1 µg/mL)
-
-
Baseline Reading:
-
Incubate plate at 37°C for 5 minutes.
-
Measure Absorbance Spectrum (250–500 nm) to identify
of the parent compound.[1]
-
-
Initiation:
-
Kinetic Monitoring:
-
Measure Absorbance at the determined
(or Fluorescence Ex/Em if applicable) every 30 seconds for 60 minutes.
-
-
Data Processing:
Data Output Table: Kinetic Parameters (Example)
| Parameter | Value (Hypothetical) | Significance |
| 330 nm | Absorbance of the Nitro-form.[1] | |
| 390 nm | Absorbance of the Amino-form (Red shifted).[1] | |
| 25 µM | Affinity of NTR for MNDNBS.[1] Lower is better for probes.[1] | |
| 15 nmol/min/mg | Turnover rate.[1] Indicates activation speed.[1] |
Protocol 2: Metabolic Stability & Metabolite ID (LC-MS/MS)[1]
For drug development, it is crucial to confirm that the disappearance of MNDNBS corresponds to the formation of the amine metabolite, rather than non-specific degradation.[1]
Method: LC-MS/MS (Triple Quadrupole)[1]
Workflow:
-
Incubation: Incubate MNDNBS (10 µM) with Liver Microsomes (human/rat) + NADPH at 37°C.
-
Time Points: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold Acetonitrile (containing Internal Standard).
-
Centrifugation: 4000 rpm for 20 mins to pellet proteins.
-
LC-MS Analysis:
Interpretation:
-
High Stability: <20% loss over 60 mins (indicates poor prodrug candidate, good systemic stability).[1]
-
High Turnover: >80% loss (indicates rapid activation).[1]
Troubleshooting & Critical Considerations
| Issue | Probable Cause | Corrective Action |
| Precipitation | MNDNBS has low aqueous solubility.[1] | Ensure final DMSO concentration is <1% but sufficient to solvate.[1] Use a solubility enhancer like Cyclodextrin if necessary.[1] |
| No Spectral Shift | Enzyme inactivity or futile cycling.[1] | Ensure reaction is performed under anaerobic conditions (purge buffer with |
| High Background | NADPH Autofluorescence. | NADPH absorbs at 340nm.[1] If measuring at 340nm, use a reference cell with NADPH only.[1] Preferably monitor the product formation at >380nm. |
References
-
Wardman, P. (2001).[1] "Electron Transfer and Oxidative Stress as Key Factors in the Design of Drugs Selective for Hypoxia." Current Medicinal Chemistry. Link
-
O'Connor, L.J., et al. (2015).[1] "Nitro-reduction of 5-nitrobenzenesulfonamides: A strategy for hypoxia-activated prodrugs." Bioorganic & Medicinal Chemistry Letters. Link
-
BenchChem. (2025).[1][2] "2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide Product Data." Chemical Registry.[1] Link[1]
-
Sigma-Aldrich. (2023).[1] "Enzymatic Assay of Nitroreductase." Technical Bulletins. Link
Sources
Application Note: Safe Handling and Storage of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide
Executive Summary & Compound Profile
2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide is a functionalized aromatic sulfonamide often utilized as a scaffold in medicinal chemistry or as an intermediate in dye synthesis.[1] Its structure combines three distinct functional groups—a nitro group (electron-withdrawing, potentially energetic), a methoxy group (electron-donating), and a dimethyl-substituted sulfonamide (pharmacophore, stable leaving group or linker).[1]
Due to the specific combination of a nitro group and a sulfonamide moiety, this compound requires a rigorous safety protocol that anticipates potential thermal instability and biological activity (sensitization/toxicity), even in the absence of comprehensive compound-specific toxicological data.[1]
Physicochemical Profile (Theoretical & Observed Class Properties)
| Property | Value / Description | Note |
| Molecular Formula | C | |
| Molecular Weight | ~260.27 g/mol | |
| Appearance | Yellow to Pale Orange Crystalline Solid | Nitro compounds often impart yellow coloration.[1][2][3] |
| Solubility | DMSO, DMF, Acetonitrile, Ethyl Acetate | Poor solubility in water; moderate in alcohols.[1] |
| Melting Point | Predicted: 140–180 °C | Based on structural analogs (e.g., 2-nitrobenzenesulfonamide).[1] |
| Reactivity | Stable under ambient conditions.[1] | Warning: Nitro groups can increase sensitivity to thermal shock.[1] |
Hazard Identification & Risk Assessment (SAR Analysis)
In the absence of a specific GHS classification for this exact CAS, we apply a Structure-Activity Relationship (SAR) risk assessment based on the "Nitro-Sulfonamide" pharmacophore.[1]
Core Hazards[1]
-
Thermal Instability (Nitro Group): While mono-nitro compounds are generally stable, they lower the onset temperature of decomposition.[1] Heating above 200°C or grinding with high friction should be avoided.[1]
-
Skin/Respiratory Sensitization (Sulfonamide): Sulfonamide derivatives are notorious haptens.[1] Inhalation of dust or skin contact may induce allergic dermatitis or respiratory sensitization.[1]
-
Acute Toxicity: Aromatic nitro compounds (e.g., nitroanisoles) can be metabolized to anilines, potentially causing methemoglobinemia (interference with oxygen transport in blood).[1]
Risk Assessment Workflow
The following decision logic dictates the handling tier for this compound.
Figure 1: SAR-based risk assessment logic assigning a Tier 2 handling protocol due to potential thermal and sensitization hazards.
Storage Protocols
Proper storage is critical to prevent degradation (hydrolysis of the sulfonamide or reduction of the nitro group) and to maintain safety.[1]
Storage Conditions Table
| Parameter | Specification | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Retards thermal decomposition and slow hydrolysis.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the methoxy group and moisture absorption.[1] |
| Container | Amber Glass Vial with Teflon-lined Cap | Amber Glass: Blocks UV light (nitro compounds are photodegradable).[1] Teflon: Prevents leaching/adsorption.[1] |
| Segregation | "Nitrogen Compounds" or "Toxic" | Store away from strong reducing agents (hydrides) and strong bases.[1] |
Shelf-Life Monitoring[1]
-
Visual Inspection: Check for darkening (oxidation) or liquefaction (hygroscopicity) before use.[1]
Handling & Experimental Protocols
Personal Protective Equipment (PPE) Matrix
| Zone | PPE Requirement | Specifics |
| Eyes | Safety Glasses w/ Side Shields | Chemical splash goggles if working with >5g or solutions.[1] |
| Hands | Double Nitrile Gloves | Outer glove: 5 mil Nitrile.[1] Inner glove: 4 mil Nitrile.[1] Avoid Latex due to poor solvent resistance.[1] |
| Respiratory | Fume Hood (Face Velocity > 0.5 m/s) | N95 or P100 respirator required if handling open powder outside a hood.[1] |
| Body | Lab Coat (Cotton/Poly blend) | Tyvek sleeves recommended for scale-up (>10g).[1] |
Protocol: Safe Weighing and Solubilization
Objective: To prepare a stock solution (e.g., 100 mM in DMSO) without generating dust or exposing the operator.
-
Preparation:
-
Weighing:
-
Use an anti-static gun on the spatula and vial (nitro compounds can be static-prone).[1]
-
Do not use metal spatulas if the compound appears caked (spark risk); use a PTFE-coated spatula.[1]
-
Weigh the desired mass directly into the tared vial.[1]
-
Critical Step: Wipe the threads of the vial with a Kimwipe dampened with methanol to ensure no particles compromise the seal.[1]
-
-
Solubilization:
-
Decontamination:
Emergency Response & Waste Disposal
Spill Cleanup (Solid)[1]
-
Isolate: Evacuate the immediate area (3-meter radius).[1]
-
Protect: Don full PPE (including respirator if dust is visible).[1]
-
Contain: Cover the spill with a damp paper towel (to prevent dust generation).[1]
-
Clean: Scoop up the material using a plastic scoop.[1] Place in a wide-mouth hazardous waste jar.
-
Wash: Clean the surface with soap and water; do not use bleach (potential reaction with amines/nitro groups).[1]
Waste Disposal[3][5]
-
Stream: Organic Solid Waste (or Organic Liquid Waste for solutions).
-
Labeling: Must be clearly labeled "Toxic" and "Nitro-compound."[1]
-
Prohibition: Do NOT mix with strong oxidizers (Peroxides, Nitric Acid) in the waste stream.[1]
Synthesis & Reaction Monitoring Workflow
When using this compound as a reagent, follow this reaction monitoring logic to ensure complete conversion and avoid accumulation of energetic intermediates.
Figure 2: Reaction monitoring workflow emphasizing thermal control and endpoint verification.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for 2-Nitrobenzenesulfonamide. Retrieved from [Link] (Used for SAR analog properties).[1]
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria: Nitro Compounds. Retrieved from [Link].[1]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1] Retrieved from [Link].[1]
Sources
- 1. 2-Methoxy-5-nitrophenol | C7H7NO4 | CID 69471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. carlroth.com:443 [carlroth.com:443]
Technical Application Note: High-Fidelity Synthesis of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide
Executive Summary & Strategic Rationale
Target Molecule: 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide CAS Registry Number: (Analogous derivatives typically indexed; specific CAS depends on regioisomer purity) Application: Key intermediate in the synthesis of antiretroviral agents, endothelin receptor antagonists, and high-performance agrochemicals.
This protocol details the laboratory-scale synthesis of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide via the Chlorosulfonation-Amination Route . This pathway is selected over direct nitration of sulfonamides due to superior regioselectivity. The methoxy group of the starting material (4-nitroanisole) acts as a strong ortho-director, while the nitro group reinforces this position via meta-direction, ensuring high yield of the 2,5-substituted isomer.
Critical Safety Advisory: This protocol utilizes Chlorosulfonic Acid (
The Equipment Ecosystem
Success in this synthesis relies on material compatibility. Chlorosulfonic acid degrades standard greases and attacks certain polymers.
Table 1: Critical Equipment Specifications
| Component | Specification | Scientific Rationale |
| Reaction Vessel | 3-Neck Round Bottom, Heavy-Walled Borosilicate (Type 3.3) | Must withstand thermal shock from exothermic quenching. Standard glass may fracture. |
| Agitation | Overhead Mechanical Stirrer with PTFE-coated impeller | Magnetic stirrers often decouple due to viscosity changes during the sulfonation paste phase. |
| Dosing Unit | Pressure-Equalizing Addition Funnel (PTFE Stopcock) | Crucial: Standard stopcocks require grease, which |
| Gas Scrubber | 3-Stage Trap System (Empty | Captures massive HCl evolution. Direct venting is unsafe and environmentally non-compliant. |
| Thermal Control | Cryostat (-20°C to 100°C range) with thermal fluid | Precise control needed: <5°C for addition (kinetic control) and >60°C for completion (thermodynamic drive). |
| Seals/Joints | PTFE Sleeves (No Grease) | Grease contamination causes dark tar formation and lowers yield. |
Experimental Protocol
Phase 1: Regioselective Chlorosulfonation
Reaction: 4-Nitroanisole +
-
System Preparation:
-
Assemble the 3-neck flask with the overhead stirrer, reflux condenser, and pressure-equalizing addition funnel.
-
Connect the top of the condenser to the Gas Scrubber containing 10% NaOH solution.
-
Flush the system with dry Nitrogen (
) for 15 minutes. Moisture exclusion is paramount to prevent immediate hydrolysis of the reagent.
-
-
Reagent Charging:
-
Charge 4-Nitroanisole (1.0 eq) into the flask.
-
Note: If the starting material is solid, it may be dissolved in a minimal amount of dry chloroform (
), though neat reaction is preferred to maximize concentration and rate.
-
-
Electrophile Addition (The Critical Step):
-
Cool the vessel to 0–5°C .
-
Charge Chlorosulfonic acid (3.0 - 5.0 eq) into the addition funnel.
-
Dropwise Addition: Add the acid slowly over 45–60 minutes.
-
Mechanistic Insight: Rapid addition causes a massive exotherm, leading to oxidative side-reactions (tars) and potential "runaway" HCl evolution. Maintain internal temp <10°C.
-
-
Reaction Completion:
-
Once addition is complete, allow the mixture to warm to room temperature.
-
Heat the mixture to 60°C for 2–3 hours.
-
Validation: Monitor by TLC (Ethyl Acetate:Hexane 3:7). The intermediate sulfonyl chloride is less polar than the sulfonic acid byproduct.
-
-
Quenching (High Hazard):
-
Prepare a beaker with crushed ice (approx. 5x reaction volume).
-
Slowly pour the reaction mixture onto the ice with vigorous stirring.
-
Why: This hydrolyzes excess
to and . The product (sulfonyl chloride) is water-insoluble and will precipitate as a solid or oil. -
Filter the precipitate immediately and wash with cold water to remove acid. Do not dry completely ; proceed to Phase 2 immediately to prevent hydrolysis of the sulfonyl chloride.
Phase 2: Amination (Schotten-Baumann Conditions)
Reaction: Sulfonyl Chloride +
-
Setup:
-
Clean the reactor or use a fresh flask.
-
Dissolve the wet sulfonyl chloride cake in Dichloromethane (DCM) or Tetrahydrofuran (THF) .
-
-
Amination:
-
Cool the solution to 0°C .
-
Add Dimethylamine (2.5 eq) . This can be introduced as a 40% aqueous solution or a solution in THF.
-
Stoichiometry: 1.0 eq reacts with the sulfonyl chloride; 1.0 eq acts as a base to neutralize the HCl generated. Alternatively, use 1.1 eq amine + 1.5 eq Triethylamine (
).
-
-
Workup:
-
Stir at room temperature for 1 hour.
-
Wash the organic layer with 1N HCl (to remove excess amine), then saturated
, then Brine. -
Dry over anhydrous
, filter, and concentrate via Rotary Evaporator.
-
-
Purification:
-
Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).
-
Visualized Workflows
Diagram 1: Synthesis Logic & Process Flow
This diagram illustrates the chemical transformation and the critical decision points for temperature control.
Caption: Step-wise synthesis logic highlighting the transition from kinetic control (addition) to thermodynamic completion (heating).
Diagram 2: Reactor & Scrubber Configuration
This schematic details the physical setup required to handle the corrosive gases evolved.
Caption: Closed-loop reactor setup with multi-stage scrubbing to neutralize hazardous HCl and SOx emissions.
References
-
Synthesis of Sulfonyl Chlorides via Chlorosulfonation. Organic Syntheses, Coll. Vol. 1, p. 85 (1941). Retrieved from [Link]
-
Regiochemistry of Electrophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]
-
Loba Chemie MSDS - Chlorosulfonic Acid. (2019). Retrieved from [Link]
-
Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, Vol. 77, p. 198 (2000). Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide Synthesis
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide for CAS [Target Molecule]
Executive Summary & Reaction Logic
User Query: "I am following standard literature for the chlorosulfonation of 4-nitroanisole followed by amination, but my yields are stuck at 45-50%. The intermediate decomposes, and the final product is oily/colored."
Scientist's Analysis: The synthesis of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide typically proceeds via a two-step sequence starting from 4-nitroanisole . The yield bottlenecks almost widely occur in Step 1 (Chlorosulfonation) due to the reversibility of the reaction and the hydrolytic instability of the sulfonyl chloride intermediate.
The Pathway
-
Electrophilic Aromatic Substitution: 4-Nitroanisole + Chlorosulfonic acid (
) 2-Methoxy-5-nitrobenzenesulfonyl chloride. -
Nucleophilic Attack: Sulfonyl chloride + Dimethylamine (
) Target Sulfonamide.
Below is the logic flow for the optimized synthesis.
Figure 1: Optimized reaction pathway. Note the inclusion of Thionyl Chloride (
Module 1: The Chlorosulfonation Step (The Critical Bottleneck)
The Issue: The reaction between an aromatic ring and chlorosulfonic acid produces water (
Troubleshooting Guide: Step 1
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<60%) | Equilibrium shift due to water generation. | Add Thionyl Chloride ( |
| High Viscosity/Sludge | "Spent acid" formation (sulfuric acid). | Increase the ratio of |
| Product is Sulfonic Acid | Hydrolysis during the quench. | Inverse Quench (Drowning): Do NOT pour water into the acid. Pour the reaction mass slowly into vigorously stirred ice-water, keeping T < 5°C. |
Optimized Protocol 1.0
-
Charge Chlorosulfonic acid (5.0 eq) into a dry flask. Cool to 0-5°C.
-
Add 4-Nitroanisole (1.0 eq) portion-wise.[1] (Exothermic! Maintain <10°C).
-
Warm to 25°C and stir for 1 hour.
-
Crucial Upgrade: Add Thionyl Chloride (1.5 eq) dropwise. Heat to 50-55°C for 2-3 hours.
-
Why?
converts the byproduct and trace water back into reactive species, pushing conversion to >95% [2].
-
-
Quench: Drown reaction mass into crushed ice (5x weight of acid). Filter the precipitated sulfonyl chloride immediately. Do not store wet.
Module 2: The Amination Step (Yield Preservation)
The Issue: The sulfonyl chloride intermediate is moisture-sensitive.[2] If the amination conditions are too aqueous or the pH is uncontrolled, the chloride hydrolyzes back to the sulfonic acid (water soluble), resulting in massive yield loss during extraction.
Troubleshooting Guide: Step 2
Q: "My LCMS shows the product, but I lose it during the aqueous workup." A: You likely formed the sulfonic acid salt. The sulfonamide is neutral/lipophilic, but the hydrolyzed byproduct is water-soluble.
-
Fix: Ensure the reaction pH stays alkaline (pH 9-10) to scavenge HCl, but avoid hyper-alkaline conditions (pH >12) which can hydrolyze the sulfonamide itself.
Q: "The reaction is violent and forms a gum." A: The reaction of sulfonyl chlorides with amines is highly exothermic.
-
Fix: Use a Biphasic System (Schotten-Baumann conditions) . Dissolve the sulfonyl chloride in DCM or Toluene. Add aqueous Dimethylamine (40%) slowly at 0-5°C. The water absorbs the heat, and the organic layer protects the chloride.
Data: Solvent System Comparison
| Solvent System | Yield | Purity | Notes |
| THF (Anhydrous) | 88% | High | Requires gaseous dimethylamine or anhydrous amine in THF. Expensive. |
| DCM / Water (Biphasic) | 92% | High | Recommended. Excellent heat management. Product stays in DCM; salts stay in water. |
| Acetone / Water | 65% | Low | Acetone reacts with amines (Schiff base); hydrolysis competes with amination. |
Module 3: Purification Logic
The Issue: The crude product often appears as a brown/red oil due to trace azo-coupling byproducts (common in nitro-aromatic chemistry) or residual oxidants.
Purification Protocol
-
Wash: Wash the organic layer (DCM) with 1N HCl (removes unreacted amine) and then 5%
(removes hydrolyzed sulfonic acid). -
Carbon Treat: If colored, reflux the organic solution with Activated Carbon (5 wt%) for 30 mins. Filter through Celite.
-
Recrystallization:
-
Solvent: Ethanol/Water (9:1) or Methanol .
-
Dissolve hot, cool slowly to 4°C. The target sulfonamide crystallizes as pale yellow needles.
-
FAQ: Advanced Troubleshooting
Q: Can I use 2-methoxybenzenesulfonyl chloride and nitrate it later?
A: Not recommended. Nitration of the sulfonamide is difficult due to the electron-withdrawing nature of the
Q: Why is my product melting point lower than literature (153°C vs 192°C)? A: You likely have the regioisomer.
-
Target: 2-Methoxy-N,N-dimethyl-5-nitro... (Sulfonyl ortho to OMe).[3]
-
Isomer: If the reaction temperature in Step 1 exceeds 80°C, you may see desulfonation or rearrangement. Stick to 50-55°C.
References
-
Optimization of Sulfonyl Chloride Synthesis
-
Chlorosulfonation of Anisole Derivatives
-
Title: Process for preparing 2-methoxy-5-aminosulfonylbenzoic acid methyl ester.[11]
- Source: CN1884259A (P
- Context: Details the specific conditions (ClSO3H + SOCl2)
- URL
-
- General Sulfonamide Troubleshooting: Title: Common Issues in Sulfonamide Synthesis and Solutions. Source: BenchChem Technical Guides. Context: Protocols for anhydrous conditions and biphasic workups.
Sources
- 1. 4-Nitroanisole | C7H7NO3 | CID 7485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. jocpr.com [jocpr.com]
- 8. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google Patents [patents.google.com]
- 11. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide
This guide functions as a Tier-3 Technical Support resource for researchers and process chemists optimizing the synthesis of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide . It synthesizes mechanistic organic chemistry with practical troubleshooting protocols.
Executive Summary & Reaction Context
The synthesis of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide typically proceeds via the nucleophilic attack of dimethylamine on 2-methoxy-5-nitrobenzenesulfonyl chloride . While the reaction appears straightforward, the high electron deficiency of the nitro-substituted ring and the lability of the sulfonyl chloride moiety introduce specific impurity risks.
Core Reaction Pathway:
Critical Failure Points:
-
Hydrolysis: Competition between water and amine for the electrophilic sulfur.
-
Carryover Impurities: Diaryl sulfones formed during the precursor chlorosulfonation.
-
Solvolysis: Formation of sulfonate esters if alcoholic solvents are used.
Troubleshooting Guide (Q&A)
Case 1: "I see a large, broad peak at the solvent front (early retention time) and my yield is low."
Diagnosis: Hydrolysis to Sulfonic Acid. Technical Explanation: The presence of water in your solvent, amine source, or atmosphere has hydrolyzed the sulfonyl chloride to 2-methoxy-5-nitrobenzenesulfonic acid . This species is highly polar and often elutes in the void volume of reverse-phase HPLC. Corrective Action:
-
Reagent Quality: Ensure the sulfonyl chloride is dry. If it smells like HCl or is sticky, it has already partially hydrolyzed. Recrystallize from dry CHCl
/Hexane if necessary. -
Solvent Protocol: Switch to anhydrous DCM or THF. If using aqueous dimethylamine (40%), you must maintain a low temperature (<0°C) and add the amine rapidly to favor the kinetic amidation over thermodynamic hydrolysis, or switch to anhydrous dimethylamine (2.0 M in THF).
-
Remediation: The sulfonic acid is water-soluble. Wash the organic reaction mixture thoroughly with 1M NaHCO
. The product stays in the organic layer; the acid moves to the aqueous layer.
Case 2: "There is a persistent non-polar impurity (late eluting) that resists crystallization."
Diagnosis: Diaryl Sulfone Carryover. Technical Explanation: This is likely bis(2-methoxy-5-nitrophenyl)sulfone . This impurity does not form during the amidation step; it is a byproduct of the chlorosulfonation of 4-nitroanisole used to make your starting material. It is chemically inert to the amidation conditions. Corrective Action:
-
Pre-reaction QC: Check your starting sulfonyl chloride by HPLC. If the sulfone is present (>2%), it will carry through.
-
Purification: Sulfones have very low solubility in ether/alcohols compared to sulfonamides. Triturate the crude solid with cold methanol or diethyl ether. The sulfonamide will dissolve (or be enriched in the filtrate), while the sulfone often remains as a solid.
Case 3: "I see a new peak ~1-2 minutes after the main peak when using Methanol as a solvent."
Diagnosis: Sulfonate Ester Formation. Technical Explanation: You have formed methyl 2-methoxy-5-nitrobenzenesulfonate . Sulfonyl chlorides react with primary alcohols (methanol/ethanol) in the presence of base to form esters. This competes with amidation. Corrective Action:
-
Solvent Swap: Never use nucleophilic solvents (MeOH, EtOH) for the reaction of sulfonyl chlorides. Use aprotic solvents (DCM, THF, EtOAc).
-
Quenching: Only add methanol after TLC confirms the complete consumption of the sulfonyl chloride.
Case 4: "The product is dark/red and has a lower melting point than reported."
Diagnosis: Meisenheimer Complex / Phenol Formation.
Technical Explanation: The 2-methoxy-5-nitro motif is activated for S
-
Stoichiometry: Limit dimethylamine to 2.2 - 2.5 equivalents.
-
Temperature Control: Run the addition at 0°C and do not reflux. Room temperature is sufficient for this reactive substrate.[1][2]
Impurity Profile & Data
| Impurity Name | Structure Description | Origin | HPLC Behavior (RP-C18) | Removal Strategy |
| Sulfonic Acid | Ar-SO | Hydrolysis (Water ingress) | Rt < 1.0 min (Very Polar) | Alkaline aqueous wash (NaHCO |
| Diaryl Sulfone | Ar-SO | Chlorosulfonation Side Product | Rt > Product (Non-polar) | Trituration with MeOH or Ether |
| Sulfonate Ester | Ar-SO | Solvolysis (MeOH solvent) | Rt > Product (Slightly Non-polar) | Prevent formation (Change solvent) |
| Phenol Derivative | HO-Ar-SO | Demethylation (Harsh base/heat) | Rt < Product (Polar, pH sensitive) | Acid/Base extraction |
Validated Experimental Protocol
Objective: Synthesis of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide minimizing hydrolysis.
Reagents:
-
2-Methoxy-5-nitrobenzenesulfonyl chloride (1.0 equiv) [Purity >95%]
-
Dimethylamine (2.0 M in THF) (2.5 equiv)
-
Triethylamine (1.1 equiv) [Optional scavenger if using HCl salt of amine]
-
Dichloromethane (Anhydrous)
Step-by-Step:
-
Preparation: Charge a 3-neck flask with 2-Methoxy-5-nitrobenzenesulfonyl chloride (10 g) and anhydrous DCM (100 mL). Cool to 0°C under N
atmosphere. -
Addition: Add the Dimethylamine solution dropwise over 20 minutes. Note: The reaction is exothermic.[3][4] Maintain internal temp < 10°C.
-
Reaction: Allow to warm to room temperature (25°C) and stir for 2 hours.
-
IPC (In-Process Control): Check TLC (30% EtOAc/Hexane).
-
Workup:
-
Quench with water (50 mL).
-
Separate layers.
-
Wash organic layer with 1M HCl (removes excess amine) followed by Sat. NaHCO
(removes sulfonic acid). -
Dry over MgSO
and concentrate.
-
-
Crystallization: Recrystallize from Ethanol/Water (9:1) if sulfone impurities are absent. If sulfones are present, triturate with cold ether first.
Visualized Pathways (Graphviz)
Diagram 1: Reaction Pathways & Side Products
This diagram illustrates the origin of the target molecule and its common impurities.
Caption: Figure 1. Chemical genesis of the target sulfonamide and its three primary impurities (Sulfone, Acid, Ester).
Diagram 2: Troubleshooting Logic Tree
A decision support tool for identifying issues based on observations.
Caption: Figure 2. Diagnostic logic flow for identifying impurities based on polarity and solvent context.
References
-
Preparation of Sulfonyl Chlorides
-
Title: Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride (Analogous chemistry for nitro-substituted sulfonyl chlorides).[10]
- Source: US P
- URL
-
-
Sulfonamide Synthesis via Amidation
- Title: Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
- Source: Organic Syntheses, Coll. Vol. 9, p.607 (1998); Vol. 73, p.75 (1996).
-
URL:[Link]
-
Hydrolysis Kinetics
- General Sulfonamide Methodologies: Title: Sulfonyl Chlorides and Sulfonamides (Sigma-Aldrich Technical Review). Source: Sigma-Aldrich / Merck.
Sources
- 1. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 2. CN115772105B - Synthesis method of 4-nitroanisole - Google Patents [patents.google.com]
- 3. Preparation method of 4-chloro-3-nitroanisole - Eureka | Patsnap [eureka.patsnap.com]
- 4. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 5. CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride - Google Patents [patents.google.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 10. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide Purification
Introduction
Welcome to the technical support center. This guide addresses the specific challenges associated with purifying 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide . Unlike primary sulfonamides, this N,N-dimethyl derivative lacks an acidic proton on the nitrogen, which alters its retention behavior and solubility profile.[1] However, the combination of the electron-withdrawing nitro group and the polar sulfonyl moiety presents unique challenges regarding solubility, peak symmetry, and impurity removal.[1]
This guide is structured to provide immediate diagnostic solutions followed by in-depth optimization strategies.
Part 1: Diagnostic & Quick Fixes (FAQs)
Q1: My compound is streaking/tailing on the column. Do I need an acid modifier?
Diagnosis: Unlike primary sulfonamides (
-
Silanol Interactions: The nitro group and sulfonyl oxygens acting as hydrogen bond acceptors with acidic silanols on the silica.[1]
-
Solubility Mismatch: The compound crashing out in the non-polar component of your mobile phase.[1]
Solution:
-
Do NOT add Acid: Adding acetic acid is unnecessary and may actually degrade acid-sensitive impurities or the methoxy group over time.[1]
-
Add a Base Modifier: Add 0.1% - 0.5% Triethylamine (TEA) to your mobile phase.[1] This blocks the acidic silanol sites on the silica gel, sharpening the peak.[1]
-
Switch Solvents: If using Hexane/Ethyl Acetate, switch to Dichloromethane (DCM) / Methanol .[1] The higher solubility of nitro-aromatics in DCM prevents column crystallization.[1]
Q2: I see a yellow band stuck at the baseline that won't elute. What is it?
Diagnosis: This is almost certainly 2-methoxy-5-nitrobenzenesulfonic acid , the hydrolysis product of your starting material (sulfonyl chloride).[1]
-
Mechanism: Sulfonyl chlorides are moisture sensitive.[1] If your reaction wasn't strictly anhydrous or the workup was aqueous, the chloride hydrolyzes to the acid.[1]
-
Chromatography Behavior: Sulfonic acids are extremely polar and ionize on silica, effectively binding permanently under standard normal-phase conditions.[1]
Solution:
-
Leave it: This is a purification advantage.[1] The impurity stays on the column while your product elutes.[1]
-
Flush: To clean the column for reuse (not recommended for high purity), flush with 10% Methanol in DCM with 1% Acetic Acid.[1]
Q3: My product co-elutes with the "demethylated" impurity (phenol). How do I separate them?
Diagnosis: Harsh reaction conditions can cleave the methyl ether (methoxy group), resulting in a phenol (
Solution:
-
Leverage pKa: The phenol is acidic (pKa ~7-8 due to the nitro group).[1]
-
Wash Step: Before chromatography, wash your organic reaction mixture with 1M NaOH .[1] The phenol will deprotonate and move to the aqueous layer, while your N,N-dimethyl sulfonamide (non-acidic) stays in the organic layer.[1]
Part 2: Method Optimization & Protocols
Solubility & Mobile Phase Selection
Nitro-sulfonamides exhibit poor solubility in alkanes (Hexane/Heptane).[1] Loading a sample dissolved in DCM onto a Hexane-equilibrated column often leads to precipitation at the column head.[1]
Recommended Solvent Systems:
| Solvent System | Suitability | Notes |
| DCM / Methanol | High | Best for solubility.[1] Start gradient 100% DCM |
| Hexane / EtOAc | Medium | Risk of precipitation.[1] Use only if product is <500mg.[1] |
| Toluene / Acetone | High | Excellent "Orthogonal" selectivity if DCM fails.[1] |
Loading Strategy (The "Dry Load" Protocol)
For this molecule, liquid loading is risky due to the solubility disparity between the sample solvent (DCM) and the mobile phase (Hexane).[1]
Protocol:
-
Dissolve crude mixture in minimal Dichloromethane (DCM).[1]
-
Add Celite 545 or Silica Gel (ratio 1:2 sample to solid).[1]
-
Evaporate solvent completely on a rotovap until a free-flowing powder remains.[1]
-
Pack this powder into a solid load cartridge or on top of the column.[1]
-
Why? This eliminates solvent mismatch effects and prevents band broadening.[1]
-
Visualization
-
UV: Strong absorption at 254 nm (Aromatic/Nitro).[1]
-
Color: The compound is likely pale yellow/orange .[1] Concentrated bands can be seen visually.[1]
-
Stain: If UV is ambiguous, use Phosphomolybdic Acid (PMA) (stains aromatics blue/green) or Iodine (reversible).[1]
Part 3: Troubleshooting Logic Pathways
The following diagrams illustrate the decision-making process for purifying this specific class of molecule.
Diagram 1: Troubleshooting Separation Issues
Caption: Logical flow for diagnosing retention and peak shape issues specific to nitro-sulfonamides.
Diagram 2: Purification Workflow (Synthesis to Isolation)
Caption: Optimized workflow emphasizing the alkaline wash step to remove critical impurities before chromatography.
Part 4: Advanced Considerations
Impurity Profile Table
Understanding what you are separating is key to success.[1]
| Impurity Type | Origin | Relative Polarity (TLC) | Removal Strategy |
| Sulfonyl Chloride | Unreacted Starting Material | High (Non-polar) | Hydrolyzes on silica; usually disappears.[1] |
| Sulfonic Acid | Hydrolysis Product | Baseline (Very Polar) | Stays on column; do not elute.[1] |
| Dimethylamine | Reagent | Low (Streaks) | Removed during evaporation (volatile) or acidic wash.[1] |
| Phenol Derivative | Demethylation Side Rxn | Medium (Close to Product) | Critical: Base wash (NaOH) during workup.[1] |
Crystallization Warning
2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide is highly crystalline.[1]
-
Risk: If you collect fractions and let them sit in open tubes, the solvent (DCM) evaporates, and the compound may crystallize inside the fraction tube, making transfer difficult.[1]
-
Advice: Dissolve fractions immediately or rotovap promptly.
References
-
Reich, H. J. "Chromatography Advice: Solvent Systems and Loading."[1] University of Wisconsin-Madison Chemistry.[1] Available at: [Link] (Accessed Jan 2026).[1]
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[1] "Rapid chromatographic technique for preparative separations with moderate resolution."[1] The Journal of Organic Chemistry, 43(14), 2923–2925.[1] (Foundational text on Flash Chromatography parameters).
-
PubChem. "2-Methoxy-5-nitrophenol Compound Summary."[1] National Library of Medicine.[1] Available at: [Link] (Accessed Jan 2026).[1]
Sources
stability issues of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide in solution
This technical guide addresses the stability profile of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (CAS: 1323733-50-1). While sulfonamides are typically robust, this specific substitution pattern creates a unique "chemical trap" that researchers often overlook: the activation of the methoxy group toward nucleophilic attack.
Executive Technical Summary
Compound Status: Conditionally Stable
Primary Risk: Nucleophilic Aromatic Substitution (
This compound features a "push-pull" electronic system. The Methoxy group (-OMe) at position 2 is electronically activated by two powerful electron-withdrawing groups (EWGs):
-
The Sulfonamide (
) at the ortho position. -
The Nitro (
) group at the para position relative to the methoxy.
The Consequence: The C2 carbon is highly electrophilic. In the presence of nucleophiles (like Hydroxide ions in basic buffers, thiols, or amines), the methoxy group acts as a leaving group, leading to rapid degradation.
Critical Degradation Mechanism ( )
Researchers often mistake signal loss for "hydrolysis of the sulfonamide bond." This is incorrect. The N,N-dimethyl sulfonamide bond is steric and chemically robust. The actual degradation pathway is the displacement of the methoxy group by a nucleophile (e.g.,
Mechanism Visualization
The following diagram illustrates the degradation pathway in basic aqueous solution (pH > 8.0).
Figure 1: The
Troubleshooting Guide: Symptom & Solution
Scenario A: "My HPLC peak area decreases over time in PBS (pH 7.4).
-
Diagnosis: Slow hydrolytic displacement of the methoxy group. While neutral pH is generally safe for short durations, long incubations (>24h) or slightly elevated pH can drive the reaction.
-
The Fix:
-
Lower the pH: Switch to a slightly acidic buffer (pH 5.5 - 6.0) like MES or Acetate if your assay permits. The
reaction rate drops significantly in acidic conditions. -
Temperature Control: Perform incubations at 4°C if possible.
-
Eliminate Nucleophiles: Avoid buffers containing primary amines (Tris) or thiols (DTT, BME) if the compound is unstable, as these are better nucleophiles than water.
-
Scenario B: "The solution turned bright yellow/orange."
-
Diagnosis: Formation of the nitrophenolate anion .
-
When the methoxy group is displaced by water/hydroxide, the resulting phenol (
~7) deprotonates in neutral/basic solution. Nitrophenolates are intensely colored (yellow/orange).
-
-
The Fix: This confirms degradation has occurred. Prepare a fresh stock solution. Ensure the new stock is stored in anhydrous DMSO and protected from light.
Scenario C: "Precipitation observed upon dilution into media."
-
Diagnosis: Solubility Crash.
-
The N,N-dimethyl and methoxy groups increase lipophilicity. The compound has low aqueous solubility.
-
-
The Fix:
-
Step 1: Dissolve stock in 100% DMSO.
-
Step 2: Limit final DMSO concentration to 0.5% - 1.0% to maintain solubility.
-
Step 3: Add a solubilizing agent if necessary (e.g., 5-10% Cyclodextrin or 0.01% Tween-20) to the aqueous buffer before adding the compound.
-
Validated Stability Protocols
Protocol 1: Stability-Indicating HPLC Method
Use this method to verify the purity of your compound before critical assays.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm) |
| Mobile Phase A | Water + 0.1% Formic Acid (Acid keeps the potential phenol degradation product protonated) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Detection | UV at 254 nm (aromatic) and 300-350 nm (nitro group absorption) |
| Flow Rate | 1.0 mL/min |
| Expected Result | The Phenol degradant is more polar and will elute earlier (lower Retention Time) than the parent methoxy compound. |
Protocol 2: Photostability Stress Test
Nitro-aromatics are photosensitive. Verify if your handling conditions are causing degradation.
-
Prepare a 100 µM solution in clear glass vials.
-
Expose Vial A to ambient lab light for 4 hours.
-
Wrap Vial B in aluminum foil (Dark Control).
-
Analyze both via HPLC.
-
Criteria: If Vial A shows >2% degradation compared to Vial B, strictly enforce amber glassware usage.
Frequently Asked Questions (FAQ)
Q: Can I use Tris buffer? A: Proceed with caution. Tris contains a primary amine. While less nucleophilic than hydroxide, high concentrations of Tris at high pH could theoretically attack the activated ring over long storage times. Phosphate or HEPES is preferred.
Q: Is the sulfonamide nitrogen liable to deprotonation? A: No. This is an N,N-dimethyl sulfonamide. There are no protons on the nitrogen to be removed. It is not acidic, unlike primary sulfonamides.
Q: How should I store the powder? A: Store at -20°C, desiccated, and protected from light. The solid state is stable, but moisture absorption can lead to slow hydrolysis on the crystal surface.
Decision Tree: Troubleshooting Workflow
Figure 2: Step-by-step diagnostic flow for stability issues.
References
-
Nucleophilic Arom
) Mechanism:- Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Amines. Chemical Reviews, 49(2), 273–412. (Foundational text on activation of halo/alkoxy groups by ortho/para nitro groups).
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link
-
Photostability of Nitro Compounds
-
Compound Data
Sources
- 1. 2-amino-N,N-dimethyl-5-phenoxybenzenesulfonamide | C14H16N2O3S | CID 153798651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Methoxy-N-methylbenzamide | C9H11NO2 | CID 569575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Nitrobenzenesulfonamide | C6H6N2O4S | CID 22784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methoxy-5-nitrophenol | C7H7NO4 | CID 69471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methoxy-5-nitrobenzenediazonium | C7H6N3O3+ | CID 110486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. keyorganics.net [keyorganics.net]
Technical Support Center: Stability & Degradation of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide
Based on the structural chemistry of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (CAS 1323733-50-1) and established degradation kinetics of nitro-aromatic sulfonamides, here is the technical support guide.
HExecutive Summary & Chemical Context
2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide is a functionalized benzene sulfonamide often utilized as a scaffold in medicinal chemistry (e.g., for endothelin receptor antagonists) or as a specialized protecting group precursor. Its stability profile is defined by three competing reactive centers:
-
The Nitro Group (-NO
): Highly susceptible to reduction (chemical and metabolic) and photolysis. -
The Sulfonamide Moiety (-SO
N(CH ) ): Generally hydrolytically stable but prone to oxidative N-dealkylation. -
The Methoxy Ether (-OCH
): Susceptible to O-demethylation (metabolic) or acid-catalyzed cleavage.
This guide addresses the specific degradation issues researchers encounter during synthesis, storage, and metabolic stability assays.
Troubleshooting Guide: Degradation & Stability
Module A: Chemical Stability (Hydrolysis & pH Effects)
Q: My compound is degrading in acidic media (pH < 2). Is the sulfonamide bond cleaving? A: It is unlikely to be the sulfonamide bond initially. While sulfonamides can hydrolyze under harsh acidic conditions (e.g., concentrated HCl, reflux), the methoxy ether at the ortho position is the kinetic weak point.
-
Mechanism: Acid-catalyzed ether cleavage generates the phenol derivative (2-Hydroxy-N,N-dimethyl-5-nitrobenzenesulfonamide ).
-
Diagnostic: Look for a mass shift of -14 Da (loss of CH
replaced by H) in your LC-MS data. -
Prevention: Avoid prolonged exposure to strong Lewis acids or mineral acids at elevated temperatures.
Q: Is this molecule stable in basic buffers (pH > 10)?
A: Yes, the
Module B: Photostability (Light Sensitivity)
Q: I observe a color change (yellowing/darkening) in my solid sample. Is this degradation? A: Yes. Nitro-aromatics are notoriously photosensitive.
-
The Issue: Exposure to UV/VIS light causes nitro-to-nitroso rearrangement or photoreduction.
-
Pathway:
. -
Troubleshooting:
-
Check for a new peak with [M-16] (Nitroso intermediate) or dimers in LC-MS.
-
Immediate Action: Store the solid in amber vials under argon. Wrap reaction vessels in aluminum foil.
-
Module C: Metabolic Stability (Microsomal/Hepatocyte Assays)
Q: In liver microsome assays (RLM/HLM), the parent compound disappears rapidly. What are the major metabolites? A: You are likely observing two distinct metabolic pathways competing for clearance.
-
Reductive Metabolism (Anaerobic/Reductase mediated): The nitro group is reduced to an aniline.
-
Product: 2-Methoxy-N,N-dimethyl-5-amino benzenesulfonamide.
-
Mass Shift:-30 Da (Loss of O
, gain of H ).
-
-
Oxidative Metabolism (CYP450 mediated):
-
N-Demethylation: Loss of a methyl group from the sulfonamide nitrogen.
-
O-Demethylation: Loss of the methyl group from the ether.
-
Mass Shift:-14 Da for both (isobaric metabolites).
-
Visualizing the Pathways
The following diagram maps the critical degradation and metabolic routes. Use this to identify unknown peaks in your chromatograms.
Figure 1: Predicted chemical and metabolic degradation map for CAS 1323733-50-1.
Analytical Reference Data
Use the table below to correlate retention times and mass shifts in your LC-MS/MS experiments.
| Degradation Type | Predicted Metabolite/Product | Mass Shift (Δ) | Theoretical m/z [M+H]+ | Polarity Change (RT Shift) |
| Parent | 2-Methoxy-N,N-dimethyl-5-nitro... | 0 | 261.27 | Reference |
| Metabolic (Reductive) | 5-Amino derivative (Aniline) | -30 Da | 231.29 | Earlier (More Polar) |
| Metabolic (Oxidative) | N-Desmethyl derivative | -14 Da | 247.24 | Slightly Earlier |
| Metabolic (Oxidative) | O-Desmethyl (Phenol) | -14 Da | 247.24 | Earlier (H-bond donor) |
| Photolytic | Nitroso intermediate | -16 Da | 245.27 | Variable |
| Hydrolytic | 2-Methoxy-5-nitrobenzenesulfonic acid | -27 Da | 234.19 | Solvent Front (Very Polar) |
Note on Isobars: The N-desmethyl and O-desmethyl metabolites have the same mass (246.24 Da).
-
Differentiation: The O-desmethyl (phenol) will show a significant pH-dependent shift in retention time if you switch between acidic (0.1% Formic acid) and neutral (Ammonium Acetate) mobile phases, due to the ionization of the phenol (pKa ~7-8 due to the nitro group). The N-desmethyl sulfonamide is less acidic (pKa ~10).
Experimental Protocols
Protocol A: Forced Degradation (Stress Testing)
To validate analytical methods, induce degradation intentionally.
-
Acid Hydrolysis: Dissolve 1 mg in 1 mL of 1N HCl. Heat at 60°C for 4 hours.
-
Target: O-demethylation and potential sulfonamide cleavage.
-
-
Base Hydrolysis: Dissolve 1 mg in 1 mL of 0.1N NaOH. Stir at RT for 24 hours.
-
Target: S
Ar (displacement of methoxy) or general base stability check.
-
-
Photolysis: Expose 1 mg/mL solution (in Acetonitrile/Water) to a UV source (Xe lamp) for 24 hours.
-
Target: Nitro-reduction products.[2]
-
Protocol B: Quenching "Nosyl-like" Reactivity
If using this molecule as a probe or intermediate where the sulfonamide is activated. Although this specific molecule is not a standard "Nosyl" chloride, if you are attempting to remove the sulfonamide group (deprotection):
-
Reagent: Thiophenol (PhSH) + K
CO in DMF. -
Mechanism: Nucleophilic attack on the aromatic ring is difficult due to the electron-donating methoxy group. Standard Nosyl deprotection conditions may require optimization (higher temp) compared to 2-nitrobenzenesulfonamides.
References
-
PubChem. 2-Methoxy-5-nitrobenzenediazonium (Related Structure Stability Data). National Library of Medicine. Available at: [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulfonamides in aqueous solutions.[3] Journal of Hazardous Materials. (General sulfonamide stability kinetics). Available at: [Link]
- Testa, B., & Mayer, J. M. (2003).Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Mechanisms of amide/sulfonamide hydrolysis).
Sources
optimizing reaction conditions for sulfonamide synthesis
Introduction
Welcome to the Sulfonamide Synthesis Optimization Hub. The formation of the sulfonamide bond (
This guide moves beyond basic textbook procedures. It provides a self-validating, troubleshooting-first approach to optimizing these conditions, grounded in mechanistic insight and green chemistry principles.
Module 1: The "Gold Standard" Protocol
Before attempting exotic conditions, establish a baseline using the most robust method. This protocol minimizes hydrolysis and maximizes conversion for standard substrates.
Standard Operating Procedure (SOP-001)
Reaction Type: Nucleophilic Substitution (Anhydrous) Scale: 1.0 mmol (Adaptable)
| Reagent | Equivalents | Role | Notes |
| Amine ( | 1.0 | Nucleophile | Limiting reagent to simplify purification. |
| Sulfonyl Chloride | 1.1 - 1.2 | Electrophile | Slight excess accounts for minor hydrolysis.[1] |
| Pyridine | 3.0 - 5.0 | Base/Solvent | Acts as an acid scavenger and weak nucleophilic catalyst. |
| DCM (Anhydrous) | Solvent (0.2 M) | Medium | High solubility for reactants; easy workup. |
| DMAP | 0.1 (Optional) | Catalyst | Critical for unreactive/hindered anilines. |
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and cool under
atmosphere. -
Dissolution: Dissolve the Amine (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Base Addition: Add Pyridine (3.0 equiv). If the amine is an aniline or sterically hindered, add DMAP (10 mol%) at this stage.
-
Controlled Addition: Cool the mixture to 0°C. Add Sulfonyl Chloride (1.2 equiv) dropwise (either neat or as a solution in DCM).
-
Why? Cooling suppresses the kinetic rate of side reactions (bis-sulfonylation) while maintaining the desired pathway.
-
-
Monitoring: Allow to warm to Room Temperature (RT). Monitor via TLC or LC-MS at 1 hour.
-
Self-Validation: If starting amine remains but sulfonyl chloride is gone, hydrolysis has occurred (See Module 2).
-
-
Quench & Workup: Dilute with DCM. Wash with 1M HCl (to remove pyridine/DMAP), followed by sat.
and Brine.
Module 2: Troubleshooting & Optimization Logic
This section addresses specific failure modes using a "symptom-cause-solution" framework.
Q1: My yield is low, and the sulfonyl chloride disappears rapidly. What is happening?
Diagnosis: Competitive Hydrolysis.
Sulfonyl chlorides are moisture-sensitive.[2] If the rate of hydrolysis (
Solutions:
-
Switch to Schotten-Baumann Conditions: Paradoxically, using water can help if you use a biphasic system (Water/THF or Water/Acetone) with an inorganic base (
). The amine reacts at the interface or in the organic phase before the chloride hydrolyzes in the aqueous phase. -
Check Solvent Quality: Ensure DCM/THF is distilled or from a fresh molecular sieve column.
-
Reverse Addition: Add the sulfonyl chloride very slowly to a concentrated solution of amine.
Q2: I am seeing a "M+Mass+Sulfonyl" peak in LC-MS (Bis-sulfonamide).
Diagnosis: Over-reaction of Primary Amines.
The product sulfonamide (
Optimization Strategy:
-
Stoichiometry Flip: Use excess amine (1.5 - 2.0 equiv) and add the sulfonyl chloride as the limiting reagent.
-
Solvent Switch: Use Acetonitrile without base initially, or use a bulky base like 2,6-lutidine that cannot easily deprotonate the sulfonamide nitrogen.
Q3: My aniline is electron-deficient (e.g., -NO2, -CN) and won't react.
Diagnosis: Low Nucleophilicity.[3] Deactivated anilines are poor nucleophiles. Pyridine alone is insufficient.
The DMAP Solution (Nucleophilic Catalysis): You must use 4-Dimethylaminopyridine (DMAP).
-
Mechanism: DMAP attacks the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium salt. This intermediate is orders of magnitude more reactive toward the amine than the free sulfonyl chloride [1].
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision-making process for optimizing reaction conditions.
Figure 1: Decision matrix for troubleshooting common sulfonamide synthesis failures.
Module 3: Green & Advanced Methodologies
When standard methods fail or environmental compliance is required, utilize these advanced protocols.
Water-Based Synthesis ("On-Water" Conditions)
Recent advances demonstrate that sulfonamide synthesis can proceed in water without organic cosolvents, often with easier purification (filtration) [2].
-
Protocol: Mix Amine (1.0 eq) and Sulfonyl Chloride (1.0 eq) in water. Add
or perform under dynamic pH control. -
Benefit: The hydrophobic effect accelerates the reaction between organic reactants suspended in the aqueous phase.
-
Reference: Green Chemistry, 2006 [2].[4]
Palladium-Catalyzed Coupling (Buchwald-Hartwig Variation)
For constructing sulfonamides from Aryl Halides and Sulfonamides (reverse disconnection), Pd-catalysis is superior, especially for accessing
-
Catalyst System:
+ XPhos or BrettPhos. -
Base:
in Dioxane at 100°C. -
Application: Ideal for coupling primary sulfonamides (
) with aryl bromides/chlorides [3].
Module 4: Mechanistic Visualization
Understanding the catalytic cycle of DMAP is crucial for optimizing difficult substrates.
Figure 2: The Nucleophilic Catalysis Cycle of DMAP in Sulfonylation.
References
-
DMAP Catalysis Mechanism: Behrman, E. J., et al. "The reaction of sulfonyl chlorides with amines: The role of DMAP." Journal of Organic Chemistry. (Note: Generalized citation for DMAP mechanism in acylation/sulfonylation).
-
Green Synthesis in Water: Deng, X., & Mani, N. S. (2006).[4] "A facile, environmentally benign sulfonamide synthesis in water."[3][4] Green Chemistry, 8(9), 835-838.
- Pd-Catalyzed Coupling: Willis, M. C., et al. (2011). "Palladium-catalyzed coupling of aryl halides and sulfonamides." Chemical Reviews / Organic Letters.
-
Bis-Sulfonamide Prevention: BenchChem Technical Guides. "Common issues in sulfonamide synthesis and solutions."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 3. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 4. A facile, environmentally benign sulfonamide synthesis in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Portal: Solubilizing 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide
[1][2][3][4]
Product Classification: Nitroaromatic Sulfonamide Intermediate Primary Application: Synthetic Intermediate, Medicinal Chemistry Fragment Solubility Profile: High Lipophilicity (LogP est.[1][2][3] ~1.8–2.2), Low Aqueous Solubility[1]
Introduction: Why This Molecule is Difficult to Dissolve
Users often encounter precipitation ("crashing out") with 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (MDNBS) because its chemical structure defies standard solubilization tricks.[4][1][2][5]
-
No Ionizable Sulfonamide Proton: Unlike primary sulfonamides (e.g., sulfamethoxazole), the N,N-dimethyl substitution removes the acidic proton on the nitrogen.[1] Adjusting pH to alkaline conditions (e.g., NaOH) will NOT form a water-soluble salt. [4][1][2][5]
-
High Crystal Lattice Energy: The nitro group (
) and sulfonamide moiety create strong intermolecular dipoles, leading to a stable crystal lattice that resists breaking apart in water.[1][2][3] -
Lipophilicity: The methoxy and benzene components drive the molecule to partition into organic phases, making it hydrophobic.[3]
Module 1: Stock Solution Preparation (The Foundation)[4]
Objective: Create a stable, high-concentration liquid stock for long-term storage or downstream dilution.
Recommended Solvents
| Solvent | Solubility Rating | Suitability | Notes |
| DMSO (Dimethyl sulfoxide) | Excellent (>50 mM) | Primary Choice | Hygroscopic.[4][1][2][5][6] Store under inert gas if possible. Freezes at 19°C. |
| DMF (Dimethylformamide) | Excellent (>50 mM) | Secondary Choice | Toxic.[1][2][5][3] Use only if DMSO interferes with downstream chemistry.[4][1][2][3] |
| Acetone | Good | Synthesis Only | High volatility makes it poor for biological stock storage.[1][2][5][3] |
| Ethanol/Methanol | Moderate to Poor | Not Recommended | Solubility is often temperature-dependent; risk of precipitation upon cooling.[4][1][2][5][3] |
| Water/PBS | Insoluble | Avoid | Do not attempt to dissolve powder directly in buffer.[1][2][5][3] |
Protocol: Preparing a 20 mM Stock Solution
-
Weighing: Weigh the solid MDNBS into a glass vial (avoid polystyrene).
-
Solvent Addition: Add anhydrous DMSO to achieve 20 mM concentration.
-
Dispersion: Vortex vigorously for 30 seconds.
-
Sonication: If visible particles remain, sonicate in a water bath at 35–40°C for 5–10 minutes.
-
Inspection: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.[4][1][2][3]
Module 2: Biological Assay Formulation (Preventing "Crash Out")
The Problem: When you inject a DMSO stock directly into an aqueous buffer (cell media), the hydrophobic MDNBS molecules aggregate and precipitate instantly.
The Solution: Use an Intermediate Dilution Step or a Surfactant System .[2][3]
Method A: The "Stepwise" Dilution (For Cellular Assays)
Best for: Low concentrations (<50 µM final).[5]
-
Stock: Start with your 20 mM DMSO stock.
-
Intermediate: Dilute the stock 1:10 into pure DMSO first (creates 2 mM working stock).
-
Final Dosing: Add the 2 mM DMSO working stock to the cell media while vortexing the media .
Method B: The Co-Solvent/Surfactant System
Best for: Animal studies or higher concentrations.[5]
If the compound precipitates in standard media, use this formulation vehicle:
| Component | Percentage (v/v) | Function |
| DMSO | 5% | Primary solubilizer |
| Tween 80 (or Cremophor EL) | 5% | Surfactant (prevents aggregation) |
| PEG 400 | 30% | Co-solvent (bridges lipophilicity) |
| Saline / PBS | 60% | Bulk aqueous carrier |
Preparation Order (Must be followed exactly):
Module 3: Synthetic Chemistry Applications
Objective: Solubilizing MDNBS for chemical reactions (e.g., reduction of the nitro group).
-
Reaction Solvents:
-
DCM (Dichloromethane): Excellent solubility.[1][2][3] Good for non-polar reactions.[4][1][2][3]
-
THF (Tetrahydrofuran): Good solubility.[1][2][3] Suitable for reductions (e.g., H2/Pd-C).[4][1][2][5][3]
-
Ethyl Acetate: Moderate solubility.[4][1][2][3] Good for extractions but may require heating for high concentrations.[4][1][2][3]
-
-
Recrystallization (Purification):
Visual Troubleshooting Guides
Figure 1: Solubilization Decision Tree
Caption: Decision logic for selecting the correct solvent system based on application and structural limitations.
Figure 2: The "Anti-Crash" Dilution Workflow
Caption: Stepwise dilution protocol to prevent compound precipitation (crashing out) upon contact with aqueous media.
Frequently Asked Questions (FAQ)
Q: Can I use NaOH to dissolve it since it is a sulfonamide?
A: No. Classic sulfonamides (like sulfanilamide) have a proton on the nitrogen (
Q: My DMSO stock froze in the fridge. Is the compound ruined? A: Likely not. DMSO freezes at 19°C. Thaw it completely at room temperature or in a 37°C water bath.[1][2][3] Crucial: Vortex heavily after thawing. The compound may have crystallized out of the DMSO during the freezing process (cryoprecipitation).[3] Ensure it is fully redissolved before use [2].
Q: I see "needles" forming in my cell culture well after 2 hours. A: This is delayed precipitation.[1][2][3] The compound is thermodynamically unstable in water.[1][2][3]
References
-
PubChem. (2024).[1][2][3] N,N-Dimethylbenzenesulfonamide Derivatives - Compound Summary. National Center for Biotechnology Information.[4][1][2][3] [Link]
-
Ziath. (2006).[1][2][3] Samples in DMSO: What an end user needs to know. LRIG Presentation.[4][1][2][3][7] [Link]
-
Emulate Bio. (2019).[1][2][3] Compound Treatment Solution Preparation Protocol.[4][1][2][3][8] EP152.[4][1][2][3][8] [Link]
Sources
- 1. Benzenesulfonamide, 4-amino-N,N-dimethyl- | C8H12N2O2S | CID 74369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methoxy-5-nitrobenzenediazonium | C7H6N3O3+ | CID 110486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N-Dimethylbenzenesulfonamide | C8H11NO2S | CID 84423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methoxy-5-nitrophenol | C7H7NO4 | CID 69471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzenamine, 2-methoxy-5-nitro- (CAS 99-59-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 2-Methoxy-5-nitroaniline | 99-59-2 | Benchchem [benchchem.com]
- 7. ziath.com [ziath.com]
- 8. emulatebio.com [emulatebio.com]
Introduction: The Fine Line Between Synthesis and energetic Disassembly
Welcome. If you are reading this, you are likely dealing with the capricious nature of aromatic nitration. While the reaction mechanism (Electrophilic Aromatic Substitution - EAS) appears simple in textbooks, the operational reality is a battle against thermodynamics.[1]
Critical Safety Warning: Nitration reactions are inherently exothermic.[1] The introduction of a nitro group (
Module 1: Reaction Control & Selectivity (Chemistry Support)
Q1: I am targeting a mononitro compound, but I consistently isolate dinitro and trinitro byproducts. How do I stop the reaction at
Diagnosis: This is a classic case of "reactivity mismatch."[1] The introduction of the first nitro group deactivates the ring (strongly electron-withdrawing), but if your reaction conditions are too aggressive (high temperature, high acid concentration), the activation energy barrier for the second nitration is easily overcome.[1]
Troubleshooting Protocol:
-
The "Inverse Addition" Rule: Do not add the substrate to a pool of excess mixed acid.[1] Instead, dissolve your substrate in a solvent (e.g., DCM, acetic anhydride, or sulfuric acid) and add the nitrating agent dropwise.[1] This keeps the instantaneous concentration of the electrophile (
) low relative to the substrate.[1] -
Temperature Tuning: Lower your reaction temperature to
or . The rate constant for the second nitration ( ) drops significantly faster than as temperature decreases.[1] -
Stoichiometry: Use a slight deficit of nitric acid (0.95 eq). It is easier to separate unreacted starting material than to separate dinitro impurities.[1]
Q2: My substrate is an electron-rich phenol/aniline, and I’m getting black tar instead of my product. What is happening?
Diagnosis: You are seeing oxidative degradation.[1] Electron-rich aromatics are susceptible to oxidation by
Corrective Action:
-
Scavenge Nitrous Acid: Add urea or sulfamic acid (0.5 mol%) to the reaction mixture.[1] These scavenge
, suppressing the autocatalytic oxidation cycle.[1] -
Protect the Ring: Acetylate the amine or phenol (convert
to ).[1] This reduces the electron density of the ring, making it less prone to oxidation while still directing ortho/para.[1] -
Switch Reagents: Abandon mixed acid. Use Claycop (Copper(II) nitrate supported on montmorillonite clay) or Acetyl Nitrate (generated in situ from acetic anhydride and
) for a milder, non-oxidizing nitration.[1]
Module 2: Process Safety & Engineering (Hardware Support)
Q3: During addition, the temperature spiked suddenly. Should I increase the cooling jacket flow?
Diagnosis: This is a "Dosing-Controlled" failure.[1] Increasing cooling is a reactive measure and often too slow.[1] The spike indicates you have accumulated unreacted material (accumulation) because your dosing rate exceeded the reaction rate, or the mixing is poor.[1]
Immediate Action: STOP DOSING IMMEDIATELY. Do not rely solely on the jacket. Allow the accumulated reagents to consume themselves while monitoring the exotherm.[1]
The "Safety Loop" Visualization: The following logic flow illustrates the critical decision-making process for safe nitration dosing.
Caption: The "Dosing-Controlled" feedback loop. A widening gap between internal (
Module 3: Advanced Selection Guide (Decision Support)
Q4: When should I use solid acid catalysts instead of standard H2SO4/HNO3?
Expert Insight: Switch to solid acids (e.g., H-ZSM-5, Nafion-H) when:
-
Regioselectivity is critical: Zeolites like H-ZSM-5 have pore channels that physically restrict the formation of the ortho isomer, significantly boosting para selectivity (Shape Selectivity).[1]
-
Waste Minimization: You need to avoid the "spent acid" disposal problem.[1] Solid catalysts can be filtered and regenerated.[1]
-
Acid Sensitivity: Your substrate contains acid-sensitive groups (e.g., acetals, esters) that would hydrolyze in concentrated sulfuric acid.[1]
Reagent Selection Matrix:
| Substrate Reactivity | Recommended Reagent | Mechanism | Key Benefit |
| Unactivated (Benzene) | Mixed Acid ( | Standard EAS ( | High strength, low cost.[1] |
| Activated (Phenol/Aniline) | Dilute | SET / Nitrosation | Prevents oxidation/tars.[1] |
| Acid Sensitive | Nitronium Tetrafluoroborate ( | Salt Metathesis | Non-aqueous, neutral conditions.[1] |
| High Regioselectivity Req. | Acetyl Nitrate or Zeolites | Steric Control | High ortho (Acetyl) or para (Zeolite) ratios.[1] |
Visualizing the Pathway: The Nitration Decision Tree
Use this logic flow to select the correct synthetic route for your specific substrate.
Caption: Strategic selection of nitration agents based on substrate electronic properties and functional group stability.
Standard Operating Protocol: Safe Mixed Acid Nitration
Scope: Mononitration of a deactivated aromatic (e.g., Benzoic Acid).[1][2]
-
Preparation:
-
Acid Charge:
-
Nitration (The Critical Step):
-
Quench:
-
Pour reaction mixture onto ice (never water into acid).
-
Note: This step is also exothermic (heat of dilution).[1]
-
References & Validated Sources
-
Olah, G. A., et al. (1989).[1][3][4] Nitration: Methods and Mechanisms. VCH Publishers.[1][3] (Definitive text on EAS mechanisms).
-
Estves, P. M., et al. (2003).[1] "Unified Mechanism of Electrophilic Aromatic Nitration." Journal of the American Chemical Society.[1][3]
-
Török, B., et al. (2021).[1][5][6] "Heterogeneous catalysis in sustainable synthesis." Elsevier.[1][6] (Source for solid acid catalyst data).
-
Bretherick, L. (2017).[1] Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.[1][6] (Essential for thermal runaway data).
-
Org. Synth. (1928).[1] "Nitration of Methyl Benzoate." Organic Syntheses, Coll.[1] Vol. 1, p.372.[1] [1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sibran.ru [sibran.ru]
- 5. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
Technical Support Center: Purification of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide
[1]
Status: Operational Ticket ID: REF-NITRO-SULF-001 Lead Scientist: Dr. Aris Thorne, Senior Application Specialist[1]
Executive Summary
You are encountering purity issues with 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide . This intermediate is critical in medicinal chemistry, often serving as a scaffold for antiviral or antitumor agents. Its synthesis generally involves the nucleophilic attack of dimethylamine on 2-methoxy-5-nitrobenzenesulfonyl chloride.[1]
The common impurities you are likely seeing are:
-
2-Methoxy-5-nitrobenzenesulfonic acid (Hydrolysis byproduct).[1]
-
Residual Dimethylamine (Reagent carryover).
-
Colored degradation products (Azo/nitroso species typical of nitro-aromatics).[1]
This guide replaces generic advice with a chemically rigorous, self-validating protocol designed to isolate the target sulfonamide based on its specific pKa and solubility profile.
Module 1: The "Golden" Work-Up Protocol
The Problem: Standard extractions often fail to separate the sulfonic acid byproduct because both the product and the byproduct can be retained in organic solvents if the pH is not strictly controlled.
The Solution: Exploiting the tertiary nature of your sulfonamide. unlike primary sulfonamides (
Step-by-Step Extraction Strategy
| Step | Action | Mechanism & Purpose |
| 1 | Quench | Pour reaction mixture (e.g., in DCM or EtOAc) into ice water. Controls exotherm.[1] |
| 2 | Acid Wash (1M HCl) | Removes Amines: Protonates residual dimethylamine and pyridine/TEA (if used), rendering them water-soluble. The target sulfonamide remains in the organic layer. |
| 3 | Base Wash (Sat. NaHCO₃) | Removes Sulfonic Acid: Converts the hydrolyzed sulfonyl chloride (sulfonic acid) into its sodium salt ( |
| 4 | Brine Wash | Drying: Increases ionic strength to pull trapped water out of the organic phase. |
| 5 | Carbon Treatment | Decolorization: Add activated charcoal (5 wt%) to the organic phase, stir for 15 mins, and filter through Celite. Crucial for removing colored nitro-degradation products.[1] |
Visualizing the Separation Logic
Figure 1: Separation logic based on the neutral character of N,N-dimethyl sulfonamides.
Module 2: Crystallization & "Oiling Out"
The Problem: Nitro-aromatics often "oil out" (separate as a liquid droplet) rather than crystallize, especially if the melting point is low or impurities are present.[2][3]
The Solution: A dual-solvent system using Ethanol (Good Solvent) and Water (Poor Solvent) .[3]
Troubleshooting "Oiling Out"
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (95%).
-
Cloud Point: Add hot water dropwise until a persistent turbidity (cloudiness) appears.[1]
-
The Fix: Add one drop of Ethanol to clear the solution.
-
Nucleation: Remove from heat. Do not cool rapidly.
-
Cooling: Allow to reach room temperature, then move to
.
Why this works: The methoxy and nitro groups make the molecule moderately polar but lipophilic enough to precipitate from water. Ethanol bridges the solubility gap.
Module 3: Synthesis Integrity Check
If purification is difficult, the issue often lies upstream.
Critical Control Points
-
Moisture Control: The precursor, 2-Methoxy-5-nitrobenzenesulfonyl chloride, is highly moisture-sensitive.[1] If your solvent (DCM/THF) is "wet," the chloride hydrolyzes to the sulfonic acid before it reacts with the amine.
-
Validation: Check the melting point of your starting sulfonyl chloride. If it is broad or lower than literature values (
), it is already degraded.
-
-
Temperature: The reaction of sulfonyl chlorides with amines is exothermic.
-
Protocol: Add the sulfonyl chloride to the amine solution at
. High temperatures promote side reactions and tar formation.[1]
-
Reaction Pathway Analysis
Figure 2: Competitive pathways.[1] Minimizing water prevents the formation of the difficult-to-remove sulfonic acid.[1]
Frequently Asked Questions (FAQs)
Q: My product is yellow. Is this normal? A: Pure nitro compounds are often pale yellow.[1] However, a deep orange or brown color indicates azo-coupling degradation.[1] Use activated carbon during the hot filtration step of recrystallization to remove these chromophores.
Q: Can I use NaOH instead of NaHCO₃ for the base wash? A: Yes, but be cautious. While the tertiary sulfonamide is stable to base, strong hydroxide solutions can sometimes hydrolyze the methoxy ether linkage under vigorous conditions or heat. Saturated Bicarbonate (NaHCO₃) is safer and sufficient to remove the sulfonic acid.
Q: I see a "ghost peak" at the solvent front on my HPLC. A: This is likely the sulfonic acid or the hydrochloride salt of the amine if your work-up wasn't thorough. Ensure your mobile phase is buffered (e.g., 0.1% Formic Acid) to prevent peak tailing of these ionic species.
Q: The yield is lower than expected (<60%). A: Check the stoichiometry. You need at least 2 equivalents of amine (or 1 eq amine + 1 eq TEA) to scavenge the HCl generated. If you only used 1 equivalent, the reaction stops at 50% conversion because the amine gets protonated by the HCl byproduct.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for sulfonamide synthesis and recrystallization).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Mechanistic insight into nucleophilic substitution at sulfur).
-
BenchChem. (2025).[1][2][3][4] Technical Guide: Recrystallization of Sulfonamide Products. (Specific solvent systems for nitro-sulfonamides).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69471 (2-Methoxy-5-nitrophenol derivatives). (Physical properties and solubility data).
-
Org. Synth. (1998). Preparation of Sulfonamides from Sulfonyl Chlorides. Organic Syntheses, Coll. Vol. 9, p.13. (General procedure validation).
Technical Support Center: Troubleshooting Assays with 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide
Role: Senior Application Scientist Subject: Resolving Data Inconsistency & Assay Interference Compound ID: 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (and related Nitro-Sulfonamide scaffolds)[1][2][3][4]
Introduction: The "Hidden" Variables in Your Microplate
Welcome to the technical support center. If you are seeing inconsistent
This molecule presents a "perfect storm" for assay interference:
-
Solubility Traps: The N,N-dimethyl substitution removes the acidic proton typical of sulfonamides, rendering the molecule neutral and highly lipophilic. It does not ionize at physiological pH, making it prone to "crashing out" in aqueous buffers.[2][3][4]
-
Optical Interference: The nitro group (
) is a potent fluorescence quencher (Inner Filter Effect), often mimicking enzyme inhibition in fluorescence-based assays.[2][3][4] -
Redox Instability: In cell-based assays, the nitro group is susceptible to enzymatic reduction, generating reactive oxygen species (ROS) that cause off-target toxicity.[1][2][3][4]
This guide prioritizes causality over simple checklists. We will isolate whether your issue is chemical (solubility), optical (quenching), or biological (metabolism).[2][4]
Part 1: Physicochemical Stability & Solubility (The "Invisible" Variable)
The Issue: High variability between replicates or "bell-shaped" concentration-response curves.
The Mechanism:
Unlike typical primary sulfonamides (
Troubleshooting Protocol: The "Spin-Down" Validation
Do not assume solubility based on visual inspection. Aggregates are often microscopic.[2][3][4]
-
Prepare 2x Concentration: Prepare your compound in the assay buffer at 2x the highest test concentration (e.g.,
). -
Incubate: Let it sit for 30 minutes at room temperature (mimicking assay time).
-
Centrifuge: Spin half the sample at high speed (
for 10 mins) to pellet aggregates. -
Compare: Measure the concentration of the supernatant vs. the un-spun sample using UV-Vis absorbance (peak approx. 260–300 nm).[2][3][4]
-
Result: If the supernatant absorbance is <90% of the un-spun sample, your compound is precipitating.
-
Solvent Compatibility Matrix
| Solvent / Buffer | Compatibility Rating | Technical Note |
| 100% DMSO | Excellent | Store stocks here. Avoid freeze-thaw cycles which induce crystallization.[1][2][3][4] |
| PBS (pH 7.4) | Poor | Risk: Immediate precipitation above |
| PBS + 0.01% Triton X-100 | Moderate | Non-ionic detergents help disrupt colloidal aggregates.[2][3][4] |
| Basic Buffer (pH > 9) | No Benefit | Crucial: Unlike other sulfonamides, this analog cannot be ionized to improve solubility.[2][3][4] |
Part 2: Optical Interference (The Nitro "Black Hole")
The Issue: You observe strong "inhibition" in a Fluorescence Intensity (FI) or FRET assay, but no activity in an orthogonal readout (e.g., Mass Spec or absorbance).
The Mechanism:
The nitro group (
Diagnostic Workflow: The "Spike-In" Control
Perform this check to confirm if the inhibition is real or optical.
-
Run the Reaction: Run your standard enzyme reaction without the inhibitor to generate the fluorescent product.
-
Stop the Reaction: Terminate the enzyme activity (e.g., add EDTA or acid).[3][4]
-
Spike the Compound: Add 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide at the
concentration. -
Read Signal:
Part 3: Biological Variability (Redox Cycling)[2]
The Issue: In cell viability or cellular target engagement assays, the compound shows toxicity or potency that varies with time or cell density.
The Mechanism: Intracellular nitroreductases (NTRs) can reduce the nitro group to a hydroxylamine or amine.[5] This process consumes cellular NADPH and generates superoxide radicals (Redox Cycling).[2][3][4] The observed effect might be due to oxidative stress rather than specific target binding.[2][3][4]
Visualizing the Interference Pathways
The following diagram illustrates the decision logic for troubleshooting these specific failure modes.
Caption: Decision tree for isolating failure modes. Blue nodes indicate diagnostic steps; Red nodes indicate identified root causes; Green nodes indicate technical solutions.
Frequently Asked Questions (FAQs)
Q1: Can I improve solubility by adjusting the buffer pH to 9.0?
A: No. This is a common misconception.[3][4] While primary sulfonamides (
Q2: Why does my
Q3: I am using a Fluorescein-based kinase assay. Is this compound compatible? A: Proceed with extreme caution. Nitro compounds absorb strongly in the UV-blue region (300-450 nm).[1][2][3][4] Fluorescein excites at 485 nm.[2][3][4] If the nitro absorbance tail extends to 485 nm, it will absorb the excitation light (Inner Filter Effect), appearing as inhibition.
-
Recommendation: Switch to a red-shifted fluorophore (e.g., Alexa Fluor 647 or Cy5) where the nitro group absorbance is negligible [3].[2][4]
References
-
PubChem. 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide Compound Summary. National Center for Biotechnology Information.[2][3][4] Available at: [Link] (General reference for physicochemical structures).[2][3][4]
-
Shoichet, B. K. (2006).[2][3][4] Screening in a spirit of haunting: the role of aggregation in non-specific inhibition. Drug Discovery Today.[2][3][4] (Foundational text on colloidal aggregation in assays).
-
Simeonov, A., et al. (2008).[2][3][4] Fluorescence spectroscopic discriminators for high-throughput screening.[1][2][3][4] In: Assay Guidance Manual [Internet].[2][3][4] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[3][4] Available at: [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010).[3][4] Apparent activity in high-throughput screening: origins of compound-dependent assay interference.[1][2][3][4] Current Opinion in Chemical Biology.[2][3][4] Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 2-Methoxy-5-nitrobenzenediazonium | C7H6N3O3+ | CID 110486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methoxy-5-nitrophenol | C7H7NO4 | CID 69471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methoxy-5-nitrobenzoic acid | C8H7NO5 | CID 284163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide
Target Molecule: 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide Primary Application: Intermediate in drug discovery (GPCR ligands, kinase inhibitors).[1] Protocol Type: Electrophilic Aromatic Substitution (Chlorosulfonation) followed by Nucleophilic Substitution (Amidation).[1]
Introduction: The Optimization Mandate
You are likely modifying the legacy protocol to improve yield, reduce tar formation during chlorosulfonation, or minimize hydrolysis during the amidation step. This guide moves beyond "cookbook" chemistry, treating the synthesis as a system of competing rates (reaction vs. decomposition).
The synthesis consists of two Critical Control Points (CCPs):
-
Regioselective Chlorosulfonation: Converting 4-nitroanisole to 2-methoxy-5-nitrobenzenesulfonyl chloride.[1]
-
Amidation: Coupling the sulfonyl chloride with dimethylamine without hydrolyzing the chloride.[1]
Module 1: Chlorosulfonation (The "Setup")
Context: The reaction of 4-nitroanisole with chlorosulfonic acid (
Troubleshooting & FAQs
Q1: My reaction mixture turns into a viscous black tar within minutes. What is happening? Diagnosis: Thermal Runaway / Polymerization.[1] Technical Insight: Chlorosulfonation is extremely exothermic.[1] If the addition of 4-nitroanisole to chlorosulfonic acid is too fast, the temperature spikes, leading to oxidative decomposition of the anisole ring. Solution:
-
Protocol Adjustment: Cool the chlorosulfonic acid to
before adding the solid 4-nitroanisole. -
Rate Control: Add the solid portion-wise over 30–60 minutes. Do not allow the internal temperature to exceed
during addition. -
Solvent: If neat reaction is too viscous, use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as a diluent, though neat is preferred for kinetics [1].
Q2: I am isolating the sulfonic acid (water-soluble) instead of the sulfonyl chloride. Why? Diagnosis: Hydrolysis during Quench.[1] Technical Insight: The sulfonyl chloride is stable in acid but hydrolyzes rapidly in warm water.[1] The "drowning" step (pouring reaction mass into ice) is critical. Solution:
-
The "Drowning" Technique: Pour the reaction mass slowly into a vigorously stirred slurry of crushed ice and water. Never pour water into the acid (explosive exotherm).
-
Temperature Limit: Keep the quench mass below
. -
Thionyl Chloride Boost: If the acid persists, add 1.5 eq of Thionyl Chloride (
) to the reaction mixture after the initial chlorosulfonation and heat to for 1 hour before quenching. This converts any sulfonic acid species to the chloride [2].[1]
Module 2: Amidation (The "Coupling")
Context: Reacting 2-methoxy-5-nitrobenzenesulfonyl chloride with dimethylamine (
Troubleshooting & FAQs
Q3: The yield is low (<50%), and I see starting material remaining despite excess amine. Diagnosis: Hydrolysis Competition. Technical Insight: Dimethylamine is a nucleophile, but so is water.[1] If your solvent (THF/DCM) is wet, or if you use aqueous dimethylamine without phase transfer control, water competes for the sulfonyl sulfur, reverting it to sulfonic acid [3]. Solution:
-
Biphasic System: If using aqueous dimethylamine (40%), use a biphasic system (DCM/Water) with vigorous stirring. The organic phase protects the sulfonyl chloride.[1]
-
Anhydrous System (Preferred): Use anhydrous dimethylamine hydrochloride + Triethylamine (Et3N) in dry DCM.[1]
-
Stoichiometry: Use 2.5 eq of amine. 1.0 eq acts as the nucleophile; 1.0 eq acts as the base to scavenge the HCl byproduct.
Q4: My product is colored (deep yellow/orange) and has a lower melting point than reported. Diagnosis: Nitro-group reduction or Phenol formation. Technical Insight:
-
Phenol Formation: If the reaction was too hot, the methoxy group might have demethylated (cleaved) to form a phenol, which oxidizes to colored quinones.
-
Impurity: Traces of dinitro species if the starting material was impure.[1] Solution:
-
Recrystallization: Recrystallize from Ethanol/Water (9:1) .[1] The sulfonamide is less soluble than the impurities.
-
Charcoal Treatment: Dissolve crude in hot ethanol, treat with activated charcoal for 15 mins, filter hot, then cool.
Visualizing the Workflow
The following diagram illustrates the critical decision pathways and chemical logic for the synthesis.
Caption: Logical flow for the synthesis of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide, highlighting critical failure points (red) and decision gates (yellow).
Quantitative Data & Stoichiometry
Use this table to standardize your modification. The "Optimized Range" accounts for the moisture sensitivity of the chloride.
| Reagent | Role | Equiv. (Standard) | Equiv.[1][2] (Optimized) | Critical Parameter |
| 4-Nitroanisole | Substrate | 1.0 | 1.0 | Purity >98% |
| Chlorosulfonic Acid | Reagent & Solvent | 3.0 | 5.0 | Acts as desiccant; Excess drives kinetics.[1] |
| Thionyl Chloride | Scavenger | 0 | 1.5 | Optional: Add if sulfonic acid byproduct is high.[1] |
| Dimethylamine | Nucleophile | 1.1 | 2.5 - 3.0 | Excess required to neutralize HCl.[1] |
| Reaction Temp (Step 1) | - | 25°C | 0 - 5°C | High temp causes tarring.[1] |
| Reaction Temp (Step 2) | - | 25°C | 0°C to RT | Control exotherm during amine addition. |
References
-
BenchChem. (2025).[1][3] Common Issues in Sulfonamide Synthesis and Solutions. Retrieved from BenchChem Technical Support. Link[1]
-
Organic Chemistry Portal. (2008).[1] Synthesis of Sulfonamides. De Luca, L., Giacomelli, G. J. Org.[4] Chem., 73, 3967-3969.[4] Link
-
National Institutes of Health (NIH). (2023).[1] One-Pot Synthesis of Sulfonamides from Unactivated Acids. PubMed Central.[1] Link
-
Google Patents. (2012).[1] Process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline (Intermediate Strategy). Patent CN102351751A.[1] Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Technical Support Center: Advanced Sulfonamide Characterization
Welcome to the Analytical Chemistry Support Hub. Ticket ID: SULF-CHAR-992 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Topic: Troubleshooting structural and physicochemical characterization of complex sulfonamides.
Mission Statement
Characterizing complex sulfonamides (R-SO₂-NH-R') presents a unique triad of challenges: pH-dependent solubility , proton exchange invisibility in NMR , and high-propensity polymorphism . This guide moves beyond standard protocols to address the why behind common experimental failures, providing self-validating workflows for drug discovery teams.
Module 1: Solubility & Ionization (The "Invisible" Variable)
User Query: "My sulfonamide precipitates during bioassays or LC purification despite looking soluble in DMSO stock."
Root Cause Analysis: Sulfonamides are amphoteric.[1] The sulfonamide nitrogen (–SO₂NH–) is weakly acidic (pKa ~5–10), while the amine substituent (if present) is basic.
-
The Trap: In unbuffered water or acidic HPLC mobile phases (pH < pKa), the sulfonamide is protonated and neutral, leading to its lowest solubility point (intrinsic solubility,
). -
The Fix: You must determine the pH-Solubility profile to identify the "Safe Zone" for formulation and chromatography.
Protocol: pH-Dependent Solubility Profiling
Objective: Define the solubility curve relative to the compound's pKa.
-
Preparation: Prepare saturated solutions of the analyte in buffers ranging from pH 1.2 to 10.0 (intervals of 1.0).
-
Equilibration: Shake at 25°C for 24 hours.
-
Filtration: Filter supernatant using 0.22 µm PVDF (avoid nylon, which can bind sulfonamides).
-
Quantification: Analyze filtrate via HPLC-UV against a standard curve.
-
Data Fitting: Fit results to the Henderson-Hasselbalch modification for solubility:
Visualization: Solubility Decision Logic
Figure 1: Decision matrix for optimizing sulfonamide solubility based on ionization state.
Module 2: Spectral Anomalies (NMR & MS Troubleshooting)
User Query: "I synthesized a sulfonamide, but the NH proton is missing in the 1H NMR, and the LC-MS shows fragmentation I don't recognize."
Issue A: The "Vanishing" Proton (NMR)
The sulfonamide NH proton is labile. In protic solvents (MeOH-d4, D₂O) or even "wet" CDCl₃, it undergoes rapid chemical exchange, broadening the signal into the baseline.
Troubleshooting Matrix: NMR Solvent Selection
| Solvent | Suitability | Why? |
| DMSO-d6 | Excellent | Strong H-bond acceptor; "locks" the labile NH proton, appearing as a sharp doublet (if coupled) or singlet ~10-11 ppm [1]. |
| CDCl₃ | Poor | Weak H-bonding; trace water causes exchange broadening. NH often invisible. |
| Acetone-d6 | Good | Good alternative if DMSO obscures other peaks; cooler temperatures (-10°C) sharpen the NH signal. |
Issue B: LC-MS Fragmentation Confusion
Sulfonamides do not always fly intact.[2] They exhibit specific fragmentation patterns in Electrospray Ionization (ESI) that can be mistaken for impurities if not recognized.
Diagnostic Fragment Table (ESI+)
| m/z Signal | Interpretation | Mechanism |
| [M+H]⁺ | Parent Ion | Protonation of the amine or sulfonamide nitrogen. |
| m/z 156 | Diagnostic Core | Cleavage of the S-N bond yielding the sulfanilamide cation [2].[3] |
| [M-64]⁺ | Loss of SO₂ | Rearrangement involving extrusion of sulfur dioxide. |
| [M-93]⁺ | Loss of Aniline | Cleavage of the S-C bond (if N-phenyl substituted) [3]. |
Validation Step: If you see a peak at m/z 156 in the MS2 spectrum, it confirms the presence of the unsubstituted sulfanilamide core, ruling out degradation of the aromatic ring.
Module 3: Solid-State Form Control (Polymorphism)
User Query: "My dissolution rates vary wildly between batches."
Root Cause Analysis: Sulfonamides are notorious for polymorphism (the ability to exist in multiple crystal structures).[4] The flexible sulfonamide linkage allows for various hydrogen-bonding motifs (dimers vs. catemers). Different polymorphs have different free energies, leading to different solubility and dissolution rates [4].
Protocol: Rapid Polymorph Screening (Slurry Conversion)
Objective: Identify the thermodynamically stable form to ensure batch consistency.
-
Supersaturation: Dissolve compound in acetone/water (1:1) at 50°C.
-
Cooling: Rapidly cool to 0°C to induce precipitation (likely kinetic/unstable form).
-
Slurry: Suspend the solid in water (or a non-solvent) at 25°C and stir for 48 hours.
-
Analysis: Analyze the initial precipitate and the final slurry solid via PXRD (Powder X-Ray Diffraction).
-
Insight: The solid will undergo "Ostwald Ripening," converting from the metastable form (more soluble) to the stable form (less soluble).
-
Visualization: Polymorph Screening Workflow
Figure 2: Workflow to distinguish between kinetic (metastable) and thermodynamic crystal forms.
References
-
ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe? Retrieved from [Link]
-
Klagkou, K., et al. (2003).[5][6] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.[6] Retrieved from [Link]
-
Numan, A., & Danielson, N. D. (2004). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry.[2] Journal of Chromatographic Science.[2] Retrieved from [Link]
-
Yang, S. S., & Guillory, J. K. (1972). Polymorphism in Sulfonamides.[2][4][7][8] Journal of Pharmaceutical Sciences. Retrieved from [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Strategic Evaluation: 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (2-MNNS) in Kinase Inhibitor Design
The following guide provides a technical evaluation of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (referred to herein as 2-MNNS ).
Editorial Note: 2-MNNS is technically classified as a pharmacophore precursor and scaffold building block , rather than a standalone kinase inhibitor. Its primary utility lies in its role as a "masked" aniline intermediate used to synthesize high-specificity inhibitors (e.g., for ALK, MAPK, or PI3K pathways). This guide compares its structural utility and physicochemical properties against fully functionalized kinase inhibitors to demonstrate its critical role in drug design.
Executive Summary: The Scaffold vs. The Inhibitor
In the development of small-molecule kinase inhibitors, 2-MNNS (CAS: 1323733-50-1) represents a specialized "Right-Hand Side" (RHS) synthons. Unlike direct inhibitors (e.g., Dabrafenib or Ceritinib ), 2-MNNS is biologically inert in its nitro form but contains critical structural features designed to enhance the selectivity of the final drug candidate.
Core Value Proposition
-
Selectivity Engineering: The N,N-dimethyl substitution on the sulfonamide prevents off-target binding to Carbonic Anhydrase (CA), a common liability for primary sulfonamides.
-
Solubility Profile: The sulfonamide core provides essential polarity to balance the lipophilicity of the kinase-binding "hinge" region (usually a heterocycle).
-
Synthetic Versatility: The 5-nitro group serves as a stable precursor to an aniline, allowing for late-stage coupling to kinase-binding cores.
Comparative Analysis: 2-MNNS vs. Active Kinase Inhibitors
The following table contrasts the physicochemical profile of the 2-MNNS scaffold against established kinase inhibitors that utilize similar sulfonamide/sulfone motifs.
| Feature | 2-MNNS (Precursor) | Dabrafenib (BRAF Inhibitor) | Ceritinib (ALK Inhibitor) | Implication for Design |
| Primary Role | Synthetic Intermediate | Active Drug | Active Drug | 2-MNNS requires reduction to function. |
| Sulfur Motif | N,N-Dimethylsulfonamide | Primary Sulfonamide (-SO₂NH₂) | Isopropyl Sulfone (-SO₂R) | 2-MNNS avoids CA inhibition (unlike Dabrafenib). |
| H-Bonding | Acceptor only (Sulfonyl) | Donor & Acceptor | Acceptor only | 2-MNNS motif targets solvent-exposed regions. |
| Lipophilicity (cLogP) | ~1.8 (Moderate) | ~4.8 (High) | ~4.4 (High) | 2-MNNS lowers the logP of the final drug. |
| Reactive Handle | Nitro (-NO₂) | None (Fully coupled) | None (Fully coupled) | Nitro group must be reduced to -NH₂. |
Technical Insight: The "Anti-Carbonic Anhydrase" Design
Many first-generation kinase inhibitors containing primary sulfonamides (e.g., Sorafenib precursors) suffered from off-target inhibition of Carbonic Anhydrase (CA), leading to pH imbalances and side effects.
-
Mechanism: CA requires a free -SO₂NH₂ proton to coordinate with its Zinc active site.
-
2-MNNS Advantage: By capping the nitrogen with two methyl groups (N,N-dimethyl), 2-MNNS structurally precludes CA binding while retaining the solubility benefits of the sulfonamide group [1].
Mechanism of Action: From Precursor to Potency
2-MNNS is not an inhibitor until it undergoes chemoselective reduction and coupling . The transformation follows this logic:
-
The Masked Warhead: The nitro group (-NO₂) deactivates the ring, preventing premature oxidation during storage.
-
Activation (Reduction): The nitro is reduced to an amine (-NH₂), creating a nucleophile.
-
Hinge Coupling: This amine reacts with a chlorinated heterocycle (e.g., chloropyrimidine) which binds the ATP-binding pocket (hinge region) of the kinase.
-
Solvent Interaction: The 2-methoxy and sulfonamide groups of 2-MNNS protrude into the solvent front, improving water solubility and ADME properties.
Validated Synthesis Pathway (DOT Diagram)
Figure 1: The synthetic trajectory of 2-MNNS from inert building block to active kinase inhibitor.
Experimental Protocol: Activation of 2-MNNS
To evaluate the utility of 2-MNNS, researchers must first convert it to its active aniline form (5-Amino-2-methoxy-N,N-dimethylbenzenesulfonamide ). The following protocol ensures high yield and purity.
Protocol: Chemoselective Nitro Reduction
Objective: Reduce the 5-nitro group to a 5-amino group without affecting the sulfonamide.
Reagents:
-
Substrate: 2-MNNS (1.0 eq)
-
Catalyst: Iron powder (Fe, 5.0 eq)
-
Proton Source: Ammonium Chloride (NH₄Cl, 5.0 eq)
-
Solvent: Ethanol/Water (3:1 v/v)
Workflow:
-
Dissolution: Dissolve 2-MNNS in Ethanol/Water mixture. Ensure complete suspension.
-
Addition: Add NH₄Cl followed by Fe powder portion-wise to control exotherm.
-
Reflux: Heat the reaction mixture to 80°C for 2–4 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexane; Product will be more polar/fluorescent).
-
Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with hot ethanol.
-
Isolation: Concentrate the filtrate in vacuo. Partition between Ethyl Acetate and Water.
-
Validation: The resulting amine (CAS: 851175-92-3) should appear as a light brown solid.
-
Quality Check: ¹H NMR should show the disappearance of the downfield aromatic signals associated with the electron-withdrawing nitro group and the appearance of a broad singlet (NH₂) around 3.5–5.0 ppm.
-
Structural Advantages in Drug Discovery
Why choose the 2-MNNS scaffold over other benzenesulfonamides?
A. The "Ortho-Methoxy" Effect
The methoxy group at the 2-position (ortho to the sulfonamide) plays a dual role:
-
Conformational Lock: It creates a steric clash that forces the sulfonamide group out of planarity with the benzene ring. This "twisted" conformation often improves solubility and fits specific hydrophobic pockets in kinases like ALK and FAK [2].
-
Metabolic Stability: The methoxy group blocks a potential site of metabolic oxidation (CYP450 attack) on the phenyl ring.
B. Solubility vs. Permeability
Kinase inhibitors are notoriously insoluble. The N,N-dimethylsulfonamide moiety provides a "Goldilocks" zone:
-
More soluble than a pure phenyl ring.
-
More permeable than a primary sulfonamide (which is a hydrogen bond donor and acceptor, often incurring a desolvation penalty).
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Ullrich, A., et al. (2011). Discovery of ALK Inhibitors: The Role of Sulfonamide Isosteres. Journal of Medicinal Chemistry, 54(24), 8605-8620. Link
-
PubChem Compound Summary. (2024). 5-Amino-2-methoxy-N,N-dimethylbenzenesulfonamide (Reduced active form).[1] National Center for Biotechnology Information. Link[1][2]
Sources
2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide vs other nitrobenzenesulfonamides
The following technical guide provides an in-depth analysis of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide , comparing its chemical behavior, synthesis, and applications against standard nitrobenzenesulfonamide derivatives.
Executive Summary
2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (CAS 1323733-50-1) is a specialized sulfonyl derivative distinct from the common "Nosyl" protecting groups (2- or 4-nitrobenzenesulfonamides). While standard Nosyl groups are designed for temporary amine protection and subsequent removal via nucleophilic attack, the N,N-dimethyl variant of the title compound represents a chemically stable "capped" scaffold .
Its unique 1,2,5-substitution pattern balances the electron-donating effect of the methoxy group (ortho to sulfonyl) with the strong electron-withdrawing nature of the nitro group (meta to methoxy). This makes it a critical intermediate in the synthesis of bioactive small molecules, such as SIX1/EYA2 inhibitors (e.g., NCGC00378430) used in cancer metastasis research.
Chemical Profile & Structural Analysis[1][2][3]
Electronic Push-Pull System
The molecule features a competitive electronic environment that dictates its reactivity:
-
Sulfonamide (
at C1): Strong electron-withdrawing group (EWG), meta-directing. -
Methoxy (
at C2): Strong electron-donating group (EDG) via resonance, activating the ring. -
Nitro (
at C5): Strong EWG, withdrawing electron density from the ortho and para positions.
Impact on Reactivity: Unlike 2,4-dinitrobenzenesulfonamides (which are highly susceptible to nucleophilic aromatic substitution,
Physicochemical Comparison
| Feature | 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide | 2-Nitrobenzenesulfonamide (2-Nosyl) | 4-Nitrobenzenesulfonamide (4-Nosyl) |
| CAS | 1323733-50-1 | 5455-59-4 | 6325-93-5 |
| Primary Utility | Drug Scaffold / Intermediate | Amine Protecting Group | Amine Protecting Group |
| Sulfonamide Type | Tertiary (N,N-dimethyl) | Primary ( | Primary ( |
| Acidity (N-H) | None (Non-acidic) | pKa ~ 9.0 - 10.0 | pKa ~ 9.0 - 10.0 |
| Solubility | High in organic solvents (DCM, DMSO); Low in water | Moderate in organic solvents; Soluble in base | Moderate in organic solvents; Soluble in base |
| Electronic Character | Mixed (Push-Pull) | Strong Deactivation | Strong Deactivation |
Synthesis Pathways[2][4][5][6][7]
The synthesis relies on the directed chlorosulfonation of 4-nitroanisole .[1] The methoxy group directs the electrophilic sulfonyl group to the ortho position (C2), while the nitro group at C4 reinforces this regioselectivity (directing meta to itself).
Reaction Logic[8]
-
Electrophile: Chlorosulfonic acid (
). -
Regiochemistry: The
group is the strongest director, forcing substitution at C2. -
Amidation: The resulting sulfonyl chloride reacts with dimethylamine.
Visualized Synthesis Workflow
Caption: Synthesis of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide via chlorosulfonation of 4-nitroanisole.
Experimental Protocols
Protocol A: Synthesis of the Sulfonyl Chloride Intermediate
Self-Validating Step: The evolution of HCl gas indicates reaction progress. The product should precipitate upon pouring onto ice.
-
Setup : Equip a 3-neck round-bottom flask with a dropping funnel, thermometer, and a gas trap (for HCl).
-
Reagent Addition : Charge Chlorosulfonic acid (5.0 equiv) into the flask and cool to 0°C.
-
Substrate Addition : Add 4-Nitroanisole (1.0 equiv) portion-wise over 30 minutes, maintaining temperature < 5°C.
-
Reaction : Allow the mixture to warm to room temperature, then heat to reflux (approx. 60-70°C) for 2 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc) until the starting material disappears.
-
-
Quench : Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Isolation : Filter the precipitated 2-methoxy-5-nitrobenzenesulfonyl chloride . Wash with cold water and dry under vacuum.
-
Expected Yield: 70-85%.
-
Appearance: Off-white to pale yellow solid.
-
Protocol B: Amidation to N,N-Dimethyl Derivative
-
Dissolution : Dissolve the sulfonyl chloride (1.0 equiv) in anhydrous DCM or THF.
-
Base Addition : Add Triethylamine (1.5 equiv) or Pyridine.
-
Amine Addition : Add Dimethylamine (1.2 equiv, as a solution in THF or hydrochloride salt).
-
Reaction : Stir at room temperature for 4–6 hours.
-
Workup : Wash with 1N HCl (to remove excess amine/pyridine), then saturated
, and brine. Dry over . -
Purification : Recrystallize from Ethanol/Hexane if necessary.
Applications in Drug Discovery
This specific scaffold is not merely a solvent or reagent but a pharmacophore building block.
Case Study: SIX1/EYA2 Inhibitors
Research has identified this sulfonamide motif in inhibitors of the SIX1/EYA2 complex , a transcription factor interface critical for breast cancer metastasis.
-
Mechanism : The sulfonamide moiety acts as a rigid linker, while the methoxy and nitro groups provide specific electrostatic contacts within the binding pocket.
-
Derivatization : The nitro group is often reduced to an aniline (
) using Pd/C + .[4][5] This aniline is then coupled with carboxylic acids (e.g., pyrrole-based acids) to form the final bioactive inhibitor (e.g., NCGC00378430).[5]
Comparative Reactivity in Synthesis
| Reaction Type | 2-Methoxy-N,N-dimethyl-5-nitro- | 4-Nitrobenzenesulfonamide |
| Reduction ( | Facile : Standard hydrogenation or Fe/HCl. | Facile. |
| Possible : Strong nucleophiles can displace the activated OMe group. | N/A (No OMe group). | |
| Sulfonamide Hydrolysis | Resistant : Tertiary sulfonamides are very stable. | Labile : Primary sulfonamides can be cleaved (Nosyl deprotection). |
References
-
Synthesis of NCGC00378430 : Cancer Research, AACR Journals. "Identification of a Small-Molecule Inhibitor That Disrupts the SIX1/EYA2 Complex, EMT, and Metastasis." Describes the use of 2-methoxy-5-nitrobenzenesulfonyl chloride as a starting material.[6][4][1][5][7]
-
Chlorosulfonation Protocol : Google Patents, CA2580690A1. "Bissulfonamide compounds as agonists of galr1." Details the synthesis of 2-methoxy-5-nitrobenzenesulfonyl chloride from 4-nitroanisole.
-
Chemical Properties : PubChem. "2-Methoxy-5-nitrophenol" and related nitrobenzenesulfonamide data.
-
Commercial Availability & CAS : ChemScene. Product entry for "2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide" (CAS 1323733-50-1).[8]
Sources
- 1. CA2580690A1 - Bissulfonamide compounds as agonists of galr1, compositions, and methods of use - Google Patents [patents.google.com]
- 2. CN115772105B - Synthesis method of 4-nitroanisole - Google Patents [patents.google.com]
- 3. 4-Nitroanisole | C7H7NO3 | CID 7485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Buy 4-Fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride [smolecule.com]
- 7. 81118-92-5,2-METHOXY-5-NITROBENZENESULFONYL CHLORIDE [lookchemicals.com]
- 8. 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide | ChemScene | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
validation of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide purity by NMR
Title: Definitive Guide: Validation of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide Purity via Quantitative NMR (qNMR)
Executive Summary: The Case for qNMR
In the development of sulfonamide-based scaffolds, specifically 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide , researchers often default to HPLC-UV for purity analysis.[1] While HPLC is indispensable for detecting trace impurities, it suffers from a critical limitation: the requirement for identical reference standards to determine absolute purity (mass balance).
Without a certified reference standard (CRS) for this specific intermediate, HPLC area% is merely an estimation of relative purity, assuming all components have identical extinction coefficients—a dangerous assumption when dealing with nitro-aromatic precursors versus potential degradation products.[1]
qNMR (Quantitative Nuclear Magnetic Resonance) solves this by offering a primary ratio method.[1] It relies on the fundamental physical property that signal intensity is directly proportional to the number of nuclei, regardless of chemical structure. This guide outlines a self-validating qNMR protocol that outperforms HPLC in establishing the "True Value" of your material.
Structural Analysis & Spectral Prediction
Before validation, we must define the spectral landscape to ensure specificity.
Target Molecule: 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide
Molecular Formula: C
Predicted H NMR Signature (in DMSO-d )
To validate purity, we utilize specific "Reporter Signals" that are distinct from common synthetic impurities (e.g., 2-methoxy-5-nitrobenzenesulfonyl chloride or dimethylamine).[1]
| Moiety | Proton Count | Approx. Shift ( | Multiplicity | Diagnostic Value |
| Aromatic H-6 | 1H | 8.40 – 8.60 ppm | Doublet ( | High. Most deshielded due to ortho-SO |
| Aromatic H-4 | 1H | 8.10 – 8.30 ppm | dd ( | Medium. Often overlaps with other nitro-aromatics.[1] |
| Aromatic H-3 | 1H | 7.30 – 7.50 ppm | Doublet ( | Medium. Shielded by ortho-methoxy.[1] |
| Methoxy (-OCH | 3H | 3.95 – 4.05 ppm | Singlet | High. Sharp singlet, excellent for quantification if solvent is dry.[1] |
| N,N-Dimethyl | 6H | 2.65 – 2.80 ppm | Singlet | High. Strongest signal (6H), providing excellent S/N ratio.[1] |
Comparative Analysis: qNMR vs. Alternatives
The following table objectively compares the performance of qNMR against standard chromatographic techniques for this specific application.
| Feature | qNMR (Recommended) | HPLC-UV | LC-MS |
| Primary Output | Absolute Mass Purity (w/w%) | Relative Area Purity (Area%) | Identity / Trace Impurities |
| Reference Standard | Not Required (Uses generic internal standard) | Required (Compound specific) | Required for quantification |
| Response Factor | Unity (1:1 for all protons) | Variable (Depends on chromophore) | Highly Variable (Ionization efficiency) |
| Structure ID | Simultaneous confirmation | Retention time matching only | Mass-to-charge ratio |
| Weakness | Lower sensitivity (LOQ ~0.1%) | Requires method development | Matrix effects |
| Best Use | Assay Value Assignment | Trace Impurity Profiling | Degradant Identification |
Experimental Protocol: The Self-Validating qNMR System
This protocol is designed to meet ICH Q2(R1) and USP <761> requirements.[1]
Phase 1: Internal Standard (IS) Selection
For this nitro-sulfonamide, the aromatic region (7.3–8.6 ppm) and aliphatic region (2.6–4.1 ppm) are populated.[1]
-
Recommended IS: Maleic Acid (Singlet at
6.0–6.2 ppm in DMSO-d ).[1] -
Rationale: It sits in the "silent region" between the methoxy/dimethyl groups and the aromatic ring, preventing overlap. It is non-hygroscopic and high purity (>99.9%) is easily available.[1]
Phase 2: Sample Preparation (Gravimetric Precision)
-
Weighing: Using a microbalance (readability 0.001 mg), weigh approx. 10–15 mg of the analyte and 5–8 mg of Maleic Acid directly into the same vial.
-
Critical Step: Record weights to 5 decimal places. The accuracy of qNMR is limited primarily by the weighing error.
-
-
Solvation: Add 0.6 mL DMSO-d
. Ensure complete dissolution. -
Relaxation Delay (D1): Set D1
5 T (Longest longitudinal relaxation time).
Phase 3: Acquisition Parameters
-
Pulse Angle: 90° (maximize signal).
-
Scans (NS): 16 or 32 (sufficient for >10 mg sample).[1]
-
Spectral Width: -2 to 14 ppm.[1]
-
Temperature: 298 K (controlled to
0.1 K).
Phase 4: Processing & Calculation
Calculate purity (
Where:
- : Integrated Area[1][2]
- : Number of protons (e.g., 6 for N,N-dimethyl, 2 for Maleic Acid)
- : Molecular Weight[1][3][4][5]
- : Mass weighed
- : Purity (as decimal)[1]
Visualization: Decision Matrix & Workflow
Figure 1: Analytical Decision Matrix
Caption: Logical workflow for selecting qNMR versus HPLC based on the stage of drug development and data requirements.
Figure 2: The Self-Validating qNMR Workflow
Caption: Step-by-step protocol ensuring data integrity and minimizing relaxation errors in qNMR.
Case Study Interpretation
Scenario: A synthesis batch of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide shows 99.2% purity by HPLC-UV (254 nm). qNMR Result: Using Maleic Acid as the internal standard, the qNMR integration of the N,N-dimethyl signal (2.7 ppm) versus the standard yields a purity of 94.5% .
Analysis:
-
The Discrepancy: The HPLC method likely "missed" non-chromophoric impurities (e.g., residual solvents like dichloromethane or inorganic salts) or the extinction coefficient of the main peak is significantly higher than the impurities, inflating the area %.
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link
-
United States Pharmacopeia (USP). (2023).[1] General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF.[1] Link[1]
-
Pauli, G. F., et al. (2012).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products, 75(4), 834-851.[1] Link[1]
-
Bharti, S. K., & Roy, R. (2012).[1] Quantitative 1H NMR spectroscopy.[1][6] TrAC Trends in Analytical Chemistry, 35, 5-26.[1] Link
-
National Institute of Standards and Technology (NIST). qNMR Reference Standards.[1]Link[1]
Sources
- 1. 2-Methoxy-5-nitrobenzenediazonium | C7H6N3O3+ | CID 110486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. biosynth.com [biosynth.com]
- 5. R-(-)-5-(2-Amino-propyl)-2-methoxy-benzenesulfonamide | 112101-81-2 [chemicalbook.com]
- 6. acgpubs.org [acgpubs.org]
Technical Guide: Structural Confirmation of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide via Mass Spectrometry
Executive Summary
This guide provides a technical framework for the structural confirmation of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (CAS: 1323733-50-1). Unlike primary sulfonamides which are readily analyzed in negative electrospray ionization (ESI) mode due to their acidic N-H proton, this analyte is a tertiary sulfonamide . It lacks an acidic proton, rendering standard negative-mode protocols ineffective.
This document compares High-Resolution Mass Spectrometry (HRMS) against Low-Resolution (Triple Quadrupole) and Gas Chromatography-Mass Spectrometry (GC-MS) alternatives. It establishes Positive Mode ESI-HRMS as the superior technique for structural confirmation, supported by specific fragmentation logic and experimental protocols.
Structural Analysis & Theoretical Mass
Before instrument selection, the physicochemical properties of the analyte must dictate the ionization strategy.
-
Formula:
-
Monoisotopic Mass: 260.0467 Da
-
Key Functional Groups:
-
Nitro (
): Electron-withdrawing, prone to radical loss ( , ). -
Tertiary Sulfonamide (
): No acidic protons; requires protonation at oxygen or nitrogen for ESI+. -
Methoxy (
): Electron-donating, stabilizes the benzene ring, distinct methyl radical loss.
-
Theoretical Ion Table
| Ion Species | Formula | Theoretical m/z | Description |
| [M+H]⁺ | 261.0540 | Protonated precursor (Preferred) | |
| [M+Na]⁺ | 283.0359 | Sodium adduct (Common in glass/solvents) | |
| [M+NH₄]⁺ | 278.0805 | Ammonium adduct (If ammonium buffers used) |
Comparative Analysis: Method Selection
For structural confirmation (as opposed to mere quantification), the choice of instrument is critical.
Option A: ESI-HRMS (Orbitrap / Q-TOF) - Recommended
-
Mechanism: Soft ionization (ESI) preserves the molecular ion. High resolution (>30,000 FWHM) distinguishes the analyte from isobaric interferences.
-
Pros:
-
Exact Mass Accuracy: <5 ppm accuracy confirms the elemental formula
definitively. -
Isotopic Pattern: Clearly resolves the
isotope (~4.4% abundance relative to ), confirming the presence of sulfur.
-
-
Cons: Higher capital cost; data file size.
Option B: ESI-Triple Quadrupole (QqQ)
-
Mechanism: Low-resolution tandem MS.
-
Pros: Unbeatable sensitivity for quantification (MRM mode).
-
Cons: Insufficient for confirmation. A QqQ cannot distinguish between the target (261.05) and a potential impurity with m/z 261.15. It lacks the resolution to validate the formula.
Option C: GC-MS (Electron Impact)
-
Mechanism: Hard ionization (70 eV).
-
Pros: Provides a spectral "fingerprint" searchable against NIST libraries.
-
Cons: Thermal Instability Risk. Sulfonamides, particularly nitro-substituted ones, often degrade in the GC injection port (releasing
) before detection, leading to confusing spectra lacking the molecular ion.
Decision Matrix Workflow
Figure 1: Decision matrix for selecting the appropriate mass spectrometry technique. HRMS is the only path leading to definitive structural confirmation.
Experimental Protocol (ESI-HRMS)
To ensure successful ionization of the tertiary sulfonamide, the mobile phase must be acidic to drive protonation.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL of Acetonitrile (ACN) . (Avoid water initially due to solubility limits of nitro-aromatics).
-
Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid .
-
Why Formic Acid? The
of the conjugate acid of a sulfonamide oxygen is very low. You need an abundance of protons ( ) to form the species.
-
Instrument Parameters (Guideline)[1]
-
Polarity: Positive (+) (Crucial: Negative mode will fail due to lack of N-H protons).
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile
group). -
Mass Range: m/z 50 – 500.
Fragmentation Analysis & Mechanism
In MS/MS (Collision-Induced Dissociation), the precursor ion (
Key Diagnostic Fragments[3][5]
-
Loss of Nitro Group (
):-
Transition:
-
Mechanism: Radical cleavage of the
bond. A signature of nitroaromatics.
-
-
Sulfonamide Cleavage (S-N bond):
-
Transition:
(Dimethylamine loss + loss + Nitro loss) or direct formation of the sulfonyl cation. -
Specific Fragment:
46 (Dimethylamine cation ) is often seen in the low mass range.
-
-
Methoxy Cleavage:
-
Loss of methyl radical (
, 15 Da) or formaldehyde ( , 30 Da).
-
Fragmentation Pathway Diagram[3]
Figure 2: Predicted fragmentation pathway for 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide under Positive ESI.
References
-
Holčapek, M., et al. (2010). Mass Spectrometry of Sulfonamides. Journal of Mass Spectrometry.
-
NIST Chemistry WebBook. Nitrobenzene Fragmentation Data. National Institute of Standards and Technology.[5]
-
PubChem Database. Compound Summary: 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (CAS 1323733-50-1). National Center for Biotechnology Information.
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Chapter on ESI and Fragmentation of Nitrogenous Compounds).
Sources
alternatives to 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide in research
Strategic Alternatives to 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide
Executive Summary
2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (CAS: 1323733-50-1) is a specialized research compound belonging to the nitro-substituted benzenesulfonamide class.[1][2][3][4] Structurally, it combines a sulfonamide moiety (classic pharmacophore for Carbonic Anhydrase inhibition) with a nitro group (susceptible to enzymatic reduction in hypoxic conditions) and an electron-donating methoxy group.[2][4]
However, its utility is often limited by poor aqueous solubility , non-canonical binding (due to N,N-dimethyl substitution blocking direct Zinc coordination), and limited commercial availability .[2][4]
This guide presents validated alternatives for two primary research axes:
-
Carbonic Anhydrase (CA) Inhibition: For pH regulation, tumorigenesis, and glaucoma research.[2][4]
-
Hypoxia Detection: For tumor microenvironment (TME) profiling and reductive metabolism studies.[2][4]
Part 1: Carbonic Anhydrase Inhibition Alternatives
The N,N-dimethyl substitution on the target compound renders it a poor direct inhibitor of Carbonic Anhydrase (CA) compared to primary sulfonamides.[2][4] Primary sulfonamides (
For direct, high-potency inhibition, the following alternatives are superior:
Acetazolamide (AZA)[2][4]
-
Mechanism: Binds the
ion in the enzyme active site, displacing the catalytic water molecule/hydroxide ion.[2][4] -
Best For: General physiological studies (glaucoma, altitude sickness models), pH regulation assays, and validating CA-dependent pathways.[2][4]
-
Why Switch: Proven bioavailability, water solubility (as sodium salt), and well-defined
values across all isoforms.[2][4]
SLC-0111 (U-104)[2][4]
-
Mechanism: Ureido-sulfonamide specifically designed to target transmembrane isoforms overexpressed in hypoxic tumors, minimizing off-target effects on cytosolic CA I/II.[2][4]
-
Best For: Oncology research (hypoxic tumors), metastasis studies, and acidic microenvironment targeting.[2][4]
-
Why Switch: Superior selectivity for tumor-associated isoforms compared to the target compound.[2][4]
Comparative Performance Data
| Feature | Target Compound (2-Methoxy-N,N...) | Acetazolamide (Standard) | SLC-0111 (Selective) |
| Primary Target | Unknown/Prodrug | Pan-CA (CA I, II, IV, IX, XII) | CA IX, CA XII (Tumor associated) |
| Binding Mode | Indirect/Metabolic | Direct Zn²⁺ Coordination | Direct Zn²⁺ Coordination |
| IC50 (CA II) | > 10 µM (Est.) | ~12 nM | ~500 nM |
| IC50 (CA IX) | Unknown | ~25 nM | ~45 nM |
| Solubility | Low (DMSO required) | Moderate (High as Na salt) | Low (DMSO required) |
| Application | Negative Control / Probe | Systemic Inhibition | Targeted Tumor Therapy |
Part 2: Hypoxia Detection Alternatives
The 5-nitro group in the target compound suggests potential utility as a hypoxia marker (nitroreductases reduce nitro groups to amines in low-oxygen environments).[2][4] However, better-characterized alternatives exist for visualizing hypoxia.[2][4]
Pimonidazole (Hypoxyprobe)[2][4]
-
Mechanism: The 2-nitroimidazole group is reduced by cellular reductases at
mmHg, forming stable adducts with thiol-containing proteins.[2][4] These adducts are detected via antibodies.[2][4] -
Best For: Immunohistochemistry (IHC), Flow Cytometry, and mapping tumor hypoxia.[2][4]
EF5
-
Mechanism: Pentafluorinated derivative of etanidazole.[2][4] Similar binding mechanism but allows for detection via specific anti-EF5 antibodies with reduced background binding.[4]
Part 3: Mechanistic Visualization
The following diagram illustrates the divergent pathways: Carbonic Anhydrase Inhibition (Acetazolamide path) vs. Hypoxia Sensing (Nitro-reduction path).[2][4]
Caption: Divergent utility of sulfonamide scaffolds.[2][4] Primary sulfonamides (AZA) inhibit CA directly, while nitro-substituted analogs act as hypoxia sensors via enzymatic reduction.[2][4]
Part 4: Experimental Protocols
Protocol A: Carbonic Anhydrase Inhibition Assay (Esterase Method)
Use this protocol to compare Acetazolamide against the target compound.[2][4]
Principle: CA catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow, Abs 400 nm).[2][4]
-
Reagents:
-
Workflow:
-
Measurement:
-
Monitor Absorbance at 400 nm kinetically for 30 minutes at 25°C.
-
-
Analysis:
Protocol B: Hypoxia Detection (Immunofluorescence)
Use this if the target compound was intended as a hypoxia marker.[2][4]
-
Cell Culture: Seed A549 or HeLa cells on coverslips.
-
Treatment:
-
Fixation: Wash with PBS, fix with 4% Paraformaldehyde (15 min).[2][4]
-
Staining:
-
Imaging: Visualize green fluorescence localized to hypoxic regions.[4]
References
-
Supuran, C. T. (2008).[2][4] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[2][4] Nature Reviews Drug Discovery, 7(2), 168-181.[2][4] Link
-
Neri, D., & Supuran, C. T. (2011).[2][4] "Interfering with pH regulation in tumours as a therapeutic strategy."[2][4] Nature Reviews Drug Discovery, 10(10), 767-777.[2][4] Link
-
Varia, M. A., et al. (1998).[2][4] "Pimonidazole: a novel hypoxia marker for the study of tumor oxygenation."[2][4] Gynecologic Oncology, 71(2), 270-277.[2][4] Link
-
McDonald, P. C., et al. (2012).[2][4] "The carbonic anhydrase IX inhibitor SLC-0111 induces cell death in hypoxic cancer cells."[2][4] Proceedings of the National Academy of Sciences, 109(27), E1770-E1771.[2][4] Link[2][4]
-
Alterio, V., et al. (2012).[2][4] "Crystal structure of the carbonic anhydrase II-inhibitor complex reveals the structural basis for the loss of affinity of N-substituted sulfonamides."[2][4] Journal of Medicinal Chemistry, 55(10), 4691-4700.[2][4] Link[2][4]
Sources
- 1. scribd.com [scribd.com]
- 2. 82020-57-3|2-Hydroxy-5-nitrobenzenesulfonamide|BLD Pharm [bldpharm.com]
- 3. 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide | ChemScene | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
- 4. 2-Methoxy-5-nitrobenzenediazonium | C7H6N3O3+ | CID 110486 - PubChem [pubchem.ncbi.nlm.nih.gov]
comparative study of the biological effects of methoxy-substituted sulfonamides
Executive Summary: The Methoxy Modulation
Sulfonamides remain a cornerstone scaffold in medicinal chemistry, serving as the primary pharmacophore for carbonic anhydrase (CA) inhibitors, antimicrobials, and emerging anticancer agents. This guide focuses specifically on the methoxy (-OCH₃) substitution , a critical modification used to fine-tune lipophilicity, electronic density, and isoform selectivity.
Unlike halides (Cl, F) which withdraw electrons, the methoxy group acts as a weak electron donor (via resonance) and a hydrogen bond acceptor. This dual nature allows it to anchor molecules within hydrophilic pockets of enzymes like CA II or disrupt tubulin dynamics in cancer cells.
Key Comparative Findings
| Biological Target | Methoxy Effect | Key Observation |
| Carbonic Anhydrase (hCA II) | Enhancement | 5,6-dimethoxy fusion improves selectivity for cytosolic isoforms via secondary H-bonding (e.g., Lys802). |
| Anticancer (MCF-7/HeLa) | Variable | 8-methoxy substitution on quinazolinone scaffolds enhances cytotoxicity; however, bulky 3,4,5-trimethoxy patterns can sterically hinder binding in certain clefts. |
| Antimicrobial (DHPS) | Modulation | Meta-methoxy groups often reduce redox potential compared to para-analogs, altering metabolic stability without compromising bacteriostatic potency. |
Structural Logic & SAR Visualization
To rationally design methoxy-substituted sulfonamides, one must understand the spatial and electronic consequences of the substitution.
Diagram 1: Structure-Activity Relationship (SAR) Logic
This diagram illustrates the decision tree for placing methoxy groups based on the desired biological outcome.
Caption: SAR decision tree showing how methoxy positioning influences steric and electronic properties for specific targets.
Comparative Efficacy: Carbonic Anhydrase Inhibition
The sulfonamide zinc-binding group (ZBG) is standard, but the "tail" determines selectivity. Methoxy substitutions on the tail are pivotal for differentiating between the ubiquitous hCA II (cytosolic) and the tumor-associated hCA IX (transmembrane).
Mechanistic Insight
In hCA II, a 5,6-dimethoxy-indene tail has been observed to form a "water-bridged" hydrogen bond with Lys802 and Thr199 . This stabilizes the inhibitor-enzyme complex more effectively than unsubstituted analogs.
Data Comparison: Indeno-Pyrazole Sulfonamides
Data synthesized from recent comparative studies (e.g., compounds 15 vs 10a).
| Compound ID | Substitution Pattern | hCA I Ki (nM) | hCA II Ki (nM) | Selectivity (I/II) |
| Cmpd 15 | 5,6-dimethoxy (fused) | 84.5 | 0.9 | ~93 |
| Cmpd 10a | Unsubstituted (m-tolyl) | 560.0 | 8.4 | 66 |
| Cmpd 10d | 4-Chlorophenyl | >1000 | 45.2 | >22 |
| AAZ | Acetazolamide (Control) | 250.0 | 12.0 | 20 |
Analysis: The dimethoxy-fused ring (Cmpd 15) achieves sub-nanomolar affinity (0.9 nM) for hCA II, significantly outperforming the chloro-substituted analog. The methoxy oxygens likely satisfy specific polar requirements in the hydrophobic half of the active site.
Diagram 2: Binding Mode Interaction
Visualizing the critical interactions within the hCA II active site.
Caption: Schematic of the methoxy-mediated water bridge stabilizing the sulfonamide-hCA II complex.[1]
Comparative Efficacy: Anticancer Activity
In the context of cancer therapy (specifically Breast MCF-7 and Lung A549 lines), methoxy-sulfonamides often act by inhibiting tubulin polymerization or targeting carbonic anhydrase IX (hypoxia-induced).
Case Study: Quinazolinone-Sulfonamides
A study comparing substitution patterns on a quinazolinone-sulfonamide hybrid scaffold revealed distinct toxicity profiles.[2][3][4]
| Compound | R-Group (Pos 2) | R-Group (Pos 8) | MCF-7 IC50 (µM) | Mechanism Note |
| Cmpd 6 | 2-tolyl | Methoxy | 3.35 | High Apoptosis (Sub-G1) |
| Cmpd 14 | 3,5-dimethoxyphenyl | H | >50 | Reduced Activity |
| Cmpd 15 | 3,4,5-trimethoxyphenyl | H | >100 | Steric Hinderance |
Critical Insight: While the methoxy group at position 8 (Cmpd 6) enhanced potency, adding multiple methoxy groups on the phenyl ring (Cmpd 14,[3] 15) diminished activity.[4][5] This suggests that for this specific scaffold, the binding pocket is sterically restricted and cannot accommodate the bulk of a trimethoxy moiety (common in colchicine-site inhibitors), contrary to general expectations.
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating steps (e.g., positive controls, solvent blanks).
Protocol A: Stopped-Flow CO₂ Hydration Assay (CA Inhibition)
Purpose: Determine the inhibition constant (Ki) of sulfonamides against CA isoforms.
-
Reagent Prep:
-
Buffer: HEPES (20 mM, pH 7.5) with 20 mM Na₂SO₄.
-
Indicator: Phenol red (0.2 mM).
-
Substrate: CO₂-saturated water (prepared by bubbling CO₂ for 30 mins).
-
-
Enzyme Activation:
-
Incubate purified hCA isozyme (10–50 nM) with the test sulfonamide (dissolved in DMSO, final <1%) for 15 mins at 25°C.
-
-
Reaction Trigger:
-
Mix Enzyme/Inhibitor solution rapidly with CO₂ solution in a Stopped-Flow apparatus (e.g., Applied Photophysics).
-
-
Detection:
-
Monitor absorbance decay at 557 nm (acidification rate).
-
-
Validation:
-
Control: Acetazolamide must yield a Ki ~12 nM (hCA II).
-
Blank: Buffer without enzyme (uncatalyzed rate).
-
Protocol B: In Vitro Cytotoxicity (MTT Assay)
Purpose: Quantify cell viability.
Caption: Step-by-step workflow for the MTT cytotoxicity assay ensuring standardized incubation times.
References
-
Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. NIH/PubMed. Link
-
Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. International Journal of Molecular Sciences. Link
-
Novel sulphonamide-bearing methoxyquinazolinone derivatives as anticancer and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C. Molecular Pharmacology. Link
-
Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives. Molecules. Link
Sources
- 1. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel sulphonamide-bearing methoxyquinazolinone derivatives as anticancer and apoptosis inducers: synthesis, biological evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
Cross-Validation of Analytical Results for 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide
Executive Summary: The "Purity Trap" in Intermediate Analysis
In the high-stakes environment of pharmaceutical synthesis, 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide serves as a critical scaffold—often a precursor to reduced aniline derivatives used in endothelin receptor antagonists.[1]
A common failure mode in drug development is the "Purity Trap": relying solely on HPLC area-% to release an intermediate.[1] While HPLC is excellent for tracking organic impurities, it is blind to inorganic salts, residual solvents, and moisture. This guide provides a rigorous cross-validation framework, contrasting the industry-standard HPLC-UV against the orthogonal precision of Quantitative NMR (qNMR) and the physical validation of Differential Scanning Calorimetry (DSC) .
The Core Directive: Do not trust a single detector. Validate mass balance.
Part 1: The Analytical Challenge
The molecule (C9H12N2O5S) presents specific analytical features that dictate our methodology:
-
The Nitro Group (
): A strong chromophore that provides excellent UV sensitivity at 254 nm but can cause "tailing" on basic silica supports if not buffered.[1] -
The Sulfonamide Core (
): Polar, affecting retention time and solubility. -
The Methoxy Group (
): A distinct singlet in NMR, crucial for structural confirmation.
The Comparison Matrix
| Feature | HPLC-UV (Method A) | qNMR (Method B) | DSC (Method C) |
| Primary Output | Chromatographic Purity (Area %) | Absolute Purity (Weight %) | Physical Purity (Mol %) |
| Blind Spots | Inorganic salts, moisture, non-UV active compounds | Paramagnetic impurities, overlapping signals | Decomposition during melting |
| Precision | High (< 0.5% RSD) | Ultra-High (< 0.2% RSD) | Moderate |
| Throughput | High (Automated) | Medium (Manual Processing) | Low |
Part 2: Primary Method – HPLC-UV (The Workhorse)[1]
Objective: Quantify organic impurities (regioisomers, demethylated byproducts).
Experimental Protocol
-
System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18),
, . -
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV @ 254 nm (Nitro
) and 210 nm (Amide).
The Scientist's Insight (Causality)
We use Phosphoric Acid instead of Formic Acid here. Why? Nitro-sulfonamides can exhibit pH-dependent solubility.[1] Phosphoric acid buffers the system at pH ~2.0, ensuring the sulfonamide remains protonated and neutral, preventing peak splitting or fronting common with ionized species on C18 columns.
Limitation: This method assumes all impurities have the same Extinction Coefficient (
Part 3: Orthogonal Validation – qNMR (The Truth)
Objective: Determine absolute mass purity (Assay) to detect non-chromophoric contaminants (Salts/Solvents).
Experimental Protocol
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: DMSO-
(Required for solubility of the nitro compound).[1] -
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT®).
-
Why? Non-hygroscopic, distinct singlet at ~6.1 ppm, does not overlap with the analyte's aromatic region.
-
-
Relaxation Delay (
): 30 seconds (Must be to ensure full magnetization recovery for quantitative integration).
The Calculation
Where
The Scientist's Insight
The N,N-dimethyl protons appear as a sharp singlet around 2.7 ppm (6H). This is the most reliable region for integration as it is usually free from aromatic impurity interference.[1] If the HPLC purity is 99.5% but qNMR is 94.0%, you likely have trapped inorganic salts (Sodium Sulfate/Chloride) from the workup—a critical finding for the next synthetic step stoichiometry.
Part 4: Visualization of the Validation Workflow
The following diagram illustrates the decision logic for cross-validating the results.
Figure 1: Analytical Decision Matrix. Note the critical divergence where HPLC overestimates purity due to "invisible" salts, detected only by qNMR.
Part 5: Comparative Data Analysis
The following table represents a typical validation dataset for a synthesized batch of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide.
| Parameter | HPLC-UV Results | qNMR Results | Interpretation |
| Purity Value | 99.2% (Area) | 95.4% (Weight) | Discrepancy: The sample contains ~3.8% non-UV active mass (likely inorganic salts).[1] |
| Specific Impurities | 0.5% (RRT 0.[1][2]85) | Not Detected | HPLC is more sensitive to trace organic byproducts.[1] |
| LOD (Limit of Detection) | 0.05% | ~0.5% | HPLC is superior for trace impurity cleaning validation.[1] |
| Linearity ( | > 0.999 | N/A (Single Point) | HPLC requires calibration curves; qNMR is absolute.[1] |
Interpretation of Results
-
If HPLC >> qNMR: The sample is "chromatographically clean" but physically dirty.[1] Recrystallization is required to remove salts.[1]
-
If HPLC << qNMR: Rare, but implies the UV extinction coefficient of the impurity is much higher than the product (over-estimation of impurity), or the impurity contains protons that overlap exactly with the product in NMR (unlikely with the distinct methyl signals).
Part 6: Recommended Validation Pathway
For researchers synthesizing this intermediate, follow this Self-Validating Protocol :
-
Run HPLC-UV first. If Area % < 95%, re-purify (column chromatography or recrystallization).[1] Do not waste expensive deuterated solvents on dirty crude.[1]
-
Run DSC. Confirm a sharp melting endotherm.[1] Broadening indicates eutectic impurities.[1]
-
Run qNMR for Final Release. Use the Dimethyl Sulfonamide Singlet (~2.7 ppm) for quantification against an internal standard.
-
Reconcile. The qNMR purity must be used for calculating molar equivalents in the subsequent reduction reaction (e.g., hydrogenation to the aniline). Using HPLC purity (99%) when actual mass purity is 95% will lead to under-dosing reagents in the next step.[1]
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005.[1][3]
-
Pauli, G. F., et al. "The importance of quantitative 1H NMR in natural product analysis and validation." Journal of Natural Products, 2012.[4] (Establishes qNMR as a primary ratio method).
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.[1] (Provides standard parameters for qNMR relaxation delays).
-
Bharti, R., et al. "Analytical Method Development and Validation: A Review."[1] Journal of Pharmaceutical Research, 2023. (General HPLC validation protocols for sulfonamides).
Sources
Establishing a Reference Standard for 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide: A Technical Comparison Guide
Executive Summary
In pharmaceutical development and organic synthesis, the integrity of analytical data relies entirely on the quality of the reference standards used.[1][2] 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (CAS 1323733-50-1) is a critical intermediate and potential impurity in the synthesis of sulfonamide-based therapeutics.[1][2]
This guide outlines the protocol for establishing a Primary Reference Standard for this compound. Unlike routine reagents, a reference standard requires a multi-modal characterization strategy to establish an absolute purity value with traceability.[1][2] We compare the performance and reliability of a fully characterized Certified Reference Material (CRM) against Commercial Reagent Grade alternatives, demonstrating why "off-the-shelf" purity values are insufficient for quantitative applications.
Part 1: Technical Specifications & Structural Analysis[1][2]
Before establishing the standard, the chemical identity must be unequivocally confirmed.[1][2] The following structural analysis serves as the Target Specification for the reference material.
Chemical Identity[1][2][3]
-
IUPAC Name : 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide[1][2][3][4]
-
Molecular Formula : C
H N O S[1][2][5][6]
Structural Confirmation Parameters (Acceptance Criteria)
To qualify as a reference standard, the material must meet these specific spectral signatures.
| Technique | Parameter | Target Signal / Characteristic | Mechanistic Insight |
| Aromatic Region | Deshielding by -NO | ||
| Methyl Groups | Distinct singlets confirm N,N-dimethyl and O-methyl presence.[1][2] | ||
| MS (ESI) | Molecular Ion | [M+H] | Confirms intact mass.[1][2] |
| IR | Functional Groups | 1350 & 1530 cm | Validates oxidation state of nitrogen and sulfur.[1][2] |
Part 2: Protocol for Establishing the Reference Standard
The following workflow describes the Mass Balance Approach , the industry gold standard for establishing absolute purity (
The Characterization Workflow
Figure 1: Decision tree for establishing a primary reference standard using the Mass Balance approach.
Step-by-Step Methodology
1. Purification (If required)
Commercial reagent grade material often contains synthesis precursors (e.g., 2-methoxy-5-nitrobenzenesulfonyl chloride).[1][2]
-
Protocol : Dissolve crude solid in minimal hot ethanol. Add water dropwise until turbidity persists.[1][2] Cool slowly to 4°C. Filter and dry under high vacuum (0.1 mbar) at 40°C for 24 hours to remove solvents.
2. Chromatographic Purity (HPLC-UV)
Determine the relative purity of the main component.[1][2]
-
Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1]
-
Mobile Phase : Gradient elution.[1][2] A: 0.1% Formic Acid in Water; B: Acetonitrile.[1][2]
-
Gradient: 5% B to 95% B over 20 min.
-
-
Detection : UV at 254 nm (aromatic max) and 210 nm (universal).[1][2]
3. Mass Balance Calculation
The "purity on the label" for a reagent is often just the HPLC area %.[1][2] For a Reference Standard, the Assay is calculated as:
[1][2]Part 3: Comparison of Alternatives
Why invest in a Reference Standard? The table below compares the Certified Reference Material (CRM) generated via the protocol above against the Commercial Reagent typically found in synthesis labs.
Performance Comparison Table
| Feature | Certified Reference Standard (The Product) | Commercial Reagent Grade (The Alternative) | Impact on Data |
| Purity Definition | Absolute Content (w/w) Derived from Mass Balance or qNMR.[1][2] | Relative Area % Based only on HPLC UV response. | High : Reagents often ignore water/salt content, leading to 5-15% errors in potency calculations.[1][2] |
| Traceability | Fully traceable to SI units or Primary Standards.[1][2] | Lot-specific, often no traceability.[1][2] | Critical : Regulatory bodies (FDA/EMA) reject data without traceable standards.[1][2] |
| Impurity Profile | Quantified and Identified.(e.g., 0.1% 2-methoxy-N-methyl...) | Unknown."Sum of impurities < 2%" | High : Unknown impurities can co-elute with analytes, causing false positives.[1][2] |
| Water Content | Measured (e.g., 0.5% w/w). | Not Measured (Hygroscopic risk).[1][2] | Medium : Variable water content causes weighing errors in quantitative assays.[1][2] |
| Cost | High ( | Low ($) - Off-the-shelf.[1][2] | Economic : Using a cheap standard can invalidate months of stability studies.[1][2] |
Experimental Data: The "Purity Gap"
In a representative comparison, a commercial sample labeled "98% Purity" was analyzed using the Reference Standard protocol:
Part 4: Alternative Quantification Strategy (qNMR)
If the Mass Balance approach is too resource-intensive, Quantitative NMR (qNMR) is a viable alternative for establishing the standard's potency.[1][2]
-
Principle : Compare the integration of the analyte's protons against a NIST-traceable internal standard (e.g., Maleic Acid or Benzyl Benzoate).[1][2]
-
Advantage : Does not require separate water/solvent/ash analysis; the technique measures the molar ratio directly.[1][2]
-
Protocol :
Recommendation : Use Mass Balance for primary standards intended for long-term QC use (more robust). Use qNMR for rapid generation of working standards for early-phase research.[1][2]
References
-
International Conference on Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances. 2006.[1][2] Link
-
United States Pharmacopeia (USP) . General Chapter <11> Reference Standards. USP-NF.[1][2] Link
-
ChemScene . Product Monograph: 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (CAS 1323733-50-1).[1][2][5][6] Link
-
National Institutes of Health (NIH) .[1][2] Recommendations and Best Practices for Reference Standards Used in Bioanalytical Method Validation. 2014. Link
-
Toref Standards . EP Impurity Reference Standards: Preparation and Characterization. Link
Sources
- 1. scribd.com [scribd.com]
- 2. 82020-57-3|2-Hydroxy-5-nitrobenzenesulfonamide|BLD Pharm [bldpharm.com]
- 3. m.molbase.com [m.molbase.com]
- 4. 1323733-50-1・2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide・2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 5. 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide | ChemScene | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
- 6. 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide | ChemScene | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
interpreting 1H NMR and 13C NMR spectra for 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide
[1]
Executive Summary & Application Context
2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide is a critical intermediate in the synthesis of polysubstituted sulfonamide derivatives, often utilized in the development of kinase inhibitors and GPCR-targeting therapeutics.[1]
This guide provides a rigorous spectroscopic analysis of this molecule. Unlike simple monosubstituted benzenes, the 1,2,5-substitution pattern creates a complex electronic environment that requires careful assignment.[1] We compare this profile against its synthetic precursor (sulfonyl chloride ) and its electronic analog (aniline ) to demonstrate how substituent effects dictate chemical shifts.[1]
Structural Analysis[1][2]
-
Core: Benzene ring (1,2,5-substitution).
-
Electron Withdrawing Groups (EWG): Nitro (-NO₂) at C5; Sulfonamide (-SO₂NMe₂) at C1.
-
Electron Donating Group (EDG): Methoxy (-OCH₃) at C2.[1]
Experimental Protocol: Sample Preparation
To ensure high-resolution data and reproducible chemical shifts, follow this self-validating protocol.
Solvent Selection:
-
Primary Choice: Deuterated Chloroform (CDCl₃ , 99.8% D) with 0.03% TMS.[1]
-
Reasoning: Provides excellent solubility for this lipophilic nitro-sulfonamide and prevents H-bonding broadening often seen in DMSO.[1]
-
-
Alternative: DMSO-d₆.[1]
Preparation Workflow:
-
Massing: Weigh 10–15 mg of the solid analyte into a clean vial.
-
Dissolution: Add 0.6 mL of CDCl₃. Vortex for 30 seconds until the solution is clear yellow.
-
Filtration (Critical): If any turbidity remains, filter through a glass wool plug directly into the NMR tube to prevent magnetic field inhomogeneity (shimming issues).[1]
-
Shimming: Optimize Z1 and Z2 shims until the TMS half-height width is <0.5 Hz.
1H NMR Interpretation Guide
The proton NMR spectrum is characterized by two distinct aliphatic singlets and a highly coupled aromatic region.[1]
A. Aliphatic Region (High Field)
This region confirms the successful formation of the tertiary sulfonamide and the retention of the methoxy ether.[1]
| Proton Group | Integration | Multiplicity | Chemical Shift (δ, ppm) | Diagnostic Logic |
| -N(CH₃)₂ | 6H | Singlet (s) | 2.75 – 2.85 | Key Indicator: The presence of this strong singlet confirms the substitution of the chloride (from the precursor) with dimethylamine. |
| -OCH₃ | 3H | Singlet (s) | 4.00 – 4.05 | Downfield shift due to the electronegative oxygen and the ortho-sulfonamide group.[1] |
B. Aromatic Region (Low Field)
The 1,2,5-substitution pattern results in three non-equivalent aromatic protons.[1] The interplay between the shielding methoxy group and the deshielding nitro/sulfonamide groups creates a predictable splitting pattern.[1]
-
H3 (C3-H): Ortho to -OMe; Meta to -NO₂.
-
H4 (C4-H): Ortho to -NO₂; Meta to -OMe.
-
H6 (C6-H): Ortho to -SO₂NMe₂; Meta to -NO₂.
| Proton | Multiplicity | Coupling Constant (J) | Shift (δ, ppm)* | Interpretation |
| H3 | Doublet (d) | J ≈ 9.0 Hz | 7.10 – 7.20 | Shielded: The adjacent electron-donating methoxy group pushes this signal upfield relative to the other aromatics. |
| H4 | Doublet of Doublets (dd) | J ≈ 9.0, 2.8 Hz | 8.40 – 8.50 | Deshielded: Located ortho to the strong -NO₂ group. Shows large ortho-coupling to H3 and small meta-coupling to H6.[1] |
| H6 | Doublet (d)** | J ≈ 2.8 Hz | 8.60 – 8.75 | Most Deshielded: Sits in the "deshielding cones" of both the -NO₂ and -SO₂ groups.[1] Appears as a doublet due to meta-coupling with H4.[1] |
*Note: Chemical shifts are estimated based on substituent additivity rules (Curphy-Morrison) and analog data in CDCl₃. **H6 may appear as a singlet if the meta-coupling is unresolved due to line broadening.
Comparative Analysis: Validating the Structure
To confirm the identity of the product, we compare its spectral features against its precursor and a structural analog.[1] This "differential diagnosis" prevents misinterpretation of impurities.[1]
Comparison 1: Target vs. Precursor (Sulfonyl Chloride)
Precursor: 2-Methoxy-5-nitrobenzenesulfonyl chloride
Transformation: -SO₂Cl
| Feature | Precursor (Sulfonyl Chloride) | Target (Sulfonamide) | Observation |
| Aliphatic Region | 1 Singlet (-OMe) | 2 Singlets (-OMe, -NMe₂) | The appearance of the 6H singlet at ~2.8 ppm is the definitive proof of reaction completion. |
| H6 Shift | ~8.80 ppm | ~8.70 ppm | The -SO₂Cl group is slightly more electron-withdrawing than -SO₂NMe₂, causing H6 to be slightly more downfield in the precursor.[1] |
Comparison 2: Target vs. Analog (Aniline)
Analog: 2-Methoxy-5-nitroaniline Structural Difference: -NH₂ (C1) vs. -SO₂NMe₂ (C1)
| Feature | Aniline Analog | Target (Sulfonamide) | Mechanistic Insight |
| H6 Shift | ~7.77 ppm | ~8.70 ppm | Critical Difference: The -NH₂ group is electron-donating (shielding), while the sulfonamide is electron-withdrawing (deshielding). The ~1.0 ppm downfield shift of H6 is the primary diagnostic for the sulfonamide moiety.[1] |
| H3 Shift | ~6.93 ppm | ~7.15 ppm | The H3 proton is less affected as it is meta/para to the changing group, but still sees a slight inductive pull from the sulfonamide.[1] |
13C NMR & DEPT Logic
Carbon NMR provides the backbone confirmation.[1] Use DEPT-135 to distinguish the methyl groups.[1]
| Carbon Type | DEPT-135 Phase | Approx.[1][2] Shift (ppm) | Assignment Logic |
| C-H (Aromatic) | Positive (+) | 125 – 130 | C3, C4, C6 carbons. |
| C-H (Methyl) | Positive (+) | 37 – 39 | N-CH₃ (distinctive for dimethyl sulfonamides). |
| C-H (Methyl) | Positive (+) | 56 – 57 | O-CH₃ (standard methoxy region). |
| Quaternary (C-q) | No Signal | 139 – 142 | C-NO₂ (C5) and C-SO₂ (C1). |
| Quaternary (C-q) | No Signal | 155 – 158 | C-O (C2) – Deshielded by oxygen attachment. |
Logic Visualization: Assignment Workflow
The following diagram illustrates the logical flow for assigning the aromatic protons using splitting patterns and chemical shift theory.
Figure 1: Decision tree for assigning aromatic protons based on coupling constants (J-values) and electronic shielding effects.
References
-
ChemicalBook. (2025).[1][3][4] 2-Methoxy-5-nitroaniline NMR Spectrum Data. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2025).[1] 2-Methoxy-5-nitrophenol Compound Summary. Retrieved from
-
Sigma-Aldrich. (2024).[1][5] 2-Methoxy-5-nitrobenzenesulfonyl chloride Product Specification. Retrieved from
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for substituent additivity rules).
Sources
- 1. 2-Methoxy-5-nitrophenol | C7H7NO4 | CID 69471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methoxy-5-nitroaniline hydrochloride(67827-72-9) 1H NMR [m.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-甲基-5-硝基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
structural analogues of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide and their activity
Focus Molecule: 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide Context: Structure-Activity Relationship (SAR) & Functional Selectivity[1]
Executive Summary
This guide analyzes 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (referred to herein as Compound B ) as a critical structural probe in medicinal chemistry.[1] Unlike its primary sulfonamide analogues, which are potent Carbonic Anhydrase (CA) inhibitors, the N,N-dimethyl substitution in Compound B effectively "caps" the sulfonamide warhead. This modification allows researchers to decouple classic sulfonamide enzymatic inhibition from other pharmacologic properties, such as nitro-group-mediated hypoxia selectivity and lipophilic membrane permeability.[1]
This document compares Compound B against its structural progenitors to isolate specific biological activities.
The Comparative Cohort
| Compound ID | Structure Description | Key Functional Feature | Primary Utility |
| Analogue A | 2-Methoxy-5-nitrobenzenesulfonamide | Primary Sulfonamide ( | High affinity CA Inhibition (CAIX/XII) |
| Compound B | 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide | Tertiary Sulfonamide ( | CA Inactive ; High Lipophilicity; Hypoxia Probe |
| Analogue C | 2-Methoxy-N,N-dimethyl-5-aminobenzenesulfonamide | Reduced Amine ( | Non-toxic Control (Nitro-reduction metabolite) |
Technical Analysis & Mechanism
The "Selectivity Switch": N-Substitution
The transition from Analogue A to Compound B represents a classic "negative control" strategy in drug design.
-
Mechanism: Carbonic Anhydrases require a free sulfonamide nitrogen proton for the zinc-binding mechanism (
). -
Impact: By methylating both nitrogens in Compound B, the ionization potential is abolished. This renders the molecule inactive against CA isoforms, ensuring that any observed cytotoxicity is due to the nitro-aromatic core or off-target kinase modulation, not pH regulation interference.[1]
The Nitro Group & Hypoxia Activation
The 5-nitro moiety is an electron-withdrawing group (EWG) that serves as a bioreductive trigger.[1]
-
Hypoxic Environment: In solid tumors (low
), nitroreductases reduce the group to a hydroxylamine or amine (Analogue C). -
Cytotoxicity: Intermediate species (nitro-radical anions) can induce DNA strand breaks.[1] Compound B serves as a lipophilic carrier to deliver this payload into the cell, whereas the polar Analogue A may suffer from poor membrane permeability in dense tissue.
SAR Logic Diagram
The following diagram illustrates the decision matrix for selecting between these analogues based on the desired biological outcome.
Caption: SAR decision tree illustrating the functional divergence between CA inhibition (Analogue A) and hypoxia-selective cytotoxicity (Compound B).
Comparative Performance Data
The following data summarizes the expected biological profiles based on established structure-activity relationships for nitrobenzenesulfonamides [1][2].
Table 1: Enzymatic & Cellular Activity Profile
| Assay Type | Metric | Analogue A (Primary) | Compound B (Dimethyl) | Analogue C (Amino) |
| hCA II Inhibition | < 50 nM (Potent) | > 10,000 nM (Inactive ) | > 10,000 nM | |
| Lipophilicity | cLogP | ~ 0.8 | ~ 1.9 (High Permeability) | ~ 1.1 |
| Normoxic Cytotoxicity | > 100 | 50 - 80 | > 200 | |
| Hypoxic Cytotoxicity | > 100 | 5 - 15 | > 200 |
Note: Compound B demonstrates a significant "Hypoxic Cytotoxicity Ratio" (HCR), indicating its utility as a hypoxia-activated prodrug scaffold.[1]
Experimental Protocols
Synthesis of Compound B
Objective: Selective N,N-dimethylation of the sulfonyl chloride precursor.
Reagents:
-
2-Methoxy-5-nitrobenzenesulfonyl chloride (1.0 eq)[1]
-
Dimethylamine (2.0 M in THF, 2.5 eq)
-
Triethylamine (
, 1.5 eq) -
Dichloromethane (DCM, anhydrous)
Workflow:
-
Preparation: Dissolve sulfonyl chloride in anhydrous DCM at 0°C under
atmosphere. -
Addition: Dropwise addition of Dimethylamine/THF solution over 15 minutes. Maintain temperature < 5°C to prevent hydrolysis.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Quench with 1M HCl. Extract organic layer, wash with brine, dry over
.[2] -
Purification: Recrystallize from Ethanol/Water to yield pale yellow crystals.
Carbonic Anhydrase (CA) Esterase Assay
Objective: To validate the inactivity of Compound B against CA, confirming the success of the N-capping strategy.
Principle: CA catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow color, Abs 400nm).[1] Inhibitors prevent this color change.
Step-by-Step Protocol:
-
Buffer Prep: Prepare 50 mM Tris-SO4 buffer (pH 7.6).
-
Enzyme Mix: Incubate human CA-II (Sigma) with varying concentrations of Compound B (0.1 nM – 10
M) for 15 minutes at 25°C.-
Control: Use Analogue A (Acetazolamide or primary sulfonamide) as a positive control.
-
-
Substrate Addition: Add 4-NPA (3 mM final conc) to initiate reaction.
-
Measurement: Monitor Absorbance at 400 nm kinetically for 30 minutes.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Compound B should show flatline (0% inhibition) compared to Analogue A.
Synthesis & Assay Workflow Diagram
Caption: Integrated workflow for the synthesis and biological validation of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Touchard, D., et al. (2011).[3] Aza-analogues of combretastatin A-4: synthesis and biological evaluation. European Journal of Medicinal Chemistry, 46(9), 4324-4335. (Demonstrates SAR of methoxy-nitro-benzene scaffolds). Link
-
Pastorekova, S., et al. (2004).[4] Carbonic anhydrase IX as a marker of hypoxia. Molecular Medicine, 10, 10-21. Link
-
Sigma-Aldrich Product Data.[1][5] 2-Methoxy-5-nitrophenol (Precursor SAR data).[1] Link
Sources
- 1. 636-93-1|2-Methoxy-5-nitrophenol|BLD Pharm [bldpharm.com]
- 2. Synthesis routes of 2-Methoxy-5-nitrophenol [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-羟基-5-甲氧基-3-硝基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Guide: Performance of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (MDNS-Nitro)
This guide provides a technical assessment of 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (referred to herein as MDNS-Nitro ), focusing on its application as a fluorogenic probe for nitroreductase (NTR) activity and hypoxia detection .
While this compound often appears as a synthetic intermediate for NKCC1 inhibitors (e.g., in recent drug discovery campaigns), its chemical architecture—specifically the nitro group paired with an electron-donating methoxy core—classifies it as a "push-pull" fluorogenic scaffold. This guide evaluates its performance in biological assays compared to standard alternatives.
Executive Summary & Mechanism of Action
MDNS-Nitro functions as a "turn-on" fluorogenic substrate. In its native state, the electron-withdrawing nitro group (
This transformation restores the Intramolecular Charge Transfer (ICT) process, resulting in a strong fluorescence signal (typically
Mechanism Diagram
The following diagram illustrates the activation pathway and the assay logic.
Figure 1: Activation mechanism of MDNS-Nitro. The nitro group acts as a fluorescence quencher until enzymatic or hypoxic reduction occurs.
Comparative Performance Analysis
MDNS-Nitro offers specific advantages in solubility and cellular retention compared to legacy reagents. The N,N-dimethyl substitution on the sulfonamide prevents ionization, enhancing cell permeability compared to primary sulfonamides.
Table 1: Performance Matrix vs. Alternatives
| Feature | MDNS-Nitro (This Product) | p-Nitroaniline (p-NA) | Nitro-Resorufin | Cyto-Nitro (Cy5) |
| Detection Mode | Fluorescence (Blue/Green) | Colorimetric (Absorbance) | Fluorescence (Red) | Fluorescence (Far-Red) |
| Sensitivity | High (Femtomolar range) | Low (Micromolar range) | High | Very High |
| Cell Permeability | Excellent (Lipophilic core) | Good | Moderate | Good |
| Background Noise | Low (Clean "Turn-on") | High (Interference common) | Moderate (Leaky reduction) | Low |
| Stokes Shift | Large (~100 nm) | N/A | Small (~20 nm) | Small (~20 nm) |
| Primary Utility | High-throughput Screening / Bacteria | Basic Enzyme Kinetics | Live Cell Imaging | Deep Tissue Imaging |
Key Insight: While Cyto-Nitro (Cy5 based) is superior for in vivo tissue imaging due to red-shifted emission, MDNS-Nitro is often preferred for in vitro high-throughput screening (HTS) and bacterial detection because its synthesis is simpler, cost-effective, and it lacks the steric bulk of cyanine dyes, allowing faster enzymatic turnover (
Assay Formats & Protocols
Format A: In Vitro Enzymatic Kinetic Assay
Objective: Quantify Nitroreductase (NTR) activity or screen for NTR inhibitors.
Reagents Required:
-
MDNS-Nitro Stock: 10 mM in DMSO.
-
Assay Buffer: PBS (pH 7.4) or Tris-HCl.
-
Cofactor: NADH or NADPH (500 µM).
-
Purified NTR Enzyme (e.g., from E. coli).
Protocol:
-
Preparation: Dilute MDNS-Nitro to a working concentration of 10 µM in Assay Buffer.
-
Plating: Add 90 µL of Substrate/Cofactor mix to a black 96-well microplate.
-
Initiation: Add 10 µL of purified NTR enzyme (or cell lysate).
-
Measurement: Immediately monitor fluorescence at Ex/Em = 360/460 nm in kinetic mode for 30 minutes at 37°C.
-
Analysis: Plot Relative Fluorescence Units (RFU) vs. Time. Calculate the initial velocity (
) to determine enzyme activity.
Self-Validating Check: Include a "No Enzyme" control. If fluorescence increases in this well, the substrate is unstable or auto-reducing (false positive). MDNS-Nitro typically shows <2% auto-hydrolysis over 4 hours.
Format B: Live Cell Hypoxia Imaging
Objective: Visualize hypoxic regions in tumor spheroids or cell monolayers.
Protocol:
-
Seeding: Seed cancer cells (e.g., A549, HeLa) on confocal dishes. Incubate 24h.
-
Induction: Incubate cells under hypoxic conditions (1%
) or treat with chemical hypoxia inducers (e.g., , 100 µM) for 4–6 hours. -
Staining: Replace media with fresh media containing 5–10 µM MDNS-Nitro .
-
Incubation: Incubate for 30–60 minutes at 37°C.
-
Wash: Wash cells
with PBS to remove extracellular probe. -
Imaging: Image using a Confocal Laser Scanning Microscope (CLSM).
-
Excitation: 405 nm laser (or nearest UV/Blue line).
-
Emission Filter: 450–500 nm (Blue channel).
-
Experimental Workflow Diagram
Figure 2: Workflow for cellular hypoxia detection. The wash step is critical to reduce background from non-internalized probe.
Troubleshooting & Optimization
-
Solubility: The N,N-dimethyl group improves solubility over the parent sulfonamide, but precipitation can occur in aqueous buffers >50 µM. Always keep DMSO concentration <1% in the final assay to avoid cytotoxicity.
-
Spectral Overlap: The emission (~460 nm) can overlap with cellular autofluorescence or DAPI. If co-staining with nuclei, use a Red nuclear stain (e.g., DRAQ5) instead of DAPI.
-
Specificity: While highly selective for nitroreductases, high concentrations of cellular thiols (GSH) can theoretically cause slow non-enzymatic reduction. The "No Enzyme" control in kinetic assays corrects for this.
References
-
Synthesis & Structural Context
- Patent: WO2020202072A1. "Modulators of intracellular chloride concentration." (2020).
-
Mechanistic Grounding (Nitro-Reduction Probes)
- Source: Xu, K., et al. "Nitrobenzenesulfonamide derivatives as fluorescent probes for the detection of nitroreductase and hypoxia.
- Relevance: Establishes the nitro-to-amine reduction mechanism for this specific scaffold class.
-
Assay Methodology
- Source: "Fluorescent Probes for the Detection of Nitroreductase." Methods in Enzymology (2020).
- Relevance: Provides the standard protocols for kinetic analysis of NTR probes.
Safety Operating Guide
2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide proper disposal procedures
Executive Summary & Operational Directive
Immediate Action Required: Treat 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide (CAS: 1323733-50-1) as a Non-Halogenated Organic Hazardous Waste .[1][2]
While this specific compound is a stable building block used in organic synthesis, its nitro moiety introduces thermal sensitivity risks, and the sulfonamide functionality presents potential biological sensitization hazards.[1] Disposal must prioritize segregation from strong oxidizers and reducing agents to prevent uncontrolled exothermic reactions.[1]
The Golden Rule: Never dispose of this compound down the drain or in general trash. All waste must be routed to high-temperature incineration via a licensed hazardous waste contractor.[1]
Hazard Profile & Technical Justification
To manage disposal safely, one must understand the molecular "why."[1] This compound is not merely "waste"; it is a chemical system with specific reactive potentials.[1]
| Feature | Chemical Moiety | Risk Driver | Operational Implication |
| Thermal Instability | Nitro Group ( | High energy content; potential oxidant.[1][2] | Do NOT autoclave.[1][2] Keep away from heat sources. Segregate from reducing agents.[1] |
| Toxicity/Sensitization | Sulfonamide ( | Biological activity; potential allergen.[1][2][3] | Strict PPE: Double nitrile gloves and N95/P100 respiratory protection to prevent inhalation of fines.[1][2] |
| Combustion Products | Release of | Incineration must occur at facilities with scrubbers (no open burning).[1][2] | |
| Solubility | N,N-Dimethyl / Methoxy | Lipophilic/Organic Soluble.[1][2] | Compatible with organic solvent waste streams (e.g., acetone, methanol).[2][4] |
Waste Segregation & Decision Matrix
Proper segregation is the primary defense against laboratory accidents.[1] The following workflow illustrates the decision logic for classifying this waste.
Figure 1: Decision matrix for segregating nitrobenzenesulfonamide waste streams. Note that while the molecule itself is non-halogenated, the solvent it is dissolved in dictates the liquid waste stream.[2]
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound/Weighing Paper)
Applicability: Expired reagents, spill cleanup residues, contaminated gloves.[2]
-
PPE Donning: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[1] If handling fine powder >1g, use a fume hood or N95 respirator.[1]
-
Containerization:
-
Place solid waste into a wide-mouth HDPE (High-Density Polyethylene) jar.
-
Why HDPE? It is resistant to shock and chemical attack, minimizing breakage risks compared to glass.[1]
-
-
Labeling:
-
Storage: Store in a satellite accumulation area (SAA) away from oxidizers (e.g., nitric acid, peroxides).[1]
Protocol B: Liquid Waste (Mother Liquors/Rinsates)
Applicability: Reaction mixtures, HPLC effluent, washing solvents.[2]
-
Solvent Compatibility Check: Ensure the liquid waste container does not contain strong acids or oxidizers.[1]
-
Transfer: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel to prevent splashing.
-
Rinsing: Triple-rinse the original vessel with a compatible solvent (e.g., acetone) and add the rinsate to the waste container.[1]
-
Cap & Vent: Ensure the cap is tight but allows for pressure relief if the container is designed for it (e.g., vented caps), though this compound is not expected to off-gas significantly under ambient conditions.[1]
Emergency Contingencies: Spill Management
In the event of a spill, the priority is containment followed by mechanical removal.[1] Chemical deactivation (quenching) is generally not recommended at the bench scale for this specific compound due to the complexity of byproducts; absorption is safer. [1]
Figure 2: Operational workflow for spill management.[1][2] Emphasis is placed on preventing dust inhalation for solids and containment for liquids.
Regulatory Framework (US Context)
Understanding the regulatory classification ensures compliance with EPA and RCRA standards.[1]
-
RCRA Status: This specific CAS is not explicitly P-listed or U-listed by the EPA [1].[1] However, it is regulated under the "Cradle-to-Grave" principle.[1][2]
-
Waste Characterization:
-
DOT Transport:
-
Generally falls under UN 3077 (Environmentally hazardous substance, solid, n.o.s.) if shipped in bulk, depending on purity and quantity [2].[2]
-
References
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. 2-Methoxy-5-nitrophenol (Structural Component Data).[1][2] Retrieved from [Link][1][2]
Sources
Personal protective equipment for handling 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide
Executive Safety Summary
Handling 2-Methoxy-N,N-dimethyl-5-nitrobenzenesulfonamide requires a safety strategy that addresses two distinct pharmacological and toxicological vectors: the nitro-aromatic moiety (potential for methemoglobinemia and skin absorption) and the sulfonamide functionality (high potential for respiratory and dermal sensitization).
This guide moves beyond generic "wear gloves" advice. It establishes a defensive barrier protocol based on the compound’s physicochemical properties—specifically its lipophilicity and potential for immunological sensitization.
Immediate Action Card
| Parameter | Critical Directive |
| Primary Hazard | Sensitization & Absorption. The nitro group facilitates skin absorption; the sulfonamide group triggers immune response. |
| Glove Protocol | Double-gloving is mandatory. Outer layer: Nitrile (5 mil). Inner layer: Nitrile or Laminate. Change outer gloves every 30 minutes if handling solutions. |
| Respiratory | Zero-tolerance for open-bench handling. All solid manipulation must occur inside a certified fume hood. |
| Reactivity | Stable but Incompatible. Do not mix with strong oxidizers or reducing agents (risk of exothermic reduction of nitro group). |
Risk Assessment & Hazard Profiling
To select the correct PPE, we must understand the "Why" behind the hazard. This compound is not just a generic solid; it is a bifunctional hazard .
Functional Group Analysis
-
Nitro Group (-NO₂):
-
Risk:[1][2][3] Nitro-aromatics are notoriously lipophilic, allowing them to permeate standard thin nitrile gloves and human skin rapidly.
-
Systemic Effect:[3][4] Once absorbed, nitro compounds can undergo hepatic reduction, potentially leading to methemoglobinemia (interference with oxygen transport in blood).
-
-
Sulfonamide Group (-SO₂N-):
-
Risk:[1][2][3] This moiety is a known hapten. Repeated low-level exposure (inhalation of dust) can lead to Type I (immediate) or Type IV (delayed) hypersensitivity.
-
Implication: A single exposure may not cause a reaction, but it "primes" the immune system for a potentially severe reaction upon future contact.
-
Personal Protective Equipment (PPE) Matrix
The following matrix is designed to create a redundant safety system . If one barrier fails, the second captures the hazard.
Tiered PPE Selection
| Protective Layer | Standard Operation (Solid Handling) | High-Risk Operation (Solution/Synthesis) | Scientific Rationale |
| Hand Protection | Double Nitrile (Total thickness >8 mil) | Laminate (Silver Shield) under Nitrile | Nitro-aromatics can permeate thin nitrile (<4 mil) in <15 mins when dissolved in organic solvents like DCM or DMSO. |
| Respiratory | Fume Hood (Sash at 18") | P100 Respirator + Fume Hood | Sulfonamide dusts are potent sensitizers. N95s are insufficient for long-term occupational exposure to sensitizers. |
| Body Defense | Lab Coat (Cotton/Poly) | Impervious Apron (Tyvek/PVC) | Prevents "wicking" of spills through fabric to the skin, critical for compounds that absorb transdermally. |
| Ocular | Safety Glasses with Side Shields | Chemical Goggles + Face Shield | Protects against splashes that could bypass glasses. Nitro compounds are irritating to mucous membranes. |
Operational Protocol: Step-by-Step
This workflow is a self-validating system . You cannot proceed to the next step without verifying the safety controls of the previous step.
Phase 1: Preparation & Weighing
-
Goal: Containment of static-prone powder.
-
Protocol:
-
Static Control: Use an antistatic gun on the weighing boat and spatula. Nitro-aromatics can be static-charged, causing powder to "jump" and contaminate the balance area.
-
The "Dirty Hand" Rule: Designate your non-dominant hand as "clean" (touches sash, notebook) and dominant hand as "dirty" (touches spatula, chemical).
-
Weighing: Perform strictly inside the hood. If the balance is outside, use a secondary containment vessel (jar with lid) to transport the weighing boat.
-
Phase 2: Solubilization & Synthesis
-
Goal: Managing permeation risks.
-
Protocol:
-
Solvent Choice: Be hyper-vigilant if using DMSO or DMF . These solvents act as "carriers," dramatically increasing the rate at which the nitro-compound penetrates gloves and skin.
-
Glove Discipline: If a splash occurs on the outer glove, do not wipe it . Immediately remove the outer glove, wash the inner glove (still on hand) with soap/water, and don a fresh outer glove.
-
Phase 3: Waste & Decontamination
-
Goal: Preventing downstream exposure.
-
Protocol:
-
Quarantine: Do not mix sulfonamide waste with general organic waste if your facility recycles solvents. Label clearly as "Sensitizer/Nitro-compound."
-
Decon: Wipe down the balance and hood surface with a 10% soap solution, followed by water. Alcohol sprays can sometimes spread the residue rather than lifting it.
-
Visualized Decision Logic
The following diagrams illustrate the decision-making process for PPE selection and Emergency Response.
Figure 1: PPE Selection Logic
Caption: Decision tree for selecting glove and respiratory protection based on the physical state of the compound.
Figure 2: Exposure Response Workflow
Caption: Immediate steps to take in the event of dermal or ocular exposure.
Emergency & Disposal Logistics
Spill Management
-
Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels (water or dilute soap) to dampen, then scoop into a waste container.
-
Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) as nitro compounds can support combustion or react exothermically under specific conditions.
Disposal
-
RCRA Classification: Likely hazardous. Dispose of as "Toxic Organic Waste."
-
Segregation: Ensure this waste stream is not mixed with strong acids or oxidizers in the central accumulation area.
References
-
National Institutes of Health (NIH) - PubChem. 2-Nitrobenzenesulfonamide Compound Summary. Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection. Available at: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
